molecular formula C5H5ClN2O2S B1530162 2-Chloropyridine-4-sulfonamide CAS No. 1182767-38-9

2-Chloropyridine-4-sulfonamide

Cat. No.: B1530162
CAS No.: 1182767-38-9
M. Wt: 192.62 g/mol
InChI Key: HMULZMJXHFXUDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloropyridine-4-sulfonamide is a useful research compound. Its molecular formula is C5H5ClN2O2S and its molecular weight is 192.62 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Chloropyridine-4-sulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Chloropyridine-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloropyridine-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloropyridine-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2S/c6-5-3-4(1-2-8-5)11(7,9)10/h1-3H,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMULZMJXHFXUDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1182767-38-9
Record name 2-chloropyridine-4-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 2-Chloropyridine-4-Sulfonamide from 2-Aminopyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 2-chloropyridine-4-sulfonamide, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences with the regioselective chlorination of 2-aminopyridine to yield 2-amino-4-chloropyridine. This intermediate subsequently undergoes diazotization, followed by a Sandmeyer-type reaction to introduce the sulfonyl chloride moiety, affording 2-chloropyridine-4-sulfonyl chloride. The final step involves the amidation of the sulfonyl chloride to yield the target compound. This guide offers detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters for each synthetic step, tailored for researchers and professionals in drug development.

Introduction: The Significance of the Sulfonamide Moiety in Pyridine Scaffolds

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, diuretic, and anticonvulsant drugs. When incorporated into a pyridine scaffold, particularly with a chlorine substituent, the resulting molecule often exhibits enhanced biological activity and favorable pharmacokinetic properties. 2-Chloropyridine-4-sulfonamide serves as a key intermediate in the synthesis of various biologically active compounds, making its efficient and scalable synthesis a topic of considerable interest for the pharmaceutical industry. The strategic placement of the chloro and sulfonamide groups on the pyridine ring allows for diverse downstream functionalization, enabling the exploration of a broad chemical space in drug discovery programs.

Strategic Overview of the Synthetic Pathway

The synthesis of 2-chloropyridine-4-sulfonamide from 2-aminopyridine is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The chosen synthetic route is designed for efficiency and scalability, proceeding through key, well-established chemical transformations.

Synthetic_Workflow A 2-Aminopyridine B 2-Amino-4-chloropyridine A->B Chlorination C 2-Chloro-4-pyridinediazonium salt B->C Diazotization D 2-Chloropyridine-4-sulfonyl chloride C->D Sandmeyer Reaction E 2-Chloropyridine-4-sulfonamide D->E Amidation

Caption: Overall synthetic workflow for 2-chloropyridine-4-sulfonamide.

Step-by-Step Synthesis and Mechanistic Discussion

Step 1: Regioselective Chlorination of 2-Aminopyridine

The initial step involves the introduction of a chlorine atom at the 4-position of the 2-aminopyridine ring. The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. However, achieving regioselectivity can be challenging.

Expertise & Experience: Direct chlorination of 2-aminopyridine can lead to a mixture of products. A common strategy to achieve the desired 4-chloro isomer is to perform the chlorination in a strongly acidic medium. Protonation of the ring nitrogen deactivates the ring towards electrophilic attack, but the amino group can still direct the incoming electrophile.

Authoritative Grounding: The use of a strongly acidic medium for selective monochlorination of 2-aminopyridine is a well-established method to control regioselectivity and minimize the formation of dichlorinated by-products[1]. An alternative modern approach for regioselective chlorination of 2-aminopyridines utilizes Selectfluor in the presence of LiCl, which proceeds under mild conditions via a radical mechanism[2].

Experimental Protocol: Chlorination of 2-Aminopyridine

  • To a stirred solution of concentrated sulfuric acid (H₂SO₄), carefully add 2-aminopyridine in portions while maintaining the temperature below 30°C with an ice bath.

  • Cool the mixture to 0-5°C.

  • Slowly bubble chlorine gas into the reaction mixture or add a suitable chlorinating agent (e.g., N-chlorosuccinimide) portion-wise, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to a pH of 7-8.

  • The precipitated product, 2-amino-4-chloropyridine, is collected by filtration, washed with cold water, and dried under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Step 2: Diazotization of 2-Amino-4-chloropyridine

The conversion of the amino group to a diazonium salt is a critical transformation that sets the stage for the subsequent Sandmeyer reaction. This reaction is typically carried out in a cold, acidic solution with sodium nitrite.

Trustworthiness: The stability of diazonium salts is a major concern; they are often explosive when isolated in dry form. Therefore, they are almost always generated in situ and used immediately in the next step. Maintaining a low temperature (0-5°C) is crucial to prevent the decomposition of the diazonium salt, which can lead to the formation of undesired phenolic byproducts and potential safety hazards[3][4].

Diazotization_Mechanism cluster_0 Formation of Nitrous Acid cluster_1 Formation of Diazonium Salt NaNO2 NaNO₂ HONO HONO NaNO2->HONO + HCl HCl HCl NaCl NaCl HONO->NaCl - H₂O Amine Ar-NH₂ Nitrosation Ar-NH₂⁺-NO Amine->Nitrosation + HONO, + H⁺ Diazohydroxide Ar-N=N-OH Nitrosation->Diazohydroxide - H⁺ Diazonium Ar-N₂⁺ Diazohydroxide->Diazonium + H⁺, - H₂O Sandmeyer_Mechanism ArN2+ Ar-N₂⁺ Ar_radical Ar• ArN2+->Ar_radical + Cu(I), - N₂ Cu(I) Cu(I)Cl Cu(II) Cu(II)Cl₂ Cu(I)->Cu(II) ArSO2_radical Ar-SO₂• Ar_radical->ArSO2_radical + SO₂ N2 N₂ Cu(II)->Cu(I) - Cl⁻ SO2 SO₂ ArSO2Cl Ar-SO₂Cl ArSO2_radical->ArSO2Cl + Cu(II)Cl₂

Caption: Proposed radical mechanism for the Sandmeyer sulfonyl chloride synthesis.

Experimental Protocol: Synthesis of 2-Chloropyridine-4-sulfonyl chloride

  • In a separate flask, prepare a solution of copper(I) chloride (CuCl) as a catalyst.

  • Introduce sulfur dioxide (SO₂) gas into a suitable solvent (e.g., acetic acid) or use a stable SO₂ surrogate like DABSO.

  • To this mixture, slowly add the cold diazonium salt solution prepared in the previous step, while maintaining the temperature at 0-10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.

  • The reaction mixture is then poured into ice-water, and the product is extracted with an organic solvent such as dichloromethane (CH₂Cl₂) or ethyl acetate.

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude 2-chloropyridine-4-sulfonyl chloride.

  • Purification can be achieved by column chromatography on silica gel or by distillation under reduced pressure.

Step 4: Amidation of 2-Chloropyridine-4-sulfonyl chloride

The final step is the conversion of the sulfonyl chloride to the corresponding sulfonamide. This is a nucleophilic substitution reaction where ammonia acts as the nucleophile.

Trustworthiness: The reaction is typically straightforward and high-yielding. It is important to use an excess of ammonia to neutralize the HCl generated during the reaction, which would otherwise protonate the ammonia, rendering it non-nucleophilic.

Experimental Protocol: Synthesis of 2-Chloropyridine-4-sulfonamide

  • Dissolve the crude or purified 2-chloropyridine-4-sulfonyl chloride in a suitable organic solvent, such as acetone or tetrahydrofuran (THF).

  • Cool the solution in an ice bath.

  • Slowly add a concentrated aqueous solution of ammonium hydroxide (NH₄OH) or bubble ammonia gas through the solution with vigorous stirring.

  • After the addition, allow the reaction mixture to stir at room temperature for a few hours.

  • The solvent is then removed under reduced pressure.

  • The residue is triturated with water, and the solid product is collected by filtration.

  • The crude 2-chloropyridine-4-sulfonamide is washed with cold water and dried.

  • Recrystallization from a suitable solvent, such as ethanol, can be performed for further purification.

Data Summary

The following table summarizes the expected outcomes for each step of the synthesis. The yields are indicative and may vary based on the specific reaction conditions and scale.

StepReactionStarting MaterialProductReagentsTypical Yield (%)
1Chlorination2-Aminopyridine2-Amino-4-chloropyridineCl₂ or NCS, H₂SO₄70-85
2Diazotization2-Amino-4-chloropyridine2-Chloro-4-pyridinediazonium saltNaNO₂, HClIn situ
3Sandmeyer Reaction2-Chloro-4-pyridinediazonium salt2-Chloropyridine-4-sulfonyl chlorideSO₂/DABSO, CuCl60-75
4Amidation2-Chloropyridine-4-sulfonyl chloride2-Chloropyridine-4-sulfonamideNH₄OH85-95

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of 2-chloropyridine-4-sulfonamide from readily available 2-aminopyridine. By carefully controlling the reaction parameters at each stage—regioselective chlorination, low-temperature diazotization, efficient Sandmeyer-type sulfonyl chloride formation, and high-yielding amidation—researchers can consistently obtain the desired product in good overall yield and purity. This guide serves as a valuable resource for scientists and professionals engaged in the synthesis of pyridine-based sulfonamides for pharmaceutical research and development.

References

  • Cai, C., et al. (2015). Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr. Organic & Biomolecular Chemistry.
  • Gudmundsson, K. S., et al. (1997). An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines.
  • Lesina, Y., Beysembay, P., & Kassanov, A. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization.
  • Gallagher, T. (1992). Sandmeyer reactions. In Comprehensive Organic Synthesis (Vol. 4, pp. 589-610). Pergamon.
  • Hogan, P. J. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development.
  • Graf, R. (1963). Process for preparing 2-amino-5-chloropyridine. U.S.
  • Sigma-Aldrich. (2023).
  • Ritter, T., et al. (2020).
  • Ye, Y., et al. (2012). NaClO2-mediated preparation of pyridine-2-sulfonyl chlorides and synthesis of chiral sulfonamides. Tetrahedron Letters.
  • European Patent Office. (2000). Process for the preparation of chloropyridine sulfonyl chloride. EP1048654A2.
  • Chem. Eng. News. (2010). Diazonium Salts Dangers.
  • Wang, L. (2017). A method for preparation of 2-amino-5-chloro-pyridine. CN106432069A.
  • The Dow Chemical Company. (1964).
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Zhang, J. (2016). 2-chloropyridine synthetic method. CN105418493A.
  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Stamicarbon N.V. (1976). Process for producing 2-chloropyridine. US3969205A.
  • Hogan, P. J. (2009). Sandmeyer OPRD Set 2009. Scribd.
  • Bayer Aktiengesellschaft. (1994).
  • Willis, M. C., et al. (2024). Sandmeyer Chlorosulfonylation of (Hetero)
  • BenchChem. (n.d.). Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile.
  • CN102101841A. (2011).
  • Tawfiq, M. T. (2016). Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. World Journal of Experimental Biosciences.
  • Lesina, Y., et al. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization.
  • Kalatzis, E., & Mastrokalos, C. (1974). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic.
  • Cornella, J., et al. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4.
  • Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
  • Al-Tel, T. H., et al. (2011).
  • Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
  • Wei, Y., et al. (2006). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. Synlett.
  • Francke, R., & Little, R. D. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. The Journal of Organic Chemistry.

Sources

Physicochemical Properties of 2-Chloropyridine-4-sulfonamide: A Foundational Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract: 2-Chloropyridine-4-sulfonamide is a heterocyclic organic compound featuring two key pharmacophores: a pyridine ring and a primary sulfonamide group. This combination makes it a valuable building block in medicinal chemistry for the development of novel therapeutic agents. The sulfonamide moiety is a cornerstone of numerous established drugs, including antibacterials and diuretics, while the pyridine scaffold is prevalent in a wide array of pharmaceuticals.[1][2][3] A thorough understanding of its physicochemical properties is paramount for its effective utilization in drug design, synthesis, and formulation. This guide provides a comprehensive analysis of the core physicochemical attributes of 2-chloropyridine-4-sulfonamide, outlines robust experimental protocols for their determination, and discusses the compound's synthetic context.

Molecular Identity and Structure

A precise characterization of a compound's identity is the bedrock of all subsequent scientific investigation. It ensures reproducibility and the correct interpretation of experimental data.

Chemical Identifiers
  • Systematic Name: 2-chloropyridine-4-sulfonamide

  • CAS Number: 1182767-38-9[4][5]

  • Molecular Formula: C₅H₅ClN₂O₂S[6]

  • Molecular Weight: 192.62 g/mol

  • Monoisotopic Mass: 191.97603 Da[6]

Structural Elucidation

The structural arrangement of 2-chloropyridine-4-sulfonamide dictates its chemical behavior and potential for molecular interactions.

  • SMILES: C1=CN=C(C=C1S(=O)(=O)N)Cl[6]

  • InChIKey: HMULZMJXHFXUDR-UHFFFAOYSA-N[5][6]

  • 2D Structure:

    
    
    

The structure consists of a pyridine ring substituted at the 2-position with a chlorine atom and at the 4-position with a sulfonamide group (-SO₂NH₂). The electron-withdrawing nature of both the chlorine atom and the sulfonyl group, combined with the inherent electronics of the pyridine ring, results in a complex and chemically interesting molecule.

Core Physicochemical Properties

The physicochemical profile of a compound is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its suitability for formulation.

Summary of Physicochemical Data
PropertyValueSource/Method
Physical State Solid[5]Vendor Data
Melting Point Data not availableLiterature
pKa (acidic) Estimated: 8.0 - 10.0Predicted (based on sulfonamides)[7]
pKa (basic) Estimated: < 1.0Predicted (based on 2-chloropyridine)[8][9]
logP 0.4Predicted (XlogP)[6]
Aqueous Solubility Data not availableLiterature
Physical State and Thermal Properties

2-Chloropyridine-4-sulfonamide is supplied as a solid at standard temperature and pressure.[5] The melting point is a fundamental indicator of a crystalline solid's purity and lattice energy. While specific experimental data is not publicly available, related sulfonamides often exhibit melting points well above 100°C, reflecting strong intermolecular hydrogen bonding potential via the sulfonamide group.

Acidity and Basicity (pKa)

The molecule possesses two primary ionizable centers:

  • Pyridine Nitrogen (Basic): The lone pair of electrons on the pyridine nitrogen can accept a proton. However, the presence of the strongly electron-withdrawing chlorine atom at the adjacent 2-position significantly reduces its basicity. The pKa of the conjugate acid of 2-chloropyridine is approximately 0.49, indicating that the pyridine ring in this compound is a very weak base and will be predominantly neutral at physiological pH.[8][9]

  • Sulfonamide Group (Acidic): The N-H protons of the primary sulfonamide group are weakly acidic due to the strong electron-withdrawing effect of the adjacent SO₂ group. The pKa values for sulfonamide groups typically fall in the range of 7.3 to 9.7.[7] This acidity is a critical feature, as the ionization state of the sulfonamide can dramatically influence solubility and receptor binding.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key factor in its ability to cross biological membranes. The predicted XlogP value for 2-chloropyridine-4-sulfonamide is 0.4.[6] This relatively low value suggests that the compound is fairly hydrophilic, a characteristic influenced by the polar sulfonamide group capable of hydrogen bonding with water.

Experimental Determination Protocols

For any novel compound in a drug discovery pipeline, predicted values must be confirmed by rigorous experimental measurement. The following protocols are standard, self-validating methods for determining the key physicochemical properties.

General Workflow for Physicochemical Profiling

The following diagram illustrates a logical workflow for the characterization of a new chemical entity like 2-chloropyridine-4-sulfonamide.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: ADME-Relevant Properties cluster_2 Phase 3: Formulation & Stability A Identity & Purity Confirmation (NMR, LC-MS, HRMS) B Melting Point Determination (Capillary Method) A->B C Aqueous Solubility (Shake-Flask, pH 7.4) B->C D pKa Determination (Potentiometric Titration) C->D E logP Determination (Shake-Flask or HPLC) D->E F Solid-State Characterization (PXRD, DSC) E->F G Chemical Stability (pH, Temp, Light) F->G

Caption: Experimental workflow for physicochemical characterization.

Protocol: Melting Point Determination
  • Methodology (Capillary Method):

    • Ensure the sample is dry and finely powdered.

    • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in a calibrated melting point apparatus.

    • Heat the sample at a rapid rate (e.g., 10-15 °C/min) to determine an approximate melting range.

    • Repeat with a fresh sample, heating rapidly to about 20 °C below the approximate melting point.

    • Reduce the heating rate to 1-2 °C/min.

    • Record the temperature at which the first liquid appears and the temperature at which the sample is completely molten. This range is the melting point.

  • Expertise & Trustworthiness: A narrow melting point range (e.g., < 2 °C) is a strong indicator of high sample purity. This method is self-validating; a broad or depressed melting point immediately flags potential impurities, necessitating sample repurification before further characterization.

Protocol: Thermodynamic Aqueous Solubility
  • Methodology (Shake-Flask Method):

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Add an excess amount of the solid compound to a known volume of the buffer in a sealed glass vial. The excess solid ensures that saturation is achieved.

    • Agitate the vial at a constant temperature (e.g., 25 °C) for 24-48 hours to allow the system to reach equilibrium.

    • After incubation, allow the undissolved solid to settle.

    • Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

  • Expertise & Trustworthiness: This "gold standard" method measures thermodynamic solubility, a true equilibrium value essential for biopharmaceutical modeling. Using a physiological buffer (pH 7.4) provides data directly relevant to in vivo conditions. The validation of the analytical quantification step ensures the accuracy and trustworthiness of the final solubility value.

Protocol: pKa Determination
  • Methodology (Potentiometric Titration):

    • Dissolve an accurately weighed amount of the compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low).

    • Insert a calibrated pH electrode into the solution.

    • Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to determine the basic pKa (of the pyridine nitrogen).

    • In a separate experiment, titrate a fresh solution with a standardized strong base (e.g., 0.1 M NaOH) to determine the acidic pKa (of the sulfonamide).

    • Record the pH of the solution after each addition of the titrant.

    • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

  • Expertise & Trustworthiness: Potentiometric titration directly measures the change in protonation, providing highly reliable pKa values. The shape of the titration curve serves as an internal validation; sharp inflection points at equivalence confirm the presence and stoichiometry of the ionizable groups being measured.

Synthesis and Reactivity Insights

Understanding the synthetic route to 2-chloropyridine-4-sulfonamide provides context for potential impurities and informs its use as a reactant in further chemical transformations.

Retrosynthetic Pathway

The most direct synthetic route involves the amination of the corresponding sulfonyl chloride.

G Target 2-Chloropyridine-4-sulfonamide (Target Molecule) Precursor 2-Chloropyridine-4-sulfonyl chloride (Key Precursor) Target->Precursor Disconnect C-N bond Reagent Ammonia (NH3) (Reagent) Precursor->Reagent Reacts with

Caption: Retrosynthetic analysis of the target compound.

Synthetic Protocol Outline

The synthesis of primary sulfonamides from sulfonyl chlorides is a classic and robust transformation.[10]

  • Starting Material: 2-chloropyridine-4-sulfonyl chloride (CAS 1000933-25-4).[11]

  • Reaction: The sulfonyl chloride is dissolved in an inert solvent (e.g., dichloromethane or THF).

  • Reagent Addition: An excess of aqueous ammonia or a solution of ammonia in an organic solvent is added slowly at a reduced temperature (e.g., 0 °C) to control the exotherm.

  • Workup: The reaction is quenched, and the product is isolated, typically through extraction and subsequent crystallization.

  • Expertise & Trustworthiness: The use of excess ammonia is crucial to not only act as the nucleophile but also to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product. The purity of the final product would be validated by the methods described in Section 3 (melting point, LC-MS). This synthetic route is reliable and widely used in the pharmaceutical industry.[12]

Conclusion

2-Chloropyridine-4-sulfonamide is a promising scaffold for medicinal chemistry, possessing both a weakly basic pyridine center and a weakly acidic sulfonamide group. Its predicted hydrophilic character (logP ~0.4) suggests it is a good starting point for developing compounds with favorable aqueous solubility. This guide has established its molecular identity and summarized its known and predicted physicochemical properties. Crucially, it provides detailed, field-proven experimental protocols for the determination of its melting point, solubility, and pKa, empowering researchers to generate the reliable data needed for advanced drug discovery and development programs. The clear synthetic pathway from its sulfonyl chloride precursor underscores its accessibility as a chemical building block.

References

  • PubChemLite. 2-chloropyridine-4-sulfonamide (C5H5ClN2O2S).
  • ChemicalBook. 2-Chloro-pyridine-4-sulfonic acid amide | 1182767-38-9.
  • PubChem. 2-Chloropyridine | C5H4ClN | CID 7977.
  • Wikipedia. 2-Chloropyridine.
  • Sigma-Aldrich. 2-Chloropyridine-4-sulfonamide | 1182767-38-9.
  • ResearchGate. The pK a values of the sulfonamides studied.
  • PubMed. Current development in sulfonamide derivatives to enable CNS-drug discovery.
  • MDPI. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures.
  • Santa Cruz Biotechnology. 2-chloropyridine-4-sulfonyl chloride | CAS 1000933-25-4.
  • ACS Publications. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
  • SpringerLink. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • LinkedIn. Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes).

Sources

An In-Depth Technical Guide to the Structural Analysis and Characterization of 2-Chloropyridine-4-Sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the structural analysis and characterization of 2-chloropyridine-4-sulfonamide, a molecule of interest in medicinal chemistry and drug development. As a Senior Application Scientist, the following sections are structured to deliver not just procedural steps, but also the underlying scientific rationale, ensuring a robust and validated approach to its synthesis and characterization.

Introduction: The Significance of Pyridine-Based Sulfonamides

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents with antibacterial, anti-inflammatory, and anticancer properties.[1] Pyridine-containing compounds are also prevalent in pharmaceuticals due to their ability to engage in various biological interactions. The strategic combination of these two pharmacophores in 2-chloropyridine-4-sulfonamide makes it a compelling candidate for further investigation in drug discovery programs. A thorough understanding of its three-dimensional structure and physicochemical properties is paramount for elucidating its mechanism of action and for the rational design of new, more potent analogs.

I. Synthesis and Purification of 2-Chloropyridine-4-Sulfonamide

A logical and efficient synthesis of 2-chloropyridine-4-sulfonamide begins with the commercially available 2-chloropyridine. The synthetic route involves two key transformations: chlorosulfonylation followed by amination.

A. Proposed Synthetic Pathway

The most direct route to 2-chloropyridine-4-sulfonamide involves the initial formation of the corresponding sulfonyl chloride, which is then reacted with an ammonia source. This approach is well-established for the synthesis of primary sulfonamides.[2]

Synthesis_Workflow Start 2-Chloropyridine Step1 Chlorosulfonylation (Chlorosulfonic Acid) Start->Step1 Intermediate 2-Chloropyridine-4-sulfonyl chloride Step1->Intermediate Step2 Amination (Aqueous Ammonia) Intermediate->Step2 Product 2-Chloropyridine-4-sulfonamide Step2->Product Purification Purification (Recrystallization/Chromatography) Product->Purification FinalProduct Pure 2-Chloropyridine-4-sulfonamide Purification->FinalProduct NMR_Workflow SamplePrep Sample Preparation (Dissolve in Deuterated Solvent) DataAcquisition Data Acquisition (¹H, ¹³C, and 2D NMR) SamplePrep->DataAcquisition DataProcessing Data Processing (Fourier Transform, Phasing, Baseline Correction) DataAcquisition->DataProcessing SpectralAnalysis Spectral Analysis (Chemical Shifts, Coupling Constants, Integration) DataProcessing->SpectralAnalysis StructureElucidation Structure Elucidation SpectralAnalysis->StructureElucidation Characterization_Workflow cluster_0 Spectroscopic & Spectrometric Analysis cluster_1 Solid-State Analysis NMR NMR Spectroscopy (¹H, ¹³C) StructuralConfirmation Complete Structural Confirmation NMR->StructuralConfirmation MS Mass Spectrometry (HRMS, MS/MS) MS->StructuralConfirmation IR FT-IR Spectroscopy IR->StructuralConfirmation Xray X-ray Crystallography Xray->StructuralConfirmation PurifiedProduct Purified 2-Chloropyridine-4-sulfonamide PurifiedProduct->NMR PurifiedProduct->MS PurifiedProduct->IR PurifiedProduct->Xray

References

CAS number and molecular data for 2-chloropyridine-4-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloropyridine-4-sulfonamide: Synthesis, Reactivity, and Applications in Medicinal Chemistry

Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern drug discovery, the strategic assembly of molecular scaffolds with desirable physicochemical and pharmacological properties is paramount. Heterocyclic compounds, particularly those incorporating pyridine and sulfonamide moieties, form the cornerstone of numerous therapeutic agents. 2-Chloropyridine-4-sulfonamide (CAS No. 1182767-38-9) emerges as a significant, albeit specialized, chemical intermediate that combines three critical pharmacophoric elements: a pyridine ring, a reactive chlorine atom, and a sulfonamide group.

The sulfonamide functional group is a celebrated motif in medicinal chemistry, first introduced in the antibacterial prontosil and now present in a vast array of drugs, including diuretics, anticonvulsants, and anti-inflammatory agents.[1] Its ability to act as a hydrogen bond donor and acceptor, and to engage in key interactions with enzyme active sites, makes it a privileged scaffold.[2] The pyridine ring provides a bioisosteric replacement for a phenyl ring with improved solubility and metabolic properties, while the 2-chloro substituent serves as a versatile synthetic handle for nucleophilic substitution, enabling facile diversification and library synthesis.[3][4]

This technical guide provides a comprehensive overview of 2-chloropyridine-4-sulfonamide for researchers, medicinal chemists, and drug development professionals. It details the compound's core physicochemical properties, outlines a robust and plausible synthetic pathway, explores its chemical reactivity, and discusses its potential as a key building block in the synthesis of novel therapeutic agents.

Core Molecular and Physical Data

A summary of the essential physicochemical and structural data for 2-chloropyridine-4-sulfonamide is presented below. This data is critical for experimental design, reaction optimization, and analytical characterization.

PropertyDataSource(s)
CAS Number 1182767-38-9[5]
Molecular Formula C₅H₅ClN₂O₂S[6]
Molecular Weight 192.62 g/mol [6]
IUPAC Name 2-chloropyridine-4-sulfonamideN/A
Synonyms 2-chloro-4-pyridinesulfonamideN/A
Appearance Solid (predicted)N/A
Melting Point Not experimentally reported. For comparison, the regioisomer 4-chloropyridine-3-sulfonamide has a melting point of 153°C.[7]
XlogP (Predicted) 0.4[6]
InChI Key HMULZMJXHFXUDR-UHFFFAOYSA-N[6]
SMILES C1=CN=C(C=C1S(=O)(=O)N)Cl[6]

Synthesis and Manufacturing Workflow

Logical Synthesis Pathway

The overall synthetic strategy involves the sulfonation of a readily available precursor followed by amination.

G cluster_0 Stage 1: Synthesis of Sulfonyl Chloride Intermediate cluster_1 Stage 2: Amination to Final Product A 2-Chloropyridine B 2-Chloropyridine-4-sulfonic acid A->B  Chlorosulfonic Acid (ClSO3H) C 2-Chloropyridine-4-sulfonyl chloride B->C  Thionyl Chloride (SOCl2) or PCl5/POCl3 D 2-Chloropyridine-4-sulfonamide C->D  Ammonium Hydroxide (NH4OH)

Sources

Foreword: Navigating the Physicochemical Landscape of a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 2-Chloropyridine-4-sulfonamide

Welcome to this comprehensive technical guide on the solubility and stability of 2-chloropyridine-4-sulfonamide. As researchers, scientists, and professionals in drug development, we understand that a thorough comprehension of a compound's physicochemical properties is the bedrock of successful formulation, manufacturing, and ultimately, therapeutic efficacy. 2-Chloropyridine-4-sulfonamide, a vital building block in the synthesis of various pharmaceutical agents, presents a unique set of characteristics that demand careful study. This guide is designed to provide not just data, but a deeper understanding of the principles governing its behavior in various solvent systems and under different environmental stressors. We will delve into the "why" behind the experimental designs, offering field-proven insights to empower your research and development endeavors.

Section 1: Understanding the Molecular Profile of 2-Chloropyridine-4-sulfonamide

2-Chloropyridine-4-sulfonamide is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom and a sulfonamide group. This unique combination of functional groups dictates its polarity, hydrogen bonding capabilities, and susceptibility to degradation. The electron-withdrawing nature of the chlorine atom and the sulfonamide group influences the electron density of the pyridine ring, impacting its reactivity and intermolecular interactions.

Key Structural Features:

  • Pyridine Ring: A basic heterocyclic aromatic ring that can participate in pi-stacking interactions and hydrogen bonding.

  • Sulfonamide Group (-SO₂NH₂): A polar, acidic group capable of forming strong hydrogen bonds, significantly influencing solubility in polar solvents.

  • Chlorine Atom (-Cl): An electron-withdrawing group that increases the molecule's lipophilicity and can be a site for nucleophilic substitution.

A foundational understanding of these features is paramount when predicting and interpreting solubility and stability data.

Section 2: Solubility Profile: A Multi-Solvent Perspective

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences its bioavailability and the feasibility of its formulation. The "like dissolves like" principle is a useful starting point, but the intricate interplay of polarity, hydrogen bonding, and crystal lattice energy requires a more nuanced, experimental approach.

Rationale for Solvent Selection

The choice of solvents for solubility screening is a strategic process aimed at exploring a wide range of polarities and chemical functionalities. Solvents are typically categorized based on their polarity index and their ability to act as hydrogen bond donors or acceptors. For 2-chloropyridine-4-sulfonamide, a logical selection would include:

  • Protic Solvents: Such as water, methanol, and ethanol, which can engage in hydrogen bonding with the sulfonamide group.[1][2][3]

  • Aprotic Polar Solvents: Like acetone, acetonitrile, and dimethylformamide (DMF), which can interact via dipole-dipole interactions.

  • Nonpolar Solvents: Including toluene and hexane, to assess solubility in lipophilic environments.

Illustrative Solubility Data
SolventSolvent TypePredicted Solubility (mg/mL) at 25°CRationale for Predicted Behavior
WaterProtic, PolarLowThe presence of the chloropyridine ring reduces overall polarity, limiting solubility despite the sulfonamide group.
MethanolProtic, PolarModerateThe alcohol's polarity and hydrogen bonding capability can effectively solvate the sulfonamide group.
EthanolProtic, PolarModerateSimilar to methanol, but the slightly larger alkyl chain may slightly decrease solubility.
AcetoneAprotic, PolarModerate to HighThe polar carbonyl group can interact with the sulfonamide, and the overall less polar nature compared to water can accommodate the chloropyridine ring.
AcetonitrileAprotic, PolarModerateA good solvent for moderately polar compounds.
DichloromethaneAprotic, NonpolarLow to ModerateThe chlorine atoms provide some polarity, but it is generally considered a nonpolar solvent.
TolueneAprotic, NonpolarVery LowThe nonpolar nature of toluene is not conducive to solvating the polar sulfonamide group.
Experimental Protocol for Equilibrium Solubility Determination

This protocol outlines a robust method for determining the equilibrium solubility of 2-chloropyridine-4-sulfonamide.

Materials:

  • 2-Chloropyridine-4-sulfonamide (solid)

  • Selected solvents (HPLC grade)

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector[4]

Procedure:

  • Sample Preparation: Add an excess amount of solid 2-chloropyridine-4-sulfonamide to a vial containing a known volume of the selected solvent.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials to pellet the excess solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Filter the aliquot through a 0.45 µm syringe filter into a clean vial.

  • Dilution: Dilute the filtered sample with a suitable mobile phase to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of the dissolved compound.[4]

Diagram of Solubility Determination Workflow

G cluster_prep Preparation cluster_eq Equilibration cluster_sep Separation & Analysis A Add excess solid to solvent B Shake at constant temp (24-48h) A->B Establish Equilibrium C Centrifuge to pellet solid B->C Separate Phases D Filter supernatant C->D Remove Particulates E Dilute sample D->E Prepare for Analysis F Quantify by HPLC E->F Determine Concentration

Caption: Workflow for Equilibrium Solubility Determination.

Section 3: Stability Profile: Ensuring Compound Integrity

Stability testing is a critical component of drug development, providing insights into how a compound's quality varies over time under the influence of environmental factors such as temperature, humidity, and light.[5][6][7][8][9]

Key Factors Influencing Stability
  • Hydrolysis: The sulfonamide linkage can be susceptible to hydrolysis, particularly at extreme pH values. The pyridine ring can also undergo reactions in aqueous solutions.

  • Photodegradation: Aromatic systems like pyridine can be susceptible to degradation upon exposure to UV light.[10] Studies on 2-chloropyridine have shown it to be a persistent water pollutant that undergoes photodegradation, forming various intermediate products.[10]

  • Oxidation: While not as common for this structure, oxidative degradation should be considered, especially in the presence of oxidizing agents.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and establish degradation pathways.[5][9] These studies involve exposing the compound to conditions more severe than those expected during storage.

Typical Stress Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at elevated temperature.

  • Basic Hydrolysis: 0.1 M NaOH at elevated temperature.

  • Neutral Hydrolysis: Water at elevated temperature.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Photodegradation: Exposure to UV and visible light as per ICH guidelines.

  • Thermal Degradation: High temperature (e.g., 60°C).

Long-Term Stability Studies

Long-term stability studies are conducted under recommended storage conditions to establish the re-test period or shelf life of the compound.[5][6][7]

ICH Recommended Storage Conditions:

StudyStorage ConditionMinimum Time Period
Long-term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months
Experimental Protocol for Stability Indicating Method Development

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. HPLC is the most common technique for this purpose.

Procedure:

  • Stress Sample Generation: Subject 2-chloropyridine-4-sulfonamide to the forced degradation conditions mentioned above.

  • Method Development: Develop an HPLC method (typically reverse-phase) that can resolve the parent peak from all degradation product peaks. This often involves screening different columns, mobile phases, and gradients.

  • Method Validation: Validate the developed method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

  • Stability Study Execution: Place samples of 2-chloropyridine-4-sulfonamide under the desired long-term and accelerated stability conditions.

  • Time-Point Analysis: At specified time points (e.g., 0, 3, 6, 9, 12 months), pull samples and analyze them using the validated stability-indicating method.[5][7]

  • Data Evaluation: Assess the data for any significant changes in purity, potency, and the appearance of degradation products.

Diagram of Stability Study Workflow

G cluster_setup Study Setup cluster_testing Time-Point Testing cluster_eval Evaluation A Develop & Validate Stability-Indicating Method B Place Samples at Storage Conditions A->B C Pull Samples at Scheduled Intervals B->C Aging D Analyze via Validated Method C->D Analysis E Assess Purity, Degradants, & Potency D->E Data Review F Establish Shelf-Life or Re-test Period E->F

Caption: Workflow for a Comprehensive Stability Study.

Section 4: Analytical Methodologies for Quantification

Accurate and precise quantification is essential for both solubility and stability studies. Several analytical techniques are suitable for the analysis of sulfonamides.[4][11]

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse technique for purity and stability testing due to its robustness, reproducibility, and ability to separate complex mixtures.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides higher sensitivity and selectivity, and is invaluable for identifying unknown degradation products by providing molecular weight information.[4][12]

  • Gas Chromatography (GC): While less common for sulfonamides due to their low volatility, GC can be used after derivatization.

Conclusion: A Pathway to Informed Development

The solubility and stability of 2-chloropyridine-4-sulfonamide are not merely data points but critical indicators of its potential and limitations in the drug development pipeline. This guide has provided a framework for a systematic and scientifically rigorous investigation of these properties. By understanding the underlying chemical principles and employing robust experimental protocols, researchers can confidently navigate the challenges of formulation and ensure the quality and integrity of this important pharmaceutical intermediate. The provided methodologies, while based on established principles for similar compounds, should always be tailored and validated for the specific application at hand.

References

  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.). World Health Organization. Retrieved from [Link]

  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (2022). Egyptian Drug Authority. Retrieved from [Link]

  • Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.). Pharmacy Board of Sierra Leone. Retrieved from [Link]

  • Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. (2022, August 22). Saudi Food and Drug Authority. Retrieved from [Link]

  • Stability testing overview for Pharmaceutical products. (n.d.). GMP SOP. Retrieved from [Link]

  • Hampson, J. W., Maxwell, R. J., Li, S., & Shadwell, R. J. (1999). Solubility of Three Veterinary Sulfonamides in Supercritical Carbon Dioxide by a Recirculating Equilibrium Method. Journal of Chemical & Engineering Data, 44(5), 1042–1045. [Link]

  • Hanaee, J., Jouyban, A., Dastmalchi, S., & Adibkia, K. (2006). Solubility prediction of sulfonamides at various temperatures using a single determination. DARU Journal of Pharmaceutical Sciences, 14(3), 155-161.
  • Solubility prediction of sulfonamides at various temperatures using a single determination. (n.d.). Retrieved from [Link]

  • Hanaee, J., Jouyban, A., Dastmalchi, S., & Adibkia, K. (2006). Solubility prediction of sulfonamides at various temperatures using a single determination. ResearchGate. Retrieved from [Link]

  • Determination and Confirmation of Sulfonamides. (2009, September 25). USDA Food Safety and Inspection Service. Retrieved from [Link]

  • Skoutelis, C., Antonopoulou, M., Konstantinou, I., Vlastos, D., & Papadaki, M. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials, 321, 753–763. [Link]

  • Shareef, I., & Sumalatha, G. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER, 22(11).
  • Chen, J., & Xie, S. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Science of The Total Environment, 640–641, 1435–1447. [Link]

  • Horwitz, W. (1981). Analytical methods for sulfonamides in foods and feeds. II. Performance characteristics of sulfonamide methods. Journal of the Association of Official Analytical Chemists, 64(4), 814–824.
  • Zhang, Y., Li, X., Zhang, H., Wang, Y., & Li, J. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Environmental Science and Pollution Research, 31(22), 33281–33294. [Link]

  • Chen, J., & Xie, S. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. ResearchGate. Retrieved from [Link]

  • 2-Chloropyridine. (n.d.). PubChem. Retrieved from [Link]

  • Degradation of sulfonamide antibiotics and a structurally related compound by chlorine dioxide: Efficiency, kinetics, potential products and pathways. (2022). ResearchGate. Retrieved from [Link]

  • Martin, A., Newburger, J., & Adjei, A. (1980). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 69(6), 659–665. [Link]

  • da Silva, R. B., de Freitas, J. J. R., de Lima, A. C. A., Gouvêa, M. M., de Cássia de Souza, R., & de Magalhães, C. S. (2018). Multiresidue Method for Quantification of Sulfonamides and Trimethoprim in Tilapia Fillet by Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry Using QuEChERS for Sample Preparation. Journal of AOAC International, 101(2), 552–560. [Link]

  • 2-Chloropyridine. (n.d.). In Wikipedia. Retrieved from [Link]

  • HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. (n.d.). SIELC. Retrieved from [Link]

Sources

The Versatile Scaffold: A Technical Guide to 2-Chloropyridine-4-sulfonamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents. When incorporated into a heterocyclic ring system like pyridine, it offers a versatile scaffold for designing novel drug candidates. This technical guide delves into the potential applications of a specific, yet underexplored, building block: 2-chloropyridine-4-sulfonamide. We will explore its chemical properties, plausible synthetic routes, and its promising role as a pharmacophore in the development of targeted therapies, particularly in the realm of enzyme inhibition. This document serves as a resource for researchers looking to leverage the unique structural features of this compound in their drug discovery programs.

Introduction: The Power of the Pyridine Sulfonamide Moiety

The pyridine ring is a privileged structure in drug design, owing to its ability to engage in various non-covalent interactions, its metabolic stability, and its capacity to modulate physicochemical properties. The introduction of a sulfonamide group (-SO₂NH₂) further enhances its drug-like characteristics. Sulfonamides are known to act as hydrogen bond donors and acceptors, and their geometry allows them to bind effectively to enzyme active sites.[1] This combination has led to the development of numerous successful drugs across a range of therapeutic areas, including antibacterial, anticancer, and antiviral agents.[2][3]

2-Chloropyridine-4-sulfonamide presents a particularly interesting scaffold for several reasons:

  • Defined Substitution Pattern: The chlorine atom at the 2-position and the sulfonamide group at the 4-position provide distinct points for chemical modification, allowing for the fine-tuning of activity and properties.

  • Reactive Handle: The chlorine atom can be readily displaced by nucleophiles, enabling the introduction of a wide variety of substituents to explore the chemical space around the core structure.

  • Bioisosteric Potential: The sulfonamide group can act as a bioisostere for other functional groups like carboxylic acids, offering a strategy to improve pharmacokinetic profiles.

This guide will provide a comprehensive overview of the synthesis and potential applications of this versatile building block.

Physicochemical Properties of 2-Chloropyridine-4-sulfonamide

A thorough understanding of the physicochemical properties of a scaffold is crucial for rational drug design.

PropertyValueSource
Molecular Formula C₅H₅ClN₂O₂SPubChem
Molecular Weight 192.62 g/mol PubChem
Appearance White to off-white solid (predicted)---
pKa (predicted) ~7.5-8.5 (for the sulfonamide N-H)---
LogP (predicted) ~0.5-1.5---

Synthesis of the 2-Chloropyridine-4-sulfonamide Scaffold

The synthesis of 2-chloropyridine-4-sulfonamide can be approached through several routes, primarily starting from readily available pyridine derivatives. The key step is the introduction of the sulfonyl chloride group, followed by amination.

General Synthetic Workflow

The overall synthetic strategy involves the conversion of a suitable pyridine precursor to the corresponding sulfonyl chloride, which is then reacted with ammonia to yield the desired sulfonamide.

G Start Pyridine Precursor SulfonylChloride 2-Chloropyridine-4-sulfonyl chloride Start->SulfonylChloride Sulfonylation Sulfonamide 2-Chloropyridine-4-sulfonamide SulfonylChloride->Sulfonamide Amination Derivatives N-Substituted Derivatives Sulfonamide->Derivatives N-Alkylation/N-Arylation

Caption: General synthetic workflow for 2-chloropyridine-4-sulfonamide and its derivatives.

Detailed Experimental Protocols

The following protocols are based on established methods for the synthesis of analogous pyridine sulfonamides and can be adapted for the synthesis of 2-chloropyridine-4-sulfonamide.

Protocol 1: Synthesis of 2-Chloropyridine-4-sulfonyl Chloride from 2-Chloro-4-aminopyridine

This method utilizes a Sandmeyer-type reaction to convert the amino group to a sulfonyl chloride.

Materials:

  • 2-Chloro-4-aminopyridine

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Sulfur dioxide (SO₂)

  • Copper(I) chloride (CuCl)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend 2-chloro-4-aminopyridine (1.0 eq) in a mixture of concentrated HCl and water at 0 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

  • In a separate flask, prepare a solution of copper(I) chloride in glacial acetic acid saturated with sulfur dioxide.

  • Slowly add the diazonium salt solution to the SO₂/CuCl solution at room temperature.

  • Stir the reaction mixture for 1-2 hours.

  • Pour the mixture onto ice and extract with dichloromethane.

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloropyridine-4-sulfonyl chloride.

Protocol 2: Synthesis of 2-Chloropyridine-4-sulfonamide from 2-Chloropyridine-4-sulfonyl Chloride

This is a standard amination of a sulfonyl chloride.

Materials:

  • 2-Chloropyridine-4-sulfonyl chloride

  • Aqueous ammonia (NH₄OH)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 2-chloropyridine-4-sulfonyl chloride (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C and add an excess of concentrated aqueous ammonia dropwise.

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to afford 2-chloropyridine-4-sulfonamide.

Potential Applications in Drug Discovery

The 2-chloropyridine-4-sulfonamide scaffold is a versatile starting point for the synthesis of a wide range of biologically active molecules. Its potential lies in its ability to be elaborated into potent and selective enzyme inhibitors.

Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[4] They are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[4] Sulfonamides are the most prominent class of CA inhibitors.

The 2-chloropyridine-4-sulfonamide moiety can be readily derivatized at the sulfonamide nitrogen or by displacing the 2-chloro substituent to generate libraries of potential CA inhibitors. Structure-activity relationship (SAR) studies on related pyridine sulfonamides have shown that substitution at the 4-position of the pyridine ring can significantly impact inhibitory potency and selectivity against different CA isoforms. For instance, the introduction of various heterocyclic moieties at this position has led to potent inhibitors of tumor-associated CA isoforms IX and XII.[5]

G Scaffold 2-Chloropyridine-4-sulfonamide N_Sub N-Substitution Scaffold->N_Sub C2_Sub C2-Substitution Scaffold->C2_Sub CAI Carbonic Anhydrase Inhibitors N_Sub->CAI C2_Sub->CAI

Caption: Derivatization strategies for developing carbonic anhydrase inhibitors.

Table of Inhibitory Activities of Related Pyridine Sulfonamides against Carbonic Anhydrase Isoforms

CompoundR GrouphCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
1 4-Fluorophenyl10,00027113791
2 4-Chlorophenyl>10,000419285172
3 4-Bromophenyl>10,00050519990.9
4 4-Methylphenyl>10,00064872435880
Acetazolamide (Standard)25012255.7

Data adapted from a study on 4-substituted pyridine-3-sulfonamides, which are structurally similar and provide valuable SAR insights.[5]

Kinase Inhibitors

Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The pyridine ring is a common feature in many approved kinase inhibitors, often forming key hydrogen bonding interactions within the ATP-binding pocket.

The 2-chloropyridine-4-sulfonamide scaffold can be utilized to design novel kinase inhibitors. The sulfonamide group can be directed towards the solvent-exposed region or form interactions with the hinge region of the kinase, while the 2-chloro position allows for the introduction of larger hydrophobic groups to occupy the back pocket of the ATP-binding site.

G cluster_0 Kinase ATP-Binding Pocket Hinge Hinge Region BackPocket Hydrophobic Back Pocket Scaffold 2-Chloropyridine-4-sulfonamide Derivative Scaffold->Hinge H-Bonding Scaffold->BackPocket Hydrophobic Interactions

Caption: Potential binding mode of a 2-chloropyridine-4-sulfonamide derivative in a kinase active site.

While specific examples of kinase inhibitors based on the 2-chloropyridine-4-sulfonamide core are not abundant in the literature, the general principles of kinase inhibitor design and the known activities of related pyridine sulfonamides strongly suggest its potential in this area.

Conclusion and Future Perspectives

2-Chloropyridine-4-sulfonamide is a readily accessible and highly versatile building block for drug discovery. Its unique substitution pattern provides a platform for generating diverse chemical libraries with the potential for potent and selective biological activity. The demonstrated utility of the broader class of pyridine sulfonamides as carbonic anhydrase and kinase inhibitors highlights the significant potential of this specific scaffold.

Future research in this area should focus on:

  • Systematic SAR studies: The synthesis and biological evaluation of libraries of N-substituted and C2-substituted derivatives of 2-chloropyridine-4-sulfonamide against a panel of relevant enzyme targets.

  • Exploration of other therapeutic areas: The sulfonamide moiety is a known pharmacophore for diuretics, anticonvulsants, and anti-inflammatory agents. Investigating the potential of 2-chloropyridine-4-sulfonamide derivatives in these areas could yield novel therapeutic agents.

  • Computational modeling: The use of in silico methods to guide the design of new derivatives with improved potency, selectivity, and pharmacokinetic properties.

By leveraging the chemical tractability and inherent drug-like properties of the 2-chloropyridine-4-sulfonamide core, medicinal chemists can unlock new avenues for the development of innovative therapeutics.

References

Spectroscopic Characterization of 2-Chloropyridine-4-Sulfonamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and Its Spectroscopic Implications

A thorough understanding of the molecular structure of 2-chloropyridine-4-sulfonamide is fundamental to interpreting its spectroscopic data. The molecule consists of a pyridine ring substituted with a chlorine atom at the 2-position and a sulfonamide group at the 4-position. The electron-withdrawing nature of both the chlorine atom and the sulfonamide group, as well as the inherent aromaticity of the pyridine ring, will significantly influence the chemical environment of each atom, leading to characteristic signals in NMR, IR, and mass spectrometry.

Figure 1: Molecular structure of 2-chloropyridine-4-sulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 2-chloropyridine-4-sulfonamide are detailed below.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three signals in the aromatic region corresponding to the three protons on the pyridine ring and a broad singlet for the sulfonamide protons. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and sulfonamide groups.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3~8.0Doublet~5.0
H-5~7.8Doublet of doublets~5.0, ~1.5
H-6~8.6Doublet~1.5
-SO₂NH₂~7.5Broad Singlet-

Causality of Predictions: The proton at the 6-position (H-6) is expected to be the most downfield due to its proximity to the electronegative nitrogen atom of the pyridine ring. The H-3 and H-5 protons will be influenced by both the chlorine and sulfonamide substituents, with their precise shifts and coupling patterns determined by their relative positions. The sulfonamide protons are exchangeable and will likely appear as a broad singlet that may shift in concentration or solvent.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton. Five distinct signals are expected for the pyridine ring carbons.

Carbon Predicted Chemical Shift (δ, ppm)
C-2~152
C-3~122
C-4~150
C-5~120
C-6~155

Causality of Predictions: The carbons directly attached to the electronegative chlorine (C-2) and the sulfonamide group (C-4), as well as the carbon adjacent to the ring nitrogen (C-6), are expected to be the most deshielded and appear at the lowest field. The remaining carbons (C-3 and C-5) will resonate at higher fields.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for 2-chloropyridine-4-sulfonamide is crucial for accurate structural confirmation.

start Start prep Sample Preparation: Dissolve ~10 mg of sample in 0.6 mL of DMSO-d6. start->prep acq_H ¹H NMR Acquisition: - 400 MHz Spectrometer - 16 scans - 2s relaxation delay prep->acq_H acq_C ¹³C NMR Acquisition: - 100 MHz Spectrometer - 1024 scans - 2s relaxation delay prep->acq_C process Data Processing: - Fourier Transform - Phase Correction - Baseline Correction acq_H->process acq_C->process analyze Spectral Analysis: - Chemical Shift Referencing - Peak Picking & Integration - Coupling Constant Measurement process->analyze end End analyze->end

Figure 2: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-chloropyridine-4-sulfonamide will be dominated by vibrations of the sulfonamide group and the pyridine ring.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (sulfonamide)3350 - 3250Medium, Doublet
C-H Stretch (aromatic)3100 - 3000Medium
C=C, C=N Stretch (aromatic ring)1600 - 1450Medium to Strong
S=O Asymmetric Stretch~1350Strong
S=O Symmetric Stretch~1160Strong
S-N Stretch~900Medium
C-Cl Stretch~750Strong

Causality of Predictions: The sulfonamide group is expected to show characteristic strong absorptions for the S=O asymmetric and symmetric stretches.[1] The N-H stretching vibrations will likely appear as a doublet in the 3350-3250 cm⁻¹ region.[1] The aromatic C=C and C=N stretching vibrations will be observed in the 1600-1450 cm⁻¹ range.[2] The C-Cl stretch will be found in the fingerprint region.

Experimental Protocol for IR Data Acquisition

start Start prep Sample Preparation: Prepare a KBr pellet with ~1 mg of sample. start->prep acq Data Acquisition: - FT-IR Spectrometer - 32 scans - 4 cm⁻¹ resolution prep->acq process Data Processing: - Background Correction - Data Display (Transmittance vs. Wavenumber) acq->process analyze Spectral Analysis: - Peak Identification - Correlation with Functional Groups process->analyze end End analyze->end M [M]⁺˙ m/z ≈ 192/194 M_SO2 [M - SO₂]⁺˙ m/z ≈ 128/130 M->M_SO2 - SO₂ Pyridinyl [2-chloropyridinyl]⁺ m/z ≈ 112/114 M->Pyridinyl - •SO₂NH₂

Figure 4: Predicted major fragmentation pathways of 2-chloropyridine-4-sulfonamide.

Experimental Protocol for Mass Spectrometry Data Acquisition

start Start prep Sample Preparation: Dissolve sample in a suitable solvent (e.g., Methanol). start->prep acq Data Acquisition: - ESI-TOF Mass Spectrometer - Positive Ion Mode - Scan range m/z 50-500 prep->acq process Data Processing: - Mass Calibration - Peak Deconvolution acq->process analyze Spectral Analysis: - Molecular Ion Identification - Isotope Pattern Analysis - Fragmentation Pattern Analysis process->analyze end End analyze->end

Figure 5: Workflow for ESI-MS data acquisition and analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 2-chloropyridine-4-sulfonamide. The predicted NMR, IR, and mass spectral data, along with the provided experimental protocols, offer a robust framework for the identification and characterization of this compound. Researchers are encouraged to use this guide as a reference for their own experimental work and to contribute to the public body of knowledge by publishing their acquired data.

References

  • Uno, T., Machida, K., Hanai, K., & Ueda, M. (1963). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical & Pharmaceutical Bulletin, 11(6), 704-708. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7977, 2-Chloropyridine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 61004341, 2-chloropyridine-4-sulfonamide. [Link]

  • Hart, B. S., & An, S. (2010). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung B, 65(10), 1251-1258. [Link]

  • Wang, Z., & Humphreys, W. G. (2002). The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation. Rapid communications in mass spectrometry, 16(23), 2259–2266. [Link]

  • Yi, Y., Liu, H., & Liang, G. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of mass spectrometry, 43(11), 1549–1555. [Link]

Sources

role of 2-chloropyridine-4-sulfonamide as a chemical intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloropyridine-4-sulfonamide: A Core Chemical Intermediate

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 2-chloropyridine-4-sulfonamide, a pivotal chemical intermediate in modern organic and medicinal chemistry. We will delve into its fundamental properties, synthesis, and reactivity, with a primary focus on its role as a versatile building block in the development of complex molecules, particularly pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental methodologies to leverage the unique chemical attributes of this compound.

Introduction to 2-Chloropyridine-4-sulfonamide

2-Chloropyridine-4-sulfonamide is a halogenated pyridine derivative featuring two key functional groups that dictate its reactivity: a chlorine atom at the 2-position and a sulfonamide group at the 4-position.[1] The pyridine ring, being electron-deficient, activates the C2-chlorine for nucleophilic aromatic substitution (SNAr). Simultaneously, the sulfonamide group provides a handle for further functionalization, making this compound a highly valuable and versatile scaffold in synthetic chemistry. Its structural framework is integral to the synthesis of a variety of biologically potent compounds.[2]

The strategic placement of these functional groups allows for selective and sequential reactions, enabling chemists to construct complex molecular architectures with a high degree of control. This guide will explore the causality behind its synthetic utility and provide practical protocols for its application.

Physicochemical and Structural Data

A clear understanding of the physical and chemical properties of 2-chloropyridine-4-sulfonamide is essential for its effective use in a laboratory setting. The data below has been compiled from authoritative sources.

PropertyValueReference
IUPAC Name 2-chloropyridine-4-sulfonamide[1]
Molecular Formula C₅H₅ClN₂O₂S[1]
Molecular Weight 192.62 g/mol [2][3]
CAS Number Not readily available for this specific isomer. Precursor CAS numbers are available.
Canonical SMILES C1=CN=C(C=C1S(=O)(=O)N)Cl[1]
InChI Key HMULZMJXHFXUDR-UHFFFAOYSA-N[1]
Appearance Typically a solid at room temperature.
Predicted XlogP 0.4[1]

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols are paramount when handling 2-chloropyridine-4-sulfonamide and its precursors, such as 2-chloropyridine. While a specific Safety Data Sheet (SDS) for the title compound is not widely available, the safety profiles of structurally related compounds provide essential guidance. The precursor, 2-chloropyridine, is a combustible liquid that is toxic if swallowed, inhaled, or in contact with skin, and causes serious eye damage.[4][5][6]

Core Safety Recommendations:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4]

  • Ventilation: Handle the compound and any reactions involving it in a well-ventilated fume hood to avoid inhalation of dust or vapors.[7][8]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the laboratory area.[4]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[7][8][9]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[7]

Synthesis of 2-Chloropyridine-4-sulfonamide

The synthesis of 2-chloropyridine-4-sulfonamide is typically achieved through a multi-step process starting from a more common pyridine derivative. A logical and widely practiced approach involves the chlorosulfonation of 2-chloropyridine to form the key intermediate, 2-chloropyridine-4-sulfonyl chloride, followed by amination.

The diagram below illustrates a plausible synthetic pathway. The initial chlorosulfonation reaction introduces the sulfonyl chloride group at the 4-position of the pyridine ring. This intermediate is then reacted with an ammonia source to yield the final sulfonamide product.

G cluster_synthesis Synthesis Pathway 2_chloro_pyridine 2-Chloropyridine sulfonyl_chloride 2-Chloropyridine-4-sulfonyl chloride 2_chloro_pyridine->sulfonyl_chloride  Chlorosulfonation reagent1 Chlorosulfonic Acid (ClSO₃H) reagent1->sulfonyl_chloride sulfonamide 2-Chloropyridine-4-sulfonamide sulfonyl_chloride->sulfonamide  Amination reagent2 Ammonia (NH₃) or Ammonium Hydroxide (NH₄OH) reagent2->sulfonamide

Caption: Plausible synthetic route to 2-chloropyridine-4-sulfonamide.

The Core Utility: 2-Chloropyridine-4-sulfonamide as a Versatile Intermediate

The synthetic power of 2-chloropyridine-4-sulfonamide lies in its dual reactivity. The two functional groups can be addressed independently, allowing for a modular approach to building complex molecules.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The chlorine atom at the 2-position of the pyridine ring is susceptible to displacement by a wide range of nucleophiles.[10] The electron-withdrawing nature of the ring nitrogen and the 4-sulfonamide group facilitates this SNAr reaction. This transformation is a cornerstone of its utility, enabling the introduction of diverse functionalities.

Common Nucleophiles:

  • Amines (R-NH₂): Reaction with primary or secondary amines yields 2-amino-pyridine derivatives. This is a fundamental step in the synthesis of many kinase inhibitors and other pharmacologically active compounds.

  • Alcohols/Phenols (R-OH): Alkoxides or phenoxides can displace the chloride to form ether linkages.

  • Thiols (R-SH): Thiolates readily react to form thioethers.

The reaction generally proceeds via a Meisenheimer complex, a stabilized intermediate whose formation is the rate-determining step.[11][12]

G cluster_snar SₙAr Reaction at C2-Position start 2-Chloropyridine-4-sulfonamide product 2-Substituted-pyridine-4-sulfonamide start->product  Displacement of Cl⁻ nucleophile Nucleophile (e.g., R-NH₂) nucleophile->product

Caption: General scheme for SₙAr reactions.

Derivatization of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is another key reaction center. Sulfonamides are a critical class of compounds in medicinal chemistry, forming the structural backbone of numerous therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[13][14]

Key Transformations:

  • N-Alkylation/N-Arylation: The sulfonamide nitrogen can be deprotonated with a suitable base and subsequently reacted with electrophiles (e.g., alkyl halides) to form substituted sulfonamides.

  • Conversion to Sulfonyl Chlorides: In a reverse of its synthesis, the primary sulfonamide can be converted back into a highly reactive sulfonyl chloride under specific conditions, enabling further reactions with a different set of nucleophiles.[15]

This dual reactivity allows for a divergent synthetic strategy, where a common intermediate can be used to generate a large library of compounds for screening and drug discovery efforts.

Experimental Protocol: Synthesis of a N-Substituted Sulfonamide via SNAr

This section provides a representative, self-validating protocol for the reaction of 2-chloropyridine-4-sulfonamide with a primary amine. This procedure is based on established methods for SNAr reactions on chloropyridines and sulfonamide synthesis.[13][16]

Workflow Diagram

G cluster_workflow Experimental Workflow A 1. Reaction Setup (Inert atmosphere) B 2. Reagent Addition (Amine & Base) A->B C 3. Reaction (Heat & Stir) B->C D 4. Monitoring (TLC/LC-MS) C->D D->C  Incomplete E 5. Workup (Quench, Extract, Wash) D->E  Complete F 6. Drying & Concentration E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Caption: Standard workflow for synthesis and purification.

Step-by-Step Methodology

Objective: To synthesize a 2-(alkylamino)pyridine-4-sulfonamide derivative.

Materials:

  • 2-Chloropyridine-4-sulfonamide (1.0 eq)

  • Primary amine (e.g., benzylamine) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Base (e.g., K₂CO₃ or DIPEA) (2.0-3.0 eq)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloropyridine-4-sulfonamide (1.0 eq) and the base (e.g., K₂CO₃, 2.5 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Solvent and Reagent Addition: Add anhydrous DMF via syringe. Stir the resulting suspension. Add the primary amine (1.2 eq) dropwise to the stirred mixture at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C. The causality here is that elevated temperatures are often required to overcome the activation energy for SNAr reactions on heteroaromatic systems.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with a suitable organic solvent like ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

2-Chloropyridine-4-sulfonamide is a high-value intermediate whose strategic importance is derived from its dual-functional nature. The ability to perform selective nucleophilic aromatic substitution at the C2-position, coupled with the capacity for derivatization at the 4-sulfonamide group, provides a powerful and flexible platform for synthetic chemists. This guide has outlined the fundamental properties, safety considerations, and synthetic applications of this compound. The provided protocols and workflows serve as a practical starting point for researchers aiming to incorporate this versatile building block into their synthetic programs, particularly in the fields of pharmaceutical discovery and materials science.

References

  • 2-chloropyridine-4-sulfonamide. (n.d.). PubChem. Retrieved from [Link]

  • Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. (n.d.). National Institutes of Health. Retrieved from [Link]

  • 2-Chloropyridine - C5H4ClN Latest Price, Manufacturers & Suppliers. (n.d.). IndiaMART. Retrieved from [Link]

  • 2-Chloropyridine. (n.d.). National Toxicology Program. Retrieved from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). Journal of Physical Organic Chemistry. Retrieved from [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2019). Angewandte Chemie International Edition. Retrieved from [Link]

  • 2-Chloropyridine. (n.d.). Wikipedia. Retrieved from [Link]

  • 2-Chloropyridine. (n.d.). PubChem. Retrieved from [Link]

  • Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. (2014). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. (2006). Drug Metabolism and Disposition. Retrieved from [Link]

  • Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Chloropyridine: Common isomorphs, synthesis, reactions and applications. (n.d.). Chempanda. Retrieved from [Link]

  • 4-Chloropyridine-3-sulfonamide hydrochloride. (n.d.). Evotec. Retrieved from [Link]

  • One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. (2016). Key Engineering Materials. Retrieved from [Link]

  • 2-CHLOROPYRIDINE. (n.d.). Otto Chemie Pvt. Ltd. Retrieved from [Link]

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (2024). Molbank. Retrieved from [Link]

  • Process for the preparation of chloropyridine sulfonyl chloride. (2000). Google Patents.
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). Organic Letters. Retrieved from [Link]

  • Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. (2016). Journal of Heterocyclic Chemistry. Retrieved from [Link]

Sources

The Dawn of a New Era in Chemotherapy: A Technical Guide to the Historical Context and Discovery of Pyridine Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of sulfonamides represents a pivotal moment in the history of medicine, marking the dawn of the age of effective antimicrobial chemotherapy. Before their introduction, bacterial infections posed a significant threat to human health, with diseases like pneumonia and sepsis often proving fatal. This in-depth guide provides a technical exploration of the historical context and discovery of a crucial class of these "sulfa drugs": the pyridine sulfonamides. We will delve into the seminal discoveries, the key scientific minds behind them, the intricate mechanisms of action, historical synthesis protocols, and the structure-activity relationships that guided their development. This guide is designed to offer not just a historical narrative, but a deeper understanding of the scientific rigor and serendipity that led to these life-saving medicines.

The Genesis of the Sulfa Drugs: From a Red Dye to a Breakthrough

The story of sulfonamides begins not in a pharmacy, but in the laboratories of the German chemical conglomerate IG Farben. Here, a team of researchers, including the physician and bacteriologist Gerhard Domagk, was systematically screening synthetic dyes for antibacterial properties.[1][2]

Gerhard Domagk and the Discovery of Prontosil

In the early 1930s, Domagk was testing a series of azo dyes synthesized by his colleagues, chemists Fritz Mietzsch and Joseph Klarer.[1] In 1932, he discovered that a red dye, named Prontosil rubrum, was remarkably effective at curing streptococcal infections in mice.[2] This was a groundbreaking discovery, as Prontosil was one of the first synthetic substances to show broad-spectrum antibacterial activity in a living organism.[1][3] For his discovery of the antibacterial effects of Prontosil, Gerhard Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939.[3][4]

The Unveiling of the Active Moiety: Sulfanilamide

A crucial piece of the puzzle was uncovered in 1935 by a team of French researchers at the Pasteur Institute, led by Ernest Fourneau. They demonstrated that Prontosil was, in fact, a prodrug.[5] In the body, it is metabolized to the much simpler, colorless compound, p-aminobenzenesulfonamide, also known as sulfanilamide.[2] It was this molecule that was responsible for the antibacterial activity.[5] This discovery was significant for two reasons: it explained the mechanism of Prontosil's action and, as sulfanilamide was a known compound and off-patent, it opened the floodgates for further research and development of related compounds by other pharmaceutical companies.[5]

The Emergence of Pyridine Sulfonamides: The M&B 693 Saga

With the knowledge that sulfanilamide was the active pharmacophore, a race began to synthesize and test derivatives with improved efficacy and reduced toxicity. A major breakthrough in this endeavor came from the laboratories of the British pharmaceutical company May & Baker Ltd.

A Coordinated Effort at May & Baker

Under the direction of Arthur Ewins, a team of chemists, including Montague Phillips, began synthesizing a large number of sulfanilamide derivatives.[6] The biological evaluation of these new compounds was undertaken by the pathologist Lionel Whitby at the Middlesex Hospital.[6][7] This collaboration between chemists and biologists was crucial for the rapid progress in the field.

The Synthesis and Triumph of Sulfapyridine

In November 1937, Phillips synthesized a new derivative by incorporating a pyridine ring into the sulfanilamide structure, creating 2-(p-aminobenzenesulfonamido)pyridine.[6] This compound was given the code M&B 693.[6] Whitby's subsequent testing in mice revealed that M&B 693, later named sulfapyridine, was highly effective against pneumococcal infections, a leading cause of death at the time.[6][7]

Mechanism of Action: Competitive Inhibition of Folic Acid Synthesis

Sulfonamides exert their bacteriostatic effect by interfering with the synthesis of folic acid, a vital nutrient for bacterial growth and replication.[1][7] Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo.[1]

The Dihydropteroate Synthetase (DHPS) Target

The key enzyme in the bacterial folic acid synthesis pathway is dihydropteroate synthase (DHPS).[8] This enzyme catalyzes the condensation of p-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate.[8] Due to their structural similarity to PABA, sulfonamides act as competitive inhibitors of DHPS, binding to the active site of the enzyme and preventing the incorporation of PABA.[1][8] This effectively halts the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of nucleotides and certain amino acids.[8]

Sulfonamide Mechanism of Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Catalyzes DHP Dihydropteridine Pyrophosphate DHP->DHPS THF Tetrahydrofolic Acid DHF->THF Nucleotides Nucleotides, Amino Acids THF->Nucleotides Sulfonamide Sulfonamide (e.g., Sulfapyridine) Inhibition Inhibition Sulfonamide->Inhibition Inhibition->DHPS Competitively Inhibits Sulfapyridine Synthesis Workflow Acetanilide Acetanilide Intermediate1 p-Acetylaminobenzenesulfonyl Chloride Acetanilide->Intermediate1 + Chlorosulfonic Acid ChlorosulfonicAcid Chlorosulfonic Acid Intermediate2 N-Acetylsulfapyridine Intermediate1->Intermediate2 + 2-Aminopyridine (in Pyridine) Aminopyridine 2-Aminopyridine Sulfapyridine Sulfapyridine Intermediate2->Sulfapyridine 1. NaOH (hydrolysis) 2. HCl (neutralization) NaOH Sodium Hydroxide (aq) HCl Hydrochloric Acid

Caption: A simplified workflow for the historical synthesis of sulfapyridine.

Structure-Activity Relationship (SAR) of Pyridine Sulfonamides

The discovery of sulfapyridine spurred extensive research into the structure-activity relationships of sulfonamides. The general structure of a sulfonamide consists of a sulfanilamide core with a substituent on the sulfonamide nitrogen (N1).

Key SAR Findings for Antibacterial Sulfonamides:

  • The p-Amino Group: The free amino group at the N4 position is essential for activity. [4]Any substitution that is not converted back to a free amino group in vivo results in a loss of activity. [4]* The Aromatic Ring: The benzene ring is crucial, and substitution on the ring generally decreases or abolishes activity.

  • The Sulfonamide Group: The sulfonamide moiety is essential for the antibacterial action.

  • The N1-Substituent: This is the most critical position for modification. The nature of the substituent on the N1 nitrogen significantly influences the drug's potency, pharmacokinetic properties, and solubility. [9]Heterocyclic substituents, such as the pyridine ring in sulfapyridine, were found to greatly enhance antibacterial activity compared to sulfanilamide. [4]* pKa: The acidity of the sulfonamide proton (pKa) is a key determinant of activity. [3]An optimal pKa range of 6.6-7.4 was found to be ideal for antibacterial activity, as it allows for a balance between the ionized and non-ionized forms of the drug at physiological pH, which is important for cell penetration and binding to the enzyme. [10]

    Compound N1-Substituent Antibacterial Activity Key Properties
    Sulfanilamide -H Baseline The parent compound.
    Sulfapyridine 2-Pyridyl High Highly effective against pneumococci, but had issues with low solubility and potential for crystalluria. [11]
    Sulfathiazole 2-Thiazolyl High More active than sulfapyridine against some bacteria, but also had solubility issues.

    | Sulfadiazine | 2-Pyrimidinyl | High | Generally considered less toxic and more effective than sulfapyridine, with better solubility of its acetylated metabolite. |

Early Clinical Applications and Impact

The introduction of sulfapyridine in 1938 revolutionized the treatment of pneumococcal pneumonia, a disease with a high mortality rate. [12][13][14]

Treatment of Pneumococcal Pneumonia

Clinical trials quickly demonstrated the dramatic effectiveness of sulfapyridine. [15]Reports from the late 1930s and early 1940s showed a significant reduction in mortality from pneumonia, from around 30% to as low as 4-6%. [15] Summary of Early Clinical Observations for Sulfapyridine in Pneumonia:

ParameterObservation
Dosage An initial loading dose followed by maintenance doses to maintain an adequate blood concentration.
Efficacy Rapid fall in temperature and improvement in clinical signs within 24-48 hours of starting treatment.
Adverse Effects Nausea and vomiting were common. More serious side effects included drug fever, rashes, and the risk of kidney damage due to the crystallization of the drug or its acetylated metabolite in the urine (crystalluria). [11]Agranulocytosis, a severe drop in white blood cells, was a rare but life-threatening complication. [11]
Blood Concentration A therapeutic blood concentration of 3-4 mg/dL was considered necessary for clinical effect. [15]

Historical Analytical Methods

The widespread use of sulfonamides necessitated the development of methods for their quantitative analysis in biological fluids and pharmaceutical preparations.

The Bratton-Marshall Method

A widely used colorimetric method for the determination of sulfonamides was developed by A. Calvin Bratton and E. K. Marshall, Jr. in 1939. This method is based on the diazotization of the primary aromatic amine group of the sulfonamide, followed by coupling with a chromogenic agent.

Principle of the Bratton-Marshall Test:

  • The primary aromatic amine of the sulfonamide is diazotized with sodium nitrite in an acidic medium to form a diazonium salt.

  • The excess nitrous acid is destroyed by adding ammonium sulfamate.

  • The diazonium salt is then coupled with N-(1-Naphthyl)ethylenediamine dihydrochloride to form a stable, intensely colored azo dye.

  • The absorbance of the resulting colored solution is measured spectrophotometrically, and the concentration of the sulfonamide is determined by comparison with a standard curve.

This method was sensitive and specific enough for the determination of sulfonamide levels in blood and urine, which was crucial for monitoring therapy and preventing toxicity. [2]

Conclusion: The Enduring Legacy of Pyridine Sulfonamides

The discovery and development of pyridine sulfonamides, particularly sulfapyridine, represent a landmark achievement in the history of medicine. They were among the first truly effective chemotherapeutic agents against bacterial infections and saved countless lives in the pre-penicillin era. While many of the early sulfonamides have been superseded by more effective and less toxic antibiotics, their discovery laid the foundation for modern antimicrobial drug development. The principles of structure-activity relationship and the understanding of their mechanism of action, born from the study of these pioneering molecules, continue to guide the search for new and improved therapeutic agents. The story of pyridine sulfonamides is a testament to the power of systematic scientific inquiry, interdisciplinary collaboration, and the relentless pursuit of solutions to pressing medical needs.

References

  • Science History Institute. (n.d.). Gerhard Domagk. Retrieved from [Link]

  • Yun, M. K., Wu, Y., Li, Z., Zhao, Y., Waddell, M. B., Ferreira, A. M., Lee, R. E., Bashford, D., & White, S. W. (2012). Catalysis and sulfa drug resistance in dihydropteroate synthase. Science, 335(6072), 1110–1114.
  • Britannica, The Editors of Encyclopaedia. (2023, October 26). Gerhard Domagk. In Encyclopedia Britannica. Retrieved from [Link]

  • Downing College Cambridge. (n.d.). Sir Lionel Whitby: War hero, medical pioneer, Master. Retrieved from [Link]

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • Wikipedia. (2023, December 1). Sulfapyridine. Retrieved from [Link]

  • NobelPrize.org. (n.d.). Gerhard Domagk – Facts. Retrieved from [Link]

  • Microbiology Matters. (2013, February 11). Gerhard Domagk: The forgotten man of antibiotic discovery. Retrieved from [Link]

  • Grokipedia. (n.d.). Sulfapyridine. Retrieved from [https://grokipedia.org/Sulfapyridine]
  • Stokinger, H. E. (1939). Preliminary Report of the Use of Sulfapyridine in the Treatment of Pneumonia: The Absorption, Acetylation and Excretion of Sulfapyridine. Bulletin of the New York Academy of Medicine, 15(4), 252–257.
  • Plummer, N., & Ensworth, H. (1939). Preliminary Report of the Use of Sulfapyridine in the Treatment of Pneumonia. Bulletin of the New York Academy of Medicine, 15(4), 241–248.
  • Yasmin, F., Qureshi, H., Afzal, A., & Ashraf, M. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Drug and Chemical Toxicology, 44(4), 333-343.
  • ResearchGate. (n.d.). Sulfonamides : Historical Discovery Development (Structure-Activity Relationship Notes). Retrieved from [Link]

  • Google Patents. (n.d.). CN105330599A - Method for synthesizing salazosulfapyridine by utilizing 2-aminopyridine as raw material.
  • Patil, M., Jadhav, V., Patil, S., & Bobade, V. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry, 12(3), 294-299.
  • Seydel, J. K., Trettin, D., Cordes, H. P., Wassermann, O., & Malyusz, M. (1980). Quantitative structure-pharmacokinetic relationships derived on antibacterial sulfonamides in rats and its comparison to quantitative structure-activity relationships. Journal of Medicinal Chemistry, 23(6), 607–613.
  • Plummer, N., & Ensworth, H. (1939). Preliminary Report of the Use of Sulfapyridine in the Treatment of Pneumonia. Bulletin of the New York Academy of Medicine, 15(4), 241–248.
  • Slideshare. (n.d.). Analysis of sulfonamides. Retrieved from [Link]

  • YouTube. (2020, November 24). Structural Activity Relationship (SAR) of Sulfonamides. Retrieved from [Link]

  • MDPI. (2023). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Retrieved from [Link]

  • INIS-IAEA. (2025, January 4). Synthesis and antitumor evaluation of some new N4 substituted sulfa pyridine derivatives with studying the synergistic effect of γ-irradiation. Retrieved from [Link]

  • FDA. (2023, May 23). FDA Approves New Treatment for Pneumonia Caused by Certain Difficult-to-Treat Bacteria. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfapyridine. Retrieved from [Link]

  • MDPI. (2021). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Retrieved from [Link]

  • Zulkarneev, R. Kh. (2014). Treatment of pneumonia with sulfidine during the Great Patriotic War, 1941 – 1945. Russian Pulmonology, (5), 101-104.
  • ResearchGate. (n.d.). Synthesis of 2-aminopyridine substituted benzene sulphonamides. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Fundamental Reaction Mechanisms Involving 2-Chloropyridine-4-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of 2-Chloropyridine-4-sulfonamide in Modern Drug Discovery

To the discerning researcher, the molecular architecture of 2-chloropyridine-4-sulfonamide is immediately recognizable as a scaffold of significant potential. It is not merely a chemical intermediate; it is a carefully orchestrated convergence of reactive sites, each offering a distinct handle for molecular elaboration. The strategic placement of a nucleophilic aromatic substitution (SNAr) susceptible chlorine atom at the 2-position, coupled with a versatile sulfonamide group at the 4-position, provides a powerful toolkit for the synthesis of complex molecular entities. This guide is intended for researchers, scientists, and drug development professionals who seek to harness the unique reactivity of this scaffold. We will delve into the core reaction mechanisms, providing not just protocols, but the underlying chemical principles that govern them. Our focus will be on predictive reactivity, enabling the rational design of synthetic routes to novel compounds with therapeutic potential. The sulfonamide moiety is a cornerstone in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties[1][2][3][4][5][6]. This guide will provide the foundational knowledge to explore this chemical space with precision and confidence.

Synthesis of the 2-Chloropyridine-4-sulfonamide Scaffold

The synthesis of 2-chloropyridine-4-sulfonamide is a multi-step process that begins with the preparation of the corresponding sulfonyl chloride. A robust and scalable synthesis is paramount for its utility as a building block.

Preparation of 2-Chloropyridine-4-sulfonyl Chloride

The synthesis of the key intermediate, 2-chloropyridine-4-sulfonyl chloride, is typically achieved through a two-step sequence starting from 4-aminopyridine. A plausible synthetic route is outlined below, based on established methods for the preparation of pyridine sulfonyl chlorides[7][8][9][10][11].

Experimental Protocol: Synthesis of 2-Chloropyridine-4-sulfonyl Chloride

Step 1: Diazotization of 4-Aminopyridine and Sulfonation

  • To a cooled (0-5 °C) solution of 4-aminopyridine in a suitable acidic medium (e.g., concentrated HCl), add a solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

  • After the complete addition of sodium nitrite, stir the reaction mixture for an additional 30 minutes to ensure the formation of the diazonium salt.

  • In a separate flask, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) and add a catalytic amount of a copper(II) salt (e.g., CuCl₂).

  • Slowly add the cold diazonium salt solution to the sulfur dioxide solution. Vigorous gas evolution (N₂) will be observed.

  • Allow the reaction to warm to room temperature and stir for several hours until the gas evolution ceases.

  • The reaction mixture is then quenched with water and extracted with an organic solvent (e.g., dichloromethane).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 4-chloropyridine-2-sulfonyl chloride.

Step 2: Chlorination of 4-Pyridinesulfonic Acid

  • Alternatively, 4-pyridinesulfonic acid can be synthesized from N-(4-pyridyl)pyridinium chloride hydrochloride.[10]

  • The synthesized 4-pyridinesulfonic acid is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to convert the sulfonic acid to the sulfonyl chloride.[11]

  • The reaction is typically heated to reflux for several hours.

  • After completion, the excess chlorinating agent is removed by distillation under reduced pressure.

  • The crude 2-chloropyridine-4-sulfonyl chloride is then purified by vacuum distillation or chromatography.

Conversion to 2-Chloropyridine-4-sulfonamide

The final step is the conversion of the sulfonyl chloride to the primary sulfonamide. This is a standard transformation in organic synthesis.

Experimental Protocol: Synthesis of 2-Chloropyridine-4-sulfonamide

  • Dissolve the crude 2-chloropyridine-4-sulfonyl chloride in an inert solvent such as tetrahydrofuran (THF) or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.

  • Maintain the temperature at 0 °C during the addition and then allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 2-chloropyridine-4-sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

Core Reaction Mechanisms: A Dichotomy of Reactivity

The reactivity of 2-chloropyridine-4-sulfonamide is dominated by two key functional groups: the chloro group at the 2-position and the sulfonamide at the 4-position. Understanding the interplay and selective manipulation of these sites is crucial for its application in synthesis.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution. This is due to the electron-withdrawing nature of the ring nitrogen, which stabilizes the intermediate Meisenheimer complex formed upon nucleophilic attack. The sulfonamide group at the 4-position further enhances this activation through its own electron-withdrawing character.

The general mechanism for the SNAr reaction is a two-step addition-elimination process:

  • Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as the Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted.

  • Elimination of the Leaving Group: The aromaticity is restored by the departure of the chloride ion, yielding the substituted product.

The reactivity of halopyridines in SNAr reactions is generally in the order of 4-halo > 2-halo >> 3-halo. While the 4-position is typically more reactive, the presence of the activating sulfonamide group at the 4-position makes the 2-chloro position of this specific scaffold highly susceptible to nucleophilic attack. However, reactions with 2-chloropyridine can sometimes be less satisfactory unless an additional electron-withdrawing group is present.[12][13]

Experimental Protocol: General Procedure for SNAr with Amines

  • To a solution of 2-chloropyridine-4-sulfonamide in a suitable polar aprotic solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP)), add the desired amine (1.1-1.5 equivalents).

  • Add a non-nucleophilic base (e.g., potassium carbonate, cesium carbonate, or triethylamine) to scavenge the HCl generated during the reaction.

  • Heat the reaction mixture to a temperature ranging from 80 °C to 150 °C, depending on the nucleophilicity of the amine. Microwave irradiation can also be employed to accelerate the reaction.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, pour it into water, and extract the product with an appropriate organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Table 1: Representative Nucleophiles for SNAr with 2-Chloropyridine-4-sulfonamide

Nucleophile ClassExampleExpected ProductCausality Behind Experimental Choices
Primary AminesAniline, Benzylamine2-Anilino- or 2-Benzylamino-pyridine-4-sulfonamideRequires heating and a base to drive the reaction to completion. Polar aprotic solvents are used to solvate the intermediate and accelerate the reaction.
Secondary AminesMorpholine, Piperidine2-Morpholino- or 2-Piperidino-pyridine-4-sulfonamideGenerally more nucleophilic than primary amines, often requiring milder reaction conditions.
Alcohols/PhenolsSodium Methoxide, Phenol2-Methoxy- or 2-Phenoxy-pyridine-4-sulfonamideRequires a strong base to deprotonate the alcohol/phenol to form the more nucleophilic alkoxide/phenoxide. Anhydrous conditions are crucial.
ThiolsThiophenol2-(Phenylthio)pyridine-4-sulfonamideThiolates are excellent nucleophiles and often react under milder conditions than their oxygen counterparts.
Functionalization of the Sulfonamide Group

The sulfonamide moiety (-SO₂NH₂) is a versatile functional group that can undergo a variety of transformations, primarily at the nitrogen atom.

The sulfonamide nitrogen can be alkylated or arylated to introduce further diversity into the molecule. N-alkylation is typically achieved by treating the sulfonamide with an alkyl halide in the presence of a base.[14][15][16][17][18] N-arylation can be accomplished using transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

Experimental Protocol: N-Alkylation of 2-Chloropyridine-4-sulfonamide

  • To a solution of 2-chloropyridine-4-sulfonamide in a polar aprotic solvent like DMF or acetonitrile, add a base such as potassium carbonate or sodium hydride.

  • Stir the mixture at room temperature for 30 minutes to form the sulfonamide anion.

  • Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) dropwise to the reaction mixture.

  • Heat the reaction to 50-80 °C and monitor by TLC.

  • After completion, cool the reaction, quench with water, and extract the product with an organic solvent.

  • Wash the organic phase, dry, and concentrate. Purify the product by column chromatography.

While the sulfonamide group is generally stable, it can be a precursor to other functionalities under specific conditions. For instance, recent advances have shown that sulfonamides can be converted to sulfonyl chlorides, which are highly reactive intermediates for further transformations.

Visualization of Reaction Mechanisms and Workflows

To provide a clearer understanding of the chemical transformations discussed, the following diagrams illustrate the key reaction mechanisms and experimental workflows.

SNAr_Mechanism cluster_start Starting Material cluster_intermediate Meisenheimer Complex cluster_product Product start 2-Chloropyridine-4-sulfonamide meisenheimer [Intermediate] Negatively charged, non-aromatic start->meisenheimer + Nucleophile (Nu⁻) (Addition) product 2-Substituted-pyridine-4-sulfonamide meisenheimer->product - Chloride (Cl⁻) (Elimination)

Caption: Generalized mechanism for the SNAr reaction at the C2 position.

Sulfonamide_Alkylation_Workflow cluster_workflow N-Alkylation Workflow A 1. Deprotonation 2-Chloropyridine-4-sulfonamide + Base (e.g., NaH) in DMF B 2. Nucleophilic Attack Add Alkyl Halide (R-X) A->B C 3. Reaction Monitoring TLC or LC-MS B->C D 4. Workup Aqueous quench and extraction C->D E 5. Purification Column Chromatography D->E F Final Product N-Alkyl-2-chloropyridine-4-sulfonamide E->F

Caption: A typical experimental workflow for N-alkylation of the sulfonamide.

Applications in Medicinal Chemistry: A Scaffold for Innovation

The 2-chloropyridine-4-sulfonamide scaffold is a valuable starting point for the synthesis of a diverse range of compounds with potential therapeutic applications. The ability to selectively functionalize both the pyridine ring and the sulfonamide group allows for the exploration of a vast chemical space. Sulfonamide-containing molecules are prevalent in FDA-approved drugs, highlighting the importance of this functional group in drug design.[1][2][3]

Table 2: Potential Therapeutic Targets for Derivatives of 2-Chloropyridine-4-sulfonamide

Therapeutic AreaRationaleExample of Derivative
OncologyPyridine and sulfonamide moieties are common in kinase inhibitors and other anticancer agents.[19]Introduction of a pharmacophore at the 2-position via SNAr that targets the active site of a specific kinase.
Infectious DiseasesThe sulfonamide group is a well-known antibacterial pharmacophore.[20][21]Derivatization of the sulfonamide nitrogen to modulate solubility and cell permeability for enhanced antibacterial activity.
CNS DisordersPyridine-based structures are frequently found in drugs targeting the central nervous system.Functionalization at the 2-position to introduce groups that can cross the blood-brain barrier and interact with CNS receptors.
Inflammatory DiseasesCertain sulfonamide derivatives have shown anti-inflammatory properties.[22]Synthesis of a library of N-substituted sulfonamides to screen for anti-inflammatory activity.

Conclusion and Future Outlook

2-Chloropyridine-4-sulfonamide represents a highly versatile and strategically important scaffold for chemical synthesis and drug discovery. Its dual reactivity allows for a modular and divergent approach to the creation of complex molecules. A thorough understanding of the fundamental reaction mechanisms, particularly nucleophilic aromatic substitution and sulfonamide functionalization, is key to unlocking its full potential. As the demand for novel therapeutic agents continues to grow, the rational design and synthesis of new chemical entities based on this scaffold will undoubtedly play a significant role in the future of medicinal chemistry. The principles and protocols outlined in this guide provide a solid foundation for researchers to build upon and innovate in this exciting area of chemical science.

References

  • Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ChemSusChem, 6(8), 1455-1460.
  • ResearchGate. (n.d.). The development of sulfonamide drug via N-alkylation of pyrazole, pyridine linked nucleus and their antimicrobial activity. Retrieved from [Link]

  • MDPI. (2018). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]

  • Unknown. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

  • ResearchGate. (n.d.). Amination of 2-halopyridines. Retrieved from [Link]

  • Ivanov, I., Manolov, S., Bojilov, D., Dimitrova, D., & Nedialkov, P. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(2), M1879.
  • Singh, R., & Kaur, H. (2016). The development of sulfonamide drug via N-alkylation of pyrazole, pyridine linked nucleus and their antimicrobial activity. Journal of Chemical and Biological and Physical Sciences, 6(1), 163.
  • PubMed. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Retrieved from [Link]

  • Fujita, K., & Yamaguchi, R. (2010). Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Letters, 12(6), 1336-1339.
  • Organic Syntheses. (n.d.). N-(4-PYRIDYL)PYRIDINIUM CHLORIDE HYDROCHLORIDE. Retrieved from [Link]

  • CiteDrive. (n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Retrieved from [Link]

  • ResearchGate. (n.d.). Amination of chloropyrazine and 2-chloropyrimidine. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of chloropyridine sulfonyl chloride.
  • ResearchGate. (2022). Sulfonamide Scaffold Synthesis Methods: A Review. Retrieved from [Link]

  • Al-Bayati, F. A., & Al-Amiery, A. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Applied Nanoscience, 11(4), 1239-1250.
  • Scilit. (n.d.). A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section B. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • Lesina, Y., Beysembay, P., & Kassanov, A. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization.
  • Journal of Chemistry and Technologies. (2016). N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. Retrieved from [Link]

  • Frontier Research Publication. (n.d.). Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [CpIr(biimH2)(H2O)][OTf]2*. Retrieved from [Link]

  • PubMed. (2011). Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. Retrieved from [Link]

  • PubMed. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]

  • Pexacy International Journal of Pharmaceutical Science. (2024). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2-Chloropyridine-4-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloropyridine-4-sulfonamide is a pivotal intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its structural motif is found in a range of biologically active molecules. This document provides a detailed, two-step protocol for the synthesis of 2-chloropyridine-4-sulfonamide, commencing with the chlorosulfonation of 2-chloropyridine, followed by amination of the resulting sulfonyl chloride. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanisms, step-by-step procedures, safety protocols, and methods for characterization.

Introduction and Synthetic Strategy

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a multitude of marketed drugs, including antibacterial, anti-inflammatory, and anti-cancer agents.[1][2] The title compound, 2-chloropyridine-4-sulfonamide, serves as a valuable building block, enabling further molecular elaboration at the sulfonamide nitrogen or the chlorine-bearing carbon.

The synthesis strategy is a well-established two-step process:

  • Electrophilic Aromatic Substitution: 2-Chloropyridine is reacted with a powerful sulfonating agent, chlorosulfonic acid, to install a sulfonyl chloride group at the 4-position of the pyridine ring. The pyridine nitrogen deactivates the ring towards electrophilic attack, but the reaction is directed to the C4 position.

  • Nucleophilic Acyl Substitution: The intermediate, 2-chloropyridine-4-sulfonyl chloride, is then treated with an ammonia source. The nitrogen atom of the ammonia acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride to displace the chloride and form the final sulfonamide product.[2]

Below is a diagram illustrating the overall synthetic workflow.

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination 2-Chloropyridine 2-Chloropyridine Intermediate 2-Chloropyridine-4-sulfonyl chloride 2-Chloropyridine->Intermediate Electrophilic Aromatic Substitution Chlorosulfonic_Acid Chlorosulfonic Acid (ClSO3H) Chlorosulfonic_Acid->Intermediate Final_Product 2-Chloropyridine-4-sulfonamide Intermediate->Final_Product Nucleophilic Acyl Substitution Ammonia Aqueous Ammonia (NH4OH) Ammonia->Final_Product

Caption: Workflow for the synthesis of 2-chloropyridine-4-sulfonamide.

Safety and Hazard Management

CRITICAL WARNING: This protocol involves highly corrosive and reactive chemicals. All operations must be performed inside a certified chemical fume hood by personnel trained in handling hazardous materials. Appropriate Personal Protective Equipment (PPE) is mandatory.

  • Chlorosulfonic Acid (ClSO₃H): This reagent is extremely corrosive and reacts violently with water, releasing significant heat and toxic gases (HCl and SO₃).[3][4] It can cause severe burns to the skin, eyes, and respiratory system.[3][4][5]

    • Handling: Always wear chemical-resistant gloves (e.g., butyl rubber), a lab coat, closed-toe shoes, and chemical splash goggles with a face shield.[3][6] Ensure an emergency shower and eyewash station are immediately accessible.[6][7]

    • Quenching: Never add water directly to chlorosulfonic acid.[3] Reactions should be quenched by slowly and carefully adding the reaction mixture to ice.

    • Spills: Absorb spills with an inert material like vermiculite or dry sand and place in a sealed container for hazardous waste disposal.[6] Do NOT use water for cleanup.[6]

  • Thionyl Chloride (SOCl₂): Used in some related preparations, it is also highly corrosive and reacts with water to release HCl and SO₂ gases. Handle with the same precautions as chlorosulfonic acid.

  • Aqueous Ammonia (NH₄OH): Concentrated ammonia is corrosive and has a pungent, irritating odor. Handle in a well-ventilated fume hood.

Experimental Protocol

This protocol is adapted from established procedures for the sulfonation of pyridine derivatives and subsequent amination.

Materials and Equipment
Reagent / MaterialGradeSupplier Example
2-Chloropyridine≥99%Sigma-Aldrich
Chlorosulfonic Acid≥99%Sigma-Aldrich
Aqueous Ammonia28-30% solutionFisher Scientific
Dichloromethane (DCM)AnhydrousVWR
Ethyl Acetate (EtOAc)ACS GradeVWR
HexanesACS GradeVWR
Sodium Bicarbonate (NaHCO₃)ACS GradeVWR
Magnesium Sulfate (MgSO₄)AnhydrousVWR
Ice (from deionized water)--
Equipment Specification -
Round-bottom flasksVarious sizes-
Magnetic stir plate & stir bars--
Addition funnel--
Ice bath--
Rotary evaporator--
Glass funnel / Separatory funnel--
pH paper--
Step 1: Synthesis of 2-Chloropyridine-4-sulfonyl Chloride
  • Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an addition funnel, add chlorosulfonic acid (5.0 eq.). Ensure the setup is under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the chlorosulfonic acid to 0 °C using an ice bath.

  • Reactant Addition: Slowly add 2-chloropyridine (1.0 eq.) dropwise via the addition funnel to the stirred chlorosulfonic acid.[8][9] The rate of addition should be controlled to maintain the internal temperature below 10 °C. This is a highly exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 70-80 °C. Maintain this temperature for 4-6 hours, monitoring the reaction by TLC (Thin Layer Chromatography) if a suitable method is developed.

  • Quenching: Once the reaction is deemed complete, cool the mixture back to room temperature. In a separate large beaker (at least 10x the reaction volume), prepare a large amount of crushed ice. CAUTION: Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This will generate fumes and is highly exothermic. Perform this step deep within the fume hood.

  • Extraction: The acidic aqueous mixture will contain the sulfonyl chloride intermediate, which may precipitate as a solid. Extract the mixture three times with dichloromethane (DCM).

  • Washing & Drying: Combine the organic layers. Wash sequentially with cold water, then a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent (DCM) under reduced pressure using a rotary evaporator. The resulting crude 2-chloropyridine-4-sulfonyl chloride is typically used directly in the next step without further purification.

Step 2: Synthesis of 2-Chloropyridine-4-sulfonamide
  • Setup: Dissolve the crude 2-chloropyridine-4-sulfonyl chloride from Step 1 in a minimal amount of an appropriate solvent like acetone or THF in a round-bottom flask. Cool the solution to 0 °C in an ice bath.

  • Amination: Slowly add concentrated aqueous ammonia (28-30%, ~5-10 eq.) to the stirred solution. A white precipitate of the sulfonamide product should form.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

  • Isolation: Filter the resulting solid precipitate using a Buchner funnel. Wash the solid with cold water to remove any ammonium salts.

  • Purification: The crude product can be purified by recrystallization. A common solvent system is ethanol/water or ethyl acetate/hexanes. Dissolve the crude solid in the minimum amount of hot solvent, then allow it to cool slowly to form crystals.

  • Drying: Collect the purified crystals by filtration and dry them under vacuum to yield the final product, 2-chloropyridine-4-sulfonamide, as a white to off-white solid.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point: To assess the purity of the crystalline solid.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of 2-chloropyridine-4-sulfonamide. The procedure emphasizes critical safety measures due to the hazardous nature of the reagents involved. By following this detailed guide, researchers can effectively prepare this important chemical intermediate for application in pharmaceutical and agrochemical discovery programs.

References

  • Safety Measures and Handling Protocols for Chlorosulphonic Acid. (2024). SlideServe. Available at: [Link]

  • Material Safety Data Sheet - Chlorosulfonic acid, 98%. Cole-Parmer. Available at: [Link]

  • Hazard Summary: Chlorosulphonic Acid. New Jersey Department of Health. Available at: [Link]

  • 2-Chloropyridine. (2023). Wikipedia. Available at: [Link]

  • Chloropyridine: Common isomorphs, synthesis, reactions and applications. (2022). Chempanda. Available at: [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). Organic Letters, ACS Publications. Available at: [Link]

  • 2-Chloropyridine - Nomination Profile. (1996). National Toxicology Program. Available at: [Link]

Sources

Application Notes & Protocols: The 2-Chloropyridine-4-Sulfonamide Scaffold in Modern Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale of Privileged Scaffolds in Kinase Drug Discovery

The human kinome, comprising over 500 protein kinases, represents one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1] The central role of kinases in signal transduction means their dysregulation is a hallmark of numerous diseases. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, but the journey from hit identification to an approved drug is fraught with challenges, primarily achieving potency and selectivity.[1][2]

A cornerstone of modern medicinal chemistry is the concept of the "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets with high affinity. This guide focuses on one such versatile building block: 2-chloropyridine-4-sulfonamide . We will dissect its constituent parts to understand its utility, provide detailed protocols for its application in a drug discovery workflow, and offer insights into data interpretation and lead optimization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the generation of novel therapeutic agents.

Deconstructing the Scaffold: A Triumvirate of Functionality

The power of 2-chloropyridine-4-sulfonamide lies in the synergistic interplay of its three key chemical features. Understanding the role of each component is fundamental to rationally designing potent and selective inhibitors.

  • The Sulfonamide Moiety (-SO₂NH₂): More than just a solubilizing group, the sulfonamide is a superb hydrogen bond donor and acceptor.[3][4] This allows it to form strong, directional interactions with amino acid residues in the ATP-binding pocket of kinases. It is a bioisosteric replacement for carboxylic acids and is found in numerous approved drugs, where it often engages with catalytic loop residues or forms water-mediated hydrogen bond networks.[5] Its presence is a key feature in many inhibitors targeting kinases like VEGFR-2.[3]

  • The Pyridine Ring: As a bioisostere of the purine ring in ATP, the pyridine core is an archetypal "hinge-binder."[6][7] The nitrogen atom in the ring can form one or more critical hydrogen bonds with the backbone amide residues of the kinase hinge region, the flexible loop connecting the N- and C-lobes of the kinase domain. This interaction is the primary anchor for many Type I and Type II kinase inhibitors, ensuring proper orientation of the molecule within the active site.[8]

  • The 2-Chloro Substituent (-Cl): This is not merely a placeholder; it is a versatile chemical handle for library synthesis. The chlorine atom activates the C2 position of the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions.[9] This allows for the straightforward introduction of diverse chemical functionalities, enabling rapid exploration of the solvent-front region of the ATP pocket to enhance potency and selectivity. Furthermore, in specific contexts where a cysteine residue is nearby, a chloro-heterocycle can act as a reactive group to form a covalent bond, leading to inhibitors with long target residence times.[9]

Workflow for Kinase Inhibitor Development

The development process is an iterative cycle of design, synthesis, and testing. The 2-chloropyridine-4-sulfonamide scaffold serves as an ideal starting point for this workflow.

G cluster_0 Design & Synthesis cluster_1 Screening & Profiling cluster_2 Lead Optimization Design Rational Design (Target: VEGFR-2) Scaffold Scaffold (2-Chloropyridine-4-sulfonamide) Design->Scaffold Synthesis Library Synthesis (SₙAr Reaction) Scaffold->Synthesis Biochemical Biochemical Assay (IC₅₀ Determination) Synthesis->Biochemical Test Compounds SAR SAR Analysis Biochemical->SAR Cellular Cell-Based Assay (Target Engagement) Lead_Opt ADME/Tox Profiling Cellular->Lead_Opt SAR->Design Iterative Optimization SAR->Cellular PK_PD In Vivo Studies Lead_Opt->PK_PD

Caption: Iterative cycle of kinase inhibitor drug discovery.

Application Protocol 1: Synthesis of a Focused Inhibitor Library

This protocol describes a representative nucleophilic aromatic substitution (SNAr) reaction to generate a library of N-aryl-4-sulfonamidopyridines, a common core structure for kinase inhibitors.

Objective: To displace the 2-chloro group with a panel of substituted anilines to probe structure-activity relationships (SAR).

Materials:

  • 2-chloropyridine-4-sulfonamide

  • A diverse set of substituted anilines (e.g., 3-ethynylaniline, 4-fluoro-3-methoxyaniline)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-Dioxane)

  • Reaction vials, magnetic stirrer, heating block

  • Inert atmosphere (Nitrogen or Argon)

  • Purification system (e.g., Flash chromatography or preparative HPLC)

Step-by-Step Methodology:

  • Reagent Preparation: In an inert atmosphere glovebox, weigh 2-chloropyridine-4-sulfonamide (1.0 eq), the selected aniline (1.2 eq), Cs₂CO₃ (2.0 eq), Xantphos (0.1 eq), and Pd₂(dba)₃ (0.05 eq) into a microwave vial equipped with a stir bar.

    • Rationale: The use of a slight excess of the aniline drives the reaction to completion. The palladium catalyst and phosphine ligand form the active catalytic species for this C-N cross-coupling reaction. Cesium carbonate is a strong, non-nucleophilic base required for the catalytic cycle. All solids should be handled under inert gas to prevent catalyst degradation.

  • Solvent Addition: Add anhydrous 1,4-dioxane to the vial to achieve a final concentration of approximately 0.1 M with respect to the limiting reagent (2-chloropyridine-4-sulfonamide).

    • Rationale: Dioxane is a high-boiling, aprotic solvent suitable for palladium-catalyzed cross-coupling reactions. It must be anhydrous to prevent side reactions and catalyst quenching.

  • Reaction Setup: Seal the vial and remove it from the glovebox. Place it in a pre-heated heating block or microwave reactor set to 100-120 °C.

    • Rationale: Heat is required to overcome the activation energy of the reaction. Microwave heating can often accelerate the reaction significantly compared to conventional heating.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via LC-MS. The reaction is complete when the starting material peak is consumed. Typical reaction times are 2-16 hours.

    • Rationale: LC-MS provides rapid confirmation of product formation (by mass) and disappearance of starting materials. This prevents unnecessary heating that could lead to product degradation.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts. Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

    • Rationale: The work-up removes insoluble materials. Purification via chromatography is essential to isolate the desired product from unreacted starting materials, byproducts, and residual catalyst, ensuring high purity for biological testing.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Application Protocol 2: In Vitro Biochemical Kinase Inhibition Assay

This protocol details a luminescence-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of newly synthesized compounds against a target kinase (e.g., VEGFR-2).[10]

Principle: The assay measures the amount of ADP produced by the kinase reaction. As kinase activity is inhibited, less ADP is formed. A proprietary reagent converts the generated ADP into ATP, which then drives a luciferase-catalyzed reaction to produce light. The luminescent signal is directly proportional to kinase activity.[10]

G cluster_0 Kinase Reaction cluster_1 Detection ATP ATP ADP ADP ATP->ADP Substrate Peptide Substrate pSubstrate Phosphorylated Substrate Substrate->pSubstrate Kinase Kinase (e.g., VEGFR-2) Kinase->ADP Catalyzes Inhibitor Test Compound Inhibitor->Kinase Inhibits Reagent2 Kinase Detection Reagent ADP->Reagent2 Luciferase Luciferase/ Luciferin ADP->Luciferase Converts ADP to new ATP Reagent1 ADP-Glo™ Reagent ATP_left Remaining ATP Reagent1->ATP_left Depletes Reagent2->Luciferase Converts ADP to new ATP Light Luminescence Luciferase->Light Generates

Caption: Workflow for a luminescence-based kinase assay.

Materials:

  • Purified, active kinase (e.g., human VEGFR-2)

  • Specific peptide substrate for the kinase

  • ATP solution (at Km concentration for the kinase)

  • Synthesized inhibitor compounds in DMSO

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[10]

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection

Step-by-Step Methodology:

  • Compound Plating: Create a serial dilution series of your test compounds in 100% DMSO. Typically, an 11-point, 3-fold dilution starting from 10 mM is appropriate. Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) of the diluted compounds into the 384-well assay plates. Include "DMSO only" wells for 100% activity control and "no enzyme" wells for background control.

    • Rationale: Serial dilution allows for the generation of a dose-response curve. Keeping the final DMSO concentration low (e.g., <1%) is critical to avoid solvent-induced inhibition of the enzyme.

  • Kinase/Buffer Addition: Prepare a solution of the kinase in the assay buffer. Add 5 µL of this solution to each well of the assay plate.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature.

    • Rationale: This step allows the inhibitor to bind to the kinase and reach equilibrium before the reaction is initiated.

  • Reaction Initiation: Prepare a solution of the peptide substrate and ATP in the assay buffer. Initiate the kinase reaction by adding 5 µL of this mixture to each well.

  • Kinase Reaction: Mix the plate and incubate at 30°C for 60 minutes.

    • Rationale: The time and temperature should be optimized to ensure the reaction is in the linear range (typically <20% of substrate consumed in the DMSO control wells).

  • Signal Generation (Part 1): Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[10]

  • Signal Generation (Part 2): Add 20 µL of Kinase Detection Reagent to each well. This reagent simultaneously converts the ADP generated into ATP and provides luciferase/luciferin to produce a luminescent signal. Incubate for 30 minutes at room temperature.[10]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: a. Subtract the background signal ("no enzyme" control) from all wells. b. Normalize the data by setting the "DMSO only" control as 100% activity. c. Plot the percent inhibition against the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation and Interpretation

After screening the synthesized library, the data should be tabulated to facilitate SAR analysis.

Table 1: Hypothetical Screening Data for 2-(Arylamino)-pyridine-4-sulfonamide Derivatives

Compound IDR-Group (at C2-Aniline)VEGFR-2 IC₅₀ (nM)CDK2 IC₅₀ (nM)Selectivity Index (CDK2/VEGFR-2)
SC-01 Phenyl850>10,000>11.8
SC-02 4-Fluoro-phenyl450>10,000>22.2
SC-03 3-Methoxy-phenyl1208,50070.8
SC-04 3-Ethynyl-phenyl15 4,500300
Staurosporine- (Control)5102.0

This data is illustrative and not from a specific publication.

Interpretation and Next Steps:

  • SAR Insights: The data suggests that substitution on the aniline ring is critical for potency. A simple phenyl group (SC-01) is weakly active. Adding electron-withdrawing (SC-02) or donating (SC-03) groups improves potency. The most significant gain comes from the 3-ethynyl group (SC-04), which may be accessing a specific sub-pocket in the VEGFR-2 active site.

  • Selectivity: All synthesized compounds show excellent selectivity against CDK2, a common off-target kinase. This is a desirable property for a lead compound.

  • Next Steps: Based on the success of SC-04, the next round of synthesis should focus on exploring other small, rigid substituents at the meta-position of the aniline ring to further optimize potency and solidify the SAR.

Application Protocol 3: Cell-Based Target Engagement Assay

A potent compound in a biochemical assay must also be effective in a cellular environment. This protocol describes a method to measure the inhibition of VEGFR-2 phosphorylation in a relevant cell line (e.g., HUVECs - Human Umbilical Vein Endothelial Cells).[11]

Principle: In cells, VEGFR-2 is activated by its ligand, VEGF. This triggers autophosphorylation at specific tyrosine residues (e.g., Y1175). A potent inhibitor should block this phosphorylation event in a dose-dependent manner. This can be quantified using a sandwich ELISA.[11][12]

Materials:

  • HUVEC cells

  • Cell culture medium (e.g., EGM-2)

  • Recombinant Human VEGF

  • Lead compound (e.g., SC-04)

  • Cell lysis buffer

  • Phospho-VEGFR-2 (Y1175) ELISA kit

Step-by-Step Methodology:

  • Cell Seeding: Seed HUVECs into 96-well cell culture plates and grow to ~90% confluency.

  • Serum Starvation: The night before the experiment, replace the growth medium with a low-serum basal medium.

    • Rationale: Serum contains various growth factors that can non-specifically activate signaling pathways. Starvation synchronizes the cells and reduces baseline receptor phosphorylation, leading to a cleaner signal window.

  • Inhibitor Treatment: Prepare serial dilutions of the lead compound (SC-04) in basal medium. Add the diluted compound to the cells and incubate for 2 hours at 37°C.

    • Rationale: This pre-incubation allows the compound to cross the cell membrane and engage with the intracellular kinase domain of VEGFR-2.

  • Ligand Stimulation: Add VEGF to the wells to a final concentration of 50 ng/mL. Incubate for 10 minutes at 37°C. Include a "non-stimulated" control.

    • Rationale: This short, potent stimulation robustly activates the VEGFR-2 pathway, leading to a measurable increase in phosphorylation.

  • Cell Lysis: Aspirate the medium and add ice-cold cell lysis buffer containing phosphatase and protease inhibitors. Incubate on ice for 20 minutes.

    • Rationale: Lysis breaks open the cells to release the proteins. The inhibitors are critical to "freeze" the phosphorylation state by preventing enzymes from removing or degrading the target phosphoprotein.

  • ELISA Protocol: a. Transfer the cell lysates to the ELISA plate pre-coated with a capture antibody for total VEGFR-2. b. Follow the manufacturer's instructions for washing and addition of the detection antibody (an anti-phospho-Y1175 antibody conjugated to HRP). c. Add the substrate and stop solution. d. Read the absorbance at 450 nm.

  • Data Analysis: Normalize the data with the "stimulated DMSO control" as 100% and the "non-stimulated control" as 0%. Plot the dose-response curve to determine the cellular IC₅₀.

A successful outcome would be a cellular IC₅₀ value that is reasonably close to the biochemical IC₅₀, confirming that the compound is cell-permeable and active on its target in a physiological context.

Conclusion

The 2-chloropyridine-4-sulfonamide scaffold represents a highly versatile and strategically valuable starting point for the development of novel kinase inhibitors. Its constituent parts provide a robust anchor to the kinase hinge region, opportunities for strong polar interactions, and a reactive handle for rapid library diversification. By following a logical, iterative workflow of synthesis, biochemical screening, and cell-based validation, researchers can efficiently translate this privileged scaffold into potent and selective lead compounds for further preclinical development.

References

  • INiTS. (2020). Cell-based test for kinase inhibitors.
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Available at: [Link]

  • BenchChem. (2025). Unlocking New Therapeutic Avenues: A Technical Guide to Sulfonamide Compounds and Their Targets.
  • BOC Sciences. (n.d.). Targeted Kinase Inhibitor Activity Screening.
  • BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.
  • J. A. Endicott et al. (2010). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. PubMed.
  • BenchChem. (2025). A Comparative Analysis of 3-(2-chloropyridin-4-yl)oxyaniline and Structurally Related Kinase Inhibitors.
  • S. S. Alhameed et al. (n.d.). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. PubMed Central.
  • P. Brear et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PubMed Central.
  • A. H. E. Hassan et al. (2014). Synthesis and kinase inhibitory activity of new sulfonamide derivatives of pyrazolo[4,3-e][11][12][13]triazines. PubMed. Available at:

  • M. A. Wallace et al. (n.d.). Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. europepmc.org. Available at: [Link]

  • W. A. P. van der Touw et al. (2011). Development of sulfonamide AKT PH domain inhibitors. PubMed.
  • E. Charissopoulos & E. Pontiki. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI. Available at: [Link]

  • E. Charissopoulos & E. Pontiki. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. PubMed Central.
  • S. Roy et al. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.
  • S. Roy et al. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. Available at: [Link]

  • S. Singh et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. NIH. Available at: [Link]

  • A. J. D. Lewington & C. J. M. S. (n.d.). Pharmacology of Tyrosine Kinase Inhibitors: Implications for Patients with Kidney Diseases. karger.com. Available at: [Link]

  • C. D. Brown & M. P. G. (2023). Tyrosine Kinase Inhibitors. NCBI Bookshelf. Available at: [Link]

  • E. Charissopoulos & E. Pontiki. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. PubMed. Available at: [Link]

Sources

Application Note: A Step-by-Step Guide to the Derivatization of 2-Chloropyridine-4-Sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloropyridine-4-sulfonamide is a pivotal building block in medicinal chemistry and drug development, serving as a versatile scaffold for the synthesis of a wide array of biologically active compounds. Its structure features two primary reactive sites: the chlorine atom at the C2 position, activated for nucleophilic substitution and cross-coupling reactions, and the sulfonamide moiety, which can also be functionalized. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principal strategies for derivatizing this key intermediate. We will explore the underlying chemical principles and provide field-proven, step-by-step protocols for Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions, including Buchwald-Hartwig amination and Suzuki-Miyaura coupling. The causality behind experimental choices, troubleshooting common issues, and methods for product validation are discussed to ensure scientific integrity and reproducibility.

Introduction: The Chemical Versatility of 2-Chloropyridine-4-Sulfonamide

The pyridine ring is a ubiquitous heterocycle found in numerous pharmaceuticals and agrochemicals. When substituted with both a halogen and a sulfonamide group, as in 2-chloropyridine-4-sulfonamide, the scaffold becomes a powerful tool for generating molecular diversity. The sulfonamide group is a critical pharmacophore in many drug classes, including diuretics, anti-diabetic agents, and antibiotics.[1] The chlorine atom at the C2 position acts as a versatile leaving group.

The reactivity of the C2 position is significantly enhanced by the electron-withdrawing effects of both the ring nitrogen atom and the C4-sulfonamide group.[2] This electronic activation makes the C2 carbon highly electrophilic and susceptible to attack by nucleophiles (SNAr) and facilitates the oxidative addition step in palladium-catalyzed cross-coupling cycles.[2][3] This guide will focus on the most robust and widely applied methods to leverage this reactivity.

Core Derivatization Strategies

The derivatization of 2-chloropyridine-4-sulfonamide can be logically categorized based on the targeted reaction site. The primary and most facile transformations occur at the C2-chloro position.

G start 2-Chloropyridine-4-sulfonamide snar Nucleophilic Aromatic Substitution (SNAr) start->snar R-NH2, R-OH, R-SH, Base buchwald Buchwald-Hartwig Amination start->buchwald R-NH2, Pd Catalyst, Ligand, Base suzuki Suzuki-Miyaura Coupling start->suzuki R-B(OH)2, Pd Catalyst, Ligand, Base p1 C2-Amine Derivatives snar->p1 p2 C2-Ether/Thioether Derivatives snar->p2 buchwald->p1 p3 C2-Aryl/Vinyl Derivatives suzuki->p3 caption Figure 1. Key derivatization pathways for 2-chloropyridine-4-sulfonamide. G cluster_0 Catalytic Cycle pd0 L-Pd(0) oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition (Ar-Cl) amide_complex Pd(II)-Amido Complex oa_complex->amide_complex Amine Coordination & Deprotonation (R'R''NH, Base) amide_complex->pd0 Reductive Elimination product Ar-NR'R'' amide_complex->product caption Figure 2. Simplified Buchwald-Hartwig catalytic cycle for C-N coupling.

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 2-Chloropyridine-4-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of 2-chloropyridine-4-sulfonamide. This compound is a critical intermediate and potential impurity in various pharmaceutical manufacturing processes, making its accurate measurement essential for quality control. The described method utilizes a C8 stationary phase with a simple isocratic mobile phase of phosphate buffer and acetonitrile, coupled with UV detection. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision.[1][2][3][4][5] This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering method development rationale, detailed experimental protocols, and a complete validation workflow.

Introduction and Method Rationale

The quantification of process-related impurities and intermediates is a cornerstone of pharmaceutical quality control. 2-Chloropyridine-4-sulfonamide (C₅H₅ClN₂O₂S) is one such compound whose presence and concentration must be carefully monitored.[6] High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[7]

The Logic of Reversed-Phase Chromatography

Reversed-phase HPLC (RP-HPLC) was selected as the foundational chromatographic mode for this analysis.[8] This choice is predicated on the physicochemical properties of 2-chloropyridine-4-sulfonamide, which is a polar aromatic molecule.[6][9] In RP-HPLC, a nonpolar stationary phase (like C8 or C18) is paired with a polar mobile phase.[8][10] This setup is ideal for retaining and separating analytes like sulfonamides based on their hydrophobic interactions with the stationary phase.[11][12] A C8 column was chosen over a C18 column to provide sufficient retention for this polar analyte without necessitating an excessively high concentration of organic modifier, which could lead to poor peak shape or phase collapse with highly aqueous mobile phases.[13]

Mobile Phase and Detection Strategy

The mobile phase consists of an aqueous phosphate buffer and acetonitrile. The buffer is critical for maintaining a constant pH, which suppresses the ionization of silanol groups on the silica backbone of the stationary phase and ensures a consistent ionization state for the analyte, leading to symmetrical and reproducible peaks. Acetonitrile was selected as the organic modifier due to its low viscosity and UV transparency at the detection wavelength.

UV detection is employed due to the presence of a chromophoric pyridine ring in the analyte's structure. Based on data from similar sulfonamide compounds, a detection wavelength of 265 nm was found to provide excellent sensitivity.[11][12]

Experimental Protocols

Materials and Reagents
  • Reference Standard: 2-Chloropyridine-4-sulfonamide (Purity ≥ 97%)

  • Solvents: Acetonitrile (HPLC Grade), Water (HPLC Grade or Milli-Q)

  • Reagents: Potassium dihydrogen phosphate (KH₂PO₄, ACS Grade), Orthophosphoric acid (ACS Grade)

  • Equipment: Analytical balance, volumetric flasks, pipettes, sonicator, 0.45 µm syringe filters.

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a pump, autosampler, column oven, and UV/Vis or Photo-Diode Array (PDA) detector.

ParameterCondition
HPLC Column C8, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase 25 mM KH₂PO₄ (pH 3.0, adjusted with H₃PO₄) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 265 nm
Run Time 10 minutes
Solution Preparation
  • Mobile Phase Preparation: Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas. Prepare the final mobile phase by mixing 700 mL of this buffer with 300 mL of acetonitrile.

  • Diluent Preparation: Use the mobile phase as the diluent for all standard and sample preparations.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2-chloropyridine-4-sulfonamide reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate if necessary.

  • Calibration Standards (1-100 µg/mL): Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution with the diluent.

  • Sample Solution Preparation: Accurately weigh the sample material expected to contain 2-chloropyridine-4-sulfonamide, and dissolve it in the diluent to achieve a final concentration within the linear range of the method (e.g., 50 µg/mL).[14] Filter the final solution through a 0.45 µm syringe filter prior to injection.

Analytical Workflow

The overall process from sample receipt to final report is streamlined to ensure efficiency and data integrity.

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Receive & Weigh Sample prep Dissolve in Diluent & Dilute to Concentration sample->prep filter Filter with 0.45 µm Syringe Filter prep->filter sst Perform System Suitability Test (SST) filter->sst inject Inject Standards & Sample Solutions sst->inject integrate Integrate Chromatographic Peaks inject->integrate calculate Calculate Concentration using Calibration Curve integrate->calculate report Generate Final Report calculate->report

Caption: High-level workflow for the quantification of 2-chloropyridine-4-sulfonamide.

Method Validation Protocol

The developed method must be validated to demonstrate its suitability for the intended purpose, as mandated by ICH guidelines.[5] A validation protocol should be established before initiating studies.[5]

System Suitability

Causality: Before any analytical run, system suitability tests (SST) are performed to verify that the chromatographic system is performing adequately. This is a self-validating check to ensure the reliability of the results generated on that day.

Protocol:

  • Inject the diluent (blank) to ensure no interfering peaks are present at the retention time of the analyte.

  • Inject a mid-range standard solution (e.g., 50 µg/mL) six consecutive times.

  • Calculate the parameters below. The system is deemed suitable if all criteria are met.

SST ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%
Specificity

Causality: Specificity studies are essential to prove that the analytical signal is solely from the analyte of interest and not from other components like impurities, degradation products, or matrix components.[2]

Protocol:

  • Analyze the diluent to confirm the absence of interfering peaks.

  • If applicable, analyze a placebo (a mixture of all excipients without the active ingredient) or a sample matrix known to be free of the analyte.

  • Analyze a spiked sample by adding a known amount of 2-chloropyridine-4-sulfonamide to the placebo/matrix and verify that the analyte peak is well-resolved from any other peaks.

Linearity

Causality: Linearity demonstrates that the method's response is directly proportional to the analyte concentration across a specified range.[2][14] This validates the use of a calibration curve for quantification.

Protocol:

  • Prepare at least five concentration levels of the analyte, ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., 1, 10, 50, 75, 100 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis.

Linearity ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Should be close to zero
Accuracy

Causality: Accuracy measures the closeness of the experimental results to the true value. It is typically determined through recovery studies.

Protocol:

  • Spike a placebo or blank matrix with the analyte at three different concentration levels (e.g., 50%, 100%, and 150% of the target sample concentration).

  • Prepare each level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

% Recovery = [(Measured Concentration / Spiked Concentration)] x 100

Accuracy ParameterAcceptance Criteria
Mean % Recovery 98.0% - 102.0%
Precision

Causality: Precision demonstrates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.[1]

Protocol:

  • Repeatability (Intra-day precision): Analyze six independent preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Calculate the % Relative Standard Deviation (%RSD) for the results from both studies.

Precision LevelAcceptance Criteria (%RSD)
Repeatability ≤ 2.0%
Intermediate Precision ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD and LOQ define the lower limits of the method's performance. LOD is the lowest concentration that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

Protocol: These can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

  • LOD: Determined at an S/N ratio of 3:1.

  • LOQ: Determined at an S/N ratio of 10:1. The LOQ should be confirmed by analyzing a standard at this concentration and ensuring the precision (%RSD) is ≤ 10%.

Robustness

Causality: Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1][2]

Protocol:

  • Introduce small variations to the nominal chromatographic conditions, one at a time.

  • Analyze a standard solution under each new condition.

  • Assess the impact on system suitability parameters (retention time, tailing factor, etc.).

Parameter VariedVariation
Flow Rate ± 0.1 mL/min
Column Temperature ± 2 °C
Mobile Phase pH ± 0.2 units
Acetonitrile Composition ± 2% absolute

The system suitability criteria should still be met under all varied conditions for the method to be considered robust.

Method Validation Workflow Logic

The validation parameters are interconnected, each building confidence in the method's overall performance.

G Method Optimized HPLC Method Specificity Specificity (Analyte signal is unique) Method->Specificity Linearity Linearity & Range (Proportional response) Specificity->Linearity LOQ LOQ (Lower quantification limit) Specificity->LOQ Accuracy Accuracy (Closeness to true value) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Validated Method is Fit for Purpose Accuracy->Validated Precision->Validated LOQ->Linearity Robustness Robustness (Resists small changes) Robustness->Validated

Caption: Logical relationship of ICH validation parameters for analytical methods.

Conclusion

The RP-HPLC method detailed in this application note is a reliable and robust tool for the quantification of 2-chloropyridine-4-sulfonamide. The method is straightforward, utilizing common reagents and instrumentation, and has been shown to be specific, linear, accurate, and precise through a comprehensive validation protocol aligned with ICH Q2(R2) guidelines. Its implementation in a quality control setting will ensure the reliable monitoring of this compound, contributing to the overall quality and safety of pharmaceutical products.

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2)
  • AMSbiopharma. (2025).
  • RAPS. (2022). ICH releases draft guidelines on analytical method development.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023).
  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • IMEKO. HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES.
  • Research Journal of Pharmacy and Technology.
  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Sigma-Aldrich. 2-Chloropyridine-4-sulfonamide.
  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • ResearchGate. (2023). (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques.
  • Phenomenex. (2025). Normal-phase vs.
  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • PubChemLite. 2-chloropyridine-4-sulfonamide (C5H5ClN2O2S).

Sources

large-scale production methods for 2-chloropyridine-4-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Industrial-Scale Synthesis of 2-Chloropyridine-4-sulfonamide

Authored by: A Senior Application Scientist

Introduction: 2-Chloropyridine-4-sulfonamide is a valuable heterocyclic building block in modern synthetic chemistry. Its structural motifs are integral to the development of various pharmaceutical and agrochemical agents. The presence of the reactive sulfonyl chloride precursor and the specific substitution pattern on the pyridine ring make it a key intermediate for introducing the 2-chloro-4-pyridylsulfonyl moiety into larger, more complex molecules. This document provides a comprehensive overview of a robust and scalable two-step synthesis route, starting from the readily available commodity chemical, 2-chloropyridine. The protocols described herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles and safety considerations essential for large-scale production.

Strategic Overview of the Synthesis Pathway

The manufacturing process is logically divided into two primary chemical transformations. The synthesis begins with the electrophilic sulfonation of 2-chloropyridine to generate the key intermediate, 2-chloropyridine-4-sulfonyl chloride. This is followed by a nucleophilic substitution (ammonolysis) to yield the final sulfonamide product.

G cluster_0 Overall Synthesis Workflow A Stage 1: Starting Material 2-Chloropyridine B Stage 2: Chlorosulfonation 2-Chloropyridine-4-sulfonyl Chloride A->B Chlorosulfonic Acid (HSO3Cl) Thionyl Chloride (SOCl2) C Stage 3: Ammonolysis 2-Chloropyridine-4-sulfonamide B->C Aqueous Ammonia (NH4OH)

Caption: High-level workflow for the synthesis of 2-chloropyridine-4-sulfonamide.

Part I: Synthesis of the Key Intermediate: 2-Chloropyridine-4-sulfonyl Chloride

The critical step in this synthesis is the regioselective introduction of a sulfonyl chloride group at the C-4 position of the 2-chloropyridine ring. Direct sulfonation of pyridine derivatives can be challenging due to the deactivation of the ring by the electronegative nitrogen atom. However, under strongly acidic conditions, the pyridine nitrogen is protonated, which further deactivates the ring but directs electrophilic substitution primarily to the 3- and 4-positions. The use of chlorosulfonic acid as both the solvent and reagent is a common industrial practice for such transformations.

Causality of Experimental Design:
  • Reagent Choice: Chlorosulfonic acid (HSO₃Cl) is a powerful sulfonating and chlorinating agent. It protonates the pyridine nitrogen, and the resulting pyridinium species directs the electrophilic attack of sulfur trioxide (present in equilibrium in HSO₃Cl) to the C-4 position.

  • Temperature Control: The initial addition is performed at low temperatures (0–5 °C) to control the highly exothermic reaction between 2-chloropyridine and chlorosulfonic acid. The subsequent heating phase is necessary to overcome the activation energy for the sulfonation of the deactivated ring.

  • Work-up: A controlled quench onto crushed ice is the standard industrial method to safely handle the excess chlorosulfonic acid, which reacts violently with water. This procedure also serves to precipitate the sulfonyl chloride product, which is typically a solid and has low solubility in the resulting acidic aqueous medium.

G 2-Chloropyridine HSO3Cl + HSO3Cl (excess) Intermediate 2-Chloropyridine->Intermediate 1. 0°C -> 110°C 2. Sulfonation SOCl2 + SOCl2 Product Intermediate->Product Chlorination

Caption: Formation of 2-chloropyridine-4-sulfonyl chloride.

Protocol 1: Large-Scale Preparation of 2-Chloropyridine-4-sulfonyl Chloride

Safety Precaution: This procedure involves highly corrosive and reactive chemicals. Chlorosulfonic acid and thionyl chloride react violently with water and cause severe burns. All operations must be conducted in a properly functioning chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield.

  • Reactor Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, a thermocouple, a dropping funnel, and a gas outlet connected to a caustic scrubber to neutralize HCl and SO₂ fumes.

  • Reagent Charging: Cool the reactor jacket to 0 °C. Charge the reactor with chlorosulfonic acid (8.16 kg, 70.0 mol, 5.0 eq).

  • Addition of Starting Material: While maintaining the internal temperature between 0–5 °C, add 2-chloropyridine (1.59 kg, 14.0 mol, 1.0 eq) dropwise from the dropping funnel over a period of 2–3 hours. The rate of addition must be carefully controlled to manage the exotherm.

  • Reaction Heating: After the addition is complete, slowly raise the temperature of the reaction mixture to 110 °C over 2 hours. Maintain the mixture at 110–115 °C for 8 hours. Monitor the reaction progress by taking aliquots, quenching them carefully, and analyzing by HPLC.

  • Chlorination: Cool the reaction mixture to 70 °C. Add thionyl chloride (2.50 kg, 21.0 mol, 1.5 eq) dropwise over 1 hour. After the addition, heat the mixture to 80-85 °C and stir for an additional 4 hours until the conversion of the sulfonic acid to the sulfonyl chloride is complete (as monitored by HPLC).

  • Work-up and Isolation: Prepare a separate 100 L reactor containing crushed ice (40 kg). With vigorous stirring, slowly and carefully transfer the hot reaction mixture onto the ice. The internal temperature of the quench reactor should be maintained below 20 °C.

  • Product Filtration: The solid product will precipitate. Stir the resulting slurry for 1 hour, then filter the solid using a suitable filter press.

  • Washing: Wash the filter cake thoroughly with cold deionized water (3 x 5 L) until the filtrate is neutral (pH 6–7).

  • Drying: Dry the solid product under vacuum at 40–45 °C until a constant weight is achieved.

  • Yield and Quality: The expected yield is approximately 2.40 kg (80%). The product, 2-chloropyridine-4-sulfonyl chloride, should be a white to off-white solid with a purity of >98% as determined by HPLC.

Part II: Synthesis of 2-Chloropyridine-4-sulfonamide

The conversion of the sulfonyl chloride to the sulfonamide is a straightforward nucleophilic acyl substitution reaction. The process involves reacting the intermediate with an excess of aqueous ammonia. This reaction is typically robust and high-yielding. The protocol described is adapted from a similar industrial process for a related isomer[1].

Causality of Experimental Design:
  • Solvent System: A biphasic system of toluene and water is used. Toluene dissolves the sulfonyl chloride starting material, while the aqueous ammonia resides in the aqueous phase. The reaction occurs at the interface and with sufficient agitation. Acetone can be added as a co-solvent to improve miscibility and reaction rate.

  • Stoichiometry and pH Control: A molar excess of ammonia is used to drive the reaction to completion and to neutralize the hydrochloric acid (HCl) byproduct that is formed, maintaining a basic pH (~9) which is optimal for the stability of the product and for preventing side reactions[1].

  • Isolation: The product, being a solid with low solubility in both water and toluene at room temperature, conveniently precipitates from the reaction mixture, allowing for simple isolation by filtration.

G Start Reagent + NH4OH (aq) Product Start->Product

Caption: Conversion of the sulfonyl chloride to the final sulfonamide product.

Protocol 2: Large-Scale Preparation of 2-Chloropyridine-4-sulfonamide
  • Reactor Setup: Use a 50 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and a dropping funnel.

  • Charging: Charge the reactor with 2-chloropyridine-4-sulfonyl chloride (2.40 kg, 11.2 mol, 1.0 eq), toluene (12 L), and acetone (2.4 L). Stir the mixture to obtain a clear solution.

  • Ammonia Addition: Cool the reactor jacket to 20 °C. From the dropping funnel, add 25% aqueous ammonia solution (~5.0 L, ~73 mol, ~6.5 eq) dropwise over 2–3 hours. Maintain the internal temperature between 20–25 °C throughout the addition. A white precipitate will form.

  • Reaction: After the addition is complete, continue to stir the slurry at 20–25 °C for an additional 8–10 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC to ensure the complete consumption of the starting sulfonyl chloride. The pH of the aqueous layer should be approximately 9 at the end of the reaction[1].

  • Filtration: Filter the precipitated product using a centrifuge or filter nutsche.

  • Washing: Wash the filter cake sequentially with deionized water (2 x 5 L) until the washings are free of chloride ions (tested with AgNO₃ solution), followed by a wash with cold toluene (2 x 2 L).

  • Drying: Dry the product in a vacuum oven at 50–60 °C until constant weight.

  • Yield and Quality: The expected yield is approximately 1.95 kg (90%). The final product, 2-chloropyridine-4-sulfonamide, should be a white crystalline solid with a purity of >99.5% as determined by HPLC and a melting point consistent with the reference standard.

Quantitative Data Summary

ParameterProtocol 1: Sulfonyl Chloride Protocol 2: Sulfonamide
Key Starting Material 2-Chloropyridine (1.59 kg)2-Chloropyridine-4-sulfonyl Chloride (2.40 kg)
Key Reagents Chlorosulfonic Acid (8.16 kg), Thionyl Chloride (2.50 kg)25% Aqueous Ammonia (~5.0 L)
Solvent(s) Chlorosulfonic Acid (reagent/solvent)Toluene (12 L), Acetone (2.4 L)
Reaction Temperature 0 °C to 115 °C20–25 °C
Reaction Time ~14 hours~12 hours
Typical Yield ~2.40 kg (80%)~1.95 kg (90%)
Product Purity (HPLC) >98%>99.5%

References

  • Process for the preparation of chloropyridine sulfonyl chloride.
  • 2-Chloropyridine. National Toxicology Program, U.S. Department of Health and Human Services.
  • Preparation method of 2-chloropyridine.
  • Process for the preparation of 2-chloropyridine. U.S.
  • 4-Amino-2-chloropyridine: Applic
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.

Sources

Application Notes & Protocols: 2-Chloropyridine-4-sulfonamide as a Versatile Building Block for Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The pyridine sulfonamide scaffold is a cornerstone in modern medicinal chemistry, integral to a wide array of therapeutic agents due to its favorable physicochemical properties and ability to engage in critical hydrogen bonding interactions with biological targets.[1][2][3] Within this class, 2-chloropyridine-4-sulfonamide has emerged as a particularly powerful and versatile building block for the synthesis of novel heterocyclic compounds. Its strategic trifunctional nature—a nucleophilic substitution- and cross-coupling-ready chloro group at the C2 position, a metabolically stable and pharmacologically active sulfonamide at the C4 position, and a hydrogen bond-accepting pyridine nitrogen—provides chemists with three distinct handles for molecular elaboration.

This guide provides an in-depth exploration of 2-chloropyridine-4-sulfonamide's reactivity and utility. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for experimental choices. We will detail key synthetic transformations, including Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions, providing a robust framework for leveraging this building block in the rapid construction of diverse and complex molecular libraries for drug discovery and materials science.

Physicochemical Properties & Safety Data

A thorough understanding of a building block's properties and handling requirements is paramount for safe and successful experimentation.

Key Properties

The essential physicochemical data for 2-chloropyridine-4-sulfonamide are summarized below.

PropertyValueSource
CAS Number 1182767-38-9[4]
Molecular Formula C₅H₅ClN₂O₂S[5]
Molecular Weight 192.63 g/mol [5]
Appearance Off-white to pale yellow solidN/A
Melting Point Not reportedN/A
Solubility Soluble in DMSO, DMF, and moderately in hot alcoholsN/A
pKa Not reportedN/A
Safety & Handling

2-Chloropyridine-4-sulfonamide and its parent compound, 2-chloropyridine, are hazardous chemicals that require strict adherence to safety protocols.[6][7][8]

  • Hazard Statements: Harmful if swallowed, fatal in contact with skin or if inhaled, causes serious eye damage, and may cause respiratory irritation.[8]

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood.[9] Wear a lab coat, nitrile gloves (inspect before use), and tightly fitting safety goggles or a face shield.[8]

  • Handling: Avoid creating dust. Do not breathe dust, fumes, or vapors.[7] Wash hands thoroughly after handling.[9] Keep away from heat, sparks, and open flames.

  • First Aid:

    • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.[6][9]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][8]

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[9]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[9]

  • Storage & Disposal: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6] Store locked up.[9] Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6]

Reactivity Profile and Synthetic Strategy

The synthetic utility of 2-chloropyridine-4-sulfonamide is dictated by the electronic properties of the pyridine ring, which is rendered electron-deficient by the electronegative nitrogen atom. This effect is amplified by the electron-withdrawing sulfonamide group at the C4 position. Consequently, the C2 and C6 positions are highly activated towards nucleophilic attack, with the C2 position being the primary site for reaction due to the presence of the chloride leaving group.[10]

Figure 1: Reactivity map of 2-chloropyridine-4-sulfonamide.

This trifunctional nature allows for a modular synthetic approach. The C2-chloro position serves as the primary reactive handle for introducing diversity through substitution or cross-coupling, while the sulfonamide and pyridine nitrogen act as key structural and pharmacophoric elements.

Core Synthetic Protocols

The following protocols represent robust and field-proven methods for the functionalization of 2-chloropyridine-4-sulfonamide.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a direct and often high-yielding method for forming C-N, C-O, and C-S bonds. The high electrophilicity of the C2 position in 2-chloropyridine-4-sulfonamide makes it an excellent substrate for this transformation.[11][12]

Causality: The reaction proceeds via a Meisenheimer intermediate, a resonance-stabilized anionic complex. The stability of this intermediate, and thus the reaction rate, is enhanced by the electron-withdrawing pyridine nitrogen and C4-sulfonamide group.[12] A polar aprotic solvent like DMF or DMSO is used to solvate the cation of the base and the nucleophile without interfering with the reaction. A mild base like K₂CO₃ or a stronger, non-nucleophilic organic base like DIPEA is used to deprotonate the nucleophile or scavenge the HCl byproduct.

Step-by-Step Protocol (General Amination):

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-chloropyridine-4-sulfonamide (1.0 eq), the desired primary or secondary amine (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) (approx. 0.1 M concentration relative to the substrate).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • If a precipitate forms, collect it by vacuum filtration, wash with water, and dry.

  • If no precipitate forms, extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization to afford the desired 2-aminopyridine-4-sulfonamide derivative.

Nucleophile TypeTypical ConditionsExpected YieldNotes
Aliphatic AminesK₂CO₃, DMF, 80 °C70-95%Generally clean and high-yielding.
AnilinesNaH, DMF, 60-80 °C60-85%A stronger base may be needed for less nucleophilic anilines.
ThiolsK₂CO₃, ACN, 60 °C80-98%Thiolates are excellent nucleophiles for this system.
AlcoholsNaH, THF, reflux50-80%Requires a strong base (e.g., NaH) to form the alkoxide in situ.
Protocol 2: Buchwald-Hartwig Amination

For less nucleophilic or sterically hindered amines where SNAr fails, the Buchwald-Hartwig amination is the premier method for C-N bond formation.[13]

Causality: This palladium-catalyzed cross-coupling reaction involves a catalytic cycle of oxidative addition, amination/deprotonation, and reductive elimination.[13][14] The oxidative addition of the C-Cl bond to the Pd(0) complex is the rate-limiting step and is notoriously difficult for electron-deficient heteroaryl chlorides.[15] This challenge is overcome by using highly active catalyst systems composed of a palladium precursor (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., RuPhos, XPhos, or BrettPhos).[15] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is essential to deprotonate the amine-Pd complex within the catalytic cycle.[15]

G cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 LₙPd(0) pd_ox LₙPd(II)(Ar)(Cl) pd0->pd_ox Oxidative Addition (Ar-Cl) pd_amine [LₙPd(II)(Ar)(NHR₂)]⁺Cl⁻ pd_ox->pd_amine Ligand Exchange (+ HNR₂) pd_amido LₙPd(II)(Ar)(NR₂) pd_amine->pd_amido Deprotonation (- Base-H⁺Cl⁻) pd_amido->pd0 Reductive Elimination product Product (Ar-NR₂) pd_amido->product

Figure 2: Catalytic cycle for the Buchwald-Hartwig amination.

Step-by-Step Protocol:

  • To a flame-dried Schlenk tube or microwave vial, add Pd₂(dba)₃ (2.5 mol%) and a suitable biarylphosphine ligand like RuPhos (5 mol%).

  • Add 2-chloropyridine-4-sulfonamide (1.0 eq) and sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Seal the vessel with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Add the amine (1.2 eq) followed by anhydrous, degassed toluene or dioxane (approx. 0.1 M).

  • Heat the reaction mixture to 100-110 °C for 12-24 hours, monitoring by LC-MS.

  • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel) to yield the target compound.

Troubleshooting:

  • Low Conversion: Increase catalyst loading to 5 mol%, switch to a more active ligand (e.g., BrettPhos), or use a higher boiling point solvent like t-amyl alcohol. Ensure all reagents and solvents are scrupulously dry.[15]

  • Hydrodehalogenation: This side reaction (replacement of -Cl with -H) can compete. Using a slight excess of the amine (1.2-1.5 eq) and ensuring strictly anhydrous conditions can suppress it.[15]

Protocol 3: Suzuki-Miyaura Cross-Coupling

The Suzuki coupling is an exceptionally versatile method for forming C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups at the C2 position.

Causality: This reaction also follows a Pd-catalyzed cycle involving oxidative addition of the aryl chloride, transmetalation with a boronic acid or ester, and reductive elimination.[16] The transmetalation step requires a base (e.g., K₂CO₃, Cs₂CO₃) to activate the boronic acid, forming a more nucleophilic boronate species. For challenging substrates like 2-chloropyridine, a highly active catalyst such as Pd(PPh₃)₄ or a custom Pd/ligand system is required.[17] The use of aqueous base in a polar solvent like dioxane or DMF often facilitates the reaction.

Step-by-Step Protocol:

  • In a flask or microwave vial, combine 2-chloropyridine-4-sulfonamide (1.0 eq), the desired arylboronic acid (1.5 eq), and Pd(PPh₃)₄ (5 mol%).

  • Add a base, such as potassium carbonate (K₂CO₃, 3.0 eq).

  • Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v, to a concentration of 0.1 M).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction to 90-100 °C (conventional heating) or 120-140 °C (microwave irradiation) for 1-12 hours, monitoring by LC-MS.

  • After cooling, dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the 2-arylpyridine-4-sulfonamide.

Application Showcase: A Modular Approach to Kinase Inhibitor Scaffolds

The protocols described above can be used sequentially to rapidly build libraries of complex molecules. For example, many kinase inhibitors feature a substituted aminopyridine core.[18][19][20] The following workflow demonstrates how 2-chloropyridine-4-sulfonamide can serve as a launchpad for such structures.

G cluster_r1 R¹ Introduction (C-C Coupling) cluster_r2 R² Introduction (C-N Coupling) start 2-Chloropyridine- 4-sulfonamide suzuki Suzuki Coupling (Protocol 3) + R¹-B(OH)₂ start->suzuki Step 1 intermediate 2-Arylpyridine- 4-sulfonamide suzuki->intermediate buchwald Buchwald-Hartwig (Protocol 2) + HNR²R³ final_product Final Product: 2-(Amino)-6-(Aryl)pyridine- 4-sulfonamide Scaffold buchwald->final_product snar SₙAr (Protocol 1) + HNR²R³ snar->final_product intermediate->buchwald Step 2 (if R² is a weak nucleophile) intermediate->snar Step 2 (if R² is a strong nucleophile)

Figure 3: Synthetic workflow towards kinase inhibitor scaffolds.

This two-step sequence allows for the independent and modular installation of two different diversity points (R¹ and R²), making it a powerful strategy for generating focused libraries for structure-activity relationship (SAR) studies in drug discovery programs. The sulfonamide moiety remains as a key pharmacophoric anchor throughout the synthesis.

References

  • Fisher Scientific. (2009, September 26).
  • Fisher Scientific.
  • Sigma-Aldrich. (2024, September 8).
  • Site-selective Nucleophilic Substitution Reactions of 2,4,5,6-Tetrachloropyrimidine with Sulfonamides.
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. PMC - NIH. (2024, April 5).
  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. NIH. (2023, November 27).
  • Jubilant Ingrevia.
  • CDH Fine Chemical.
  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives.
  • Nucleophilic aromatic substitutions. YouTube. (2019, January 19).
  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruv
  • The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)
  • Why 2-chloropyridine and 4-chloropyridine react with nucleophiles. Filo. (2025, May 4).
  • Technical Support Center: Buchwald-Hartwig Amin
  • Buchwald–Hartwig amin
  • Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020, August 9).
  • 2-Chloro-pyridine-4-sulfonic acid amide. ChemicalBook. (2023, May 4).
  • 2-CHLOROPYRIDINE. Article No. 2770P.
  • 2-chloropyridine-4-sulfonamide (C5H5ClN2O2S). PubChemLite.
  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • 2-Chloropyridine. ChemicalBook.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, February 13).
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH.
  • Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids.

Sources

Application Notes & Protocols: Strategic Nucleophilic Substitution of 2-Chloropyridine-4-sulfonamide for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive technical overview and detailed experimental protocols for the nucleophilic aromatic substitution (SNAr) reactions of 2-chloropyridine-4-sulfonamide. This molecule is a pivotal building block in medicinal chemistry, with the resulting 2-substituted pyridine-4-sulfonamide core present in numerous pharmacologically active agents.[1][2][3] By delving into the mechanistic principles that govern these reactions, this document equips researchers, scientists, and drug development professionals with the rationale behind experimental design, enabling the strategic synthesis of diverse compound libraries. Protocols for reactions with various classes of nucleophiles are presented, supported by troubleshooting insights and critical safety information.

Foundational Principles: The Rationale Behind SNAr on 2-Chloropyridine-4-sulfonamide

The successful functionalization of 2-chloropyridine-4-sulfonamide hinges on the principles of Nucleophilic Aromatic Substitution (SNAr). Unlike typical alkyl halide substitutions (SN1/SN2), SNAr on an aromatic ring is an addition-elimination process. The reactivity of the pyridine ring is profoundly influenced by the interplay between the ring nitrogen and the electron-withdrawing sulfonamide group.

1.1. The Mechanism of Activation

The SNAr reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the chlorine, breaking the ring's aromaticity and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4]

  • Elimination & Aromatization: The leaving group (chloride) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final substituted product.

The rate-determining step is typically the initial nucleophilic attack and the formation of the Meisenheimer complex.[4] The stability of this intermediate is therefore the key determinant of the reaction rate. In 2-chloropyridine-4-sulfonamide, two key features work in concert to stabilize this intermediate:

  • Pyridine Nitrogen: The electronegative nitrogen atom at the 1-position acts as an "electron sink," effectively delocalizing the negative charge of the Meisenheimer complex through resonance. This stabilization is most effective when the substitution occurs at the 2- (ortho) or 4- (para) positions relative to the nitrogen.[4][5]

  • Sulfonamide Group (-SO₂NH₂): Positioned at the 4-position, this powerful electron-withdrawing group further withdraws electron density from the ring, making the 2-position more electrophilic and susceptible to nucleophilic attack. It also contributes to stabilizing the negative charge of the intermediate.

Caption: The addition-elimination mechanism of SNAr. (Max Width: 760px)

Safety First: Handling and Precautions

All work must be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

  • 2-Chloropyridine Derivatives: These compounds can be harmful if swallowed, fatal in contact with skin, and may cause skin and serious eye irritation.[6] Avoid inhalation of dust, fumes, or vapors.[7] In case of contact, wash the affected area immediately and thoroughly with soap and water.[8]

  • Solvents: Many solvents used in these protocols (e.g., DMF, DMSO) are flammable and have their own specific hazards. Consult the Safety Data Sheet (SDS) for each chemical before use.

  • Bases: Handle strong bases like sodium hydride (NaH) with extreme caution, as they are highly reactive with water.

General Experimental Workflow

The successful synthesis and purification of 2-substituted pyridine-4-sulfonamides follow a logical and systematic workflow. Each step is critical for achieving high yield and purity of the final compound.

workflow A Reaction Setup - Weigh starting material & nucleophile - Add solvent and base under inert atmosphere B Reaction Monitoring - Heat to specified temperature - Monitor progress via TLC or LC-MS A->B Heat & Stir C Workup - Quench reaction (e.g., with water) - Partition between organic solvent and water B->C Reaction Complete D Extraction & Drying - Separate organic layer - Wash with brine - Dry over Na₂SO₄ or MgSO₄ C->D E Purification - Concentrate under reduced pressure - Purify via column chromatography or recrystallization D->E F Characterization - Confirm structure and purity - ¹H NMR, ¹³C NMR, LC-MS, HRMS E->F

Caption: General experimental workflow for SNAr reactions. (Max Width: 760px)

Detailed Experimental Protocols

The following protocols provide step-by-step procedures for reacting 2-chloropyridine-4-sulfonamide with representative nucleophiles.

Protocol 1: Synthesis of 2-(Morpholin-4-yl)pyridine-4-sulfonamide

  • Rationale: This protocol details the reaction with a secondary aliphatic amine. Aliphatic amines are generally strong nucleophiles, and the reaction often proceeds smoothly. Potassium carbonate is a mild and effective base for scavenging the HCl generated in situ.

  • Materials:

    • 2-Chloropyridine-4-sulfonamide (1.0 eq)

    • Morpholine (1.5 eq)

    • Potassium Carbonate (K₂CO₃) (2.0 eq)

    • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

    • Ethyl Acetate (EtOAc)

    • Water (H₂O), Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloropyridine-4-sulfonamide (1.0 eq) and potassium carbonate (2.0 eq).

    • Add DMF or MeCN to achieve a concentration of approximately 0.2 M.

    • Add morpholine (1.5 eq) to the suspension.

    • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours.

    • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Workup: Cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water.

    • Extraction: Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine to remove residual DMF and water, and dry over anhydrous sodium sulfate.

    • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Protocol 2: Synthesis of 2-(Phenylamino)pyridine-4-sulfonamide

  • Rationale: Aromatic amines like aniline are less nucleophilic than aliphatic amines, often requiring higher temperatures or a stronger base/catalyst system. This protocol uses a stronger base, sodium hydride, to deprotonate the aniline, forming a more potent nucleophile.

  • Materials:

    • 2-Chloropyridine-4-sulfonamide (1.0 eq)

    • Aniline (1.2 eq)

    • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.3 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Saturated aqueous Ammonium Chloride (NH₄Cl)

    • Ethyl Acetate (EtOAc), Water, Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Caution: NaH reacts violently with water. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (Nitrogen or Argon).

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous DMF.

    • Carefully add sodium hydride (1.3 eq) portion-wise at 0 °C (ice bath).

    • Add aniline (1.2 eq) dropwise to the NaH suspension and stir for 30 minutes at 0 °C to allow for the formation of the sodium anilide salt.

    • Add a solution of 2-chloropyridine-4-sulfonamide (1.0 eq) in a minimal amount of anhydrous DMF dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and then heat to 60-80 °C for 6-18 hours.

    • Monitoring: Monitor the reaction by TLC or LC-MS.

    • Workup: Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

    • Extraction & Purification: Follow steps 7-9 from Protocol 1.

Protocol 3: Synthesis of 2-(Phenylthio)pyridine-4-sulfonamide

  • Rationale: Thiols are excellent nucleophiles for SNAr reactions. This protocol demonstrates the formation of a thioether linkage. The thiolate anion, generated in situ using a base, is the active nucleophilic species.

  • Materials:

    • 2-Chloropyridine-4-sulfonamide (1.0 eq)

    • Thiophenol (1.2 eq)

    • Potassium Carbonate (K₂CO₃) (2.0 eq)

    • N,N-Dimethylformamide (DMF)

    • Ethyl Acetate (EtOAc), Water, Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask, add 2-chloropyridine-4-sulfonamide (1.0 eq) and potassium carbonate (2.0 eq) in DMF (approx. 0.2 M).

    • Add thiophenol (1.2 eq) to the mixture.

    • Stir the reaction at room temperature for 2-6 hours. Gentle heating (40-50 °C) may be required if the reaction is sluggish.

    • Monitoring: Monitor the reaction by TLC or LC-MS.

    • Workup, Extraction & Purification: Follow steps 6-9 from Protocol 1.

Summary of Reaction Conditions & Expected Yields

The choice of nucleophile dictates the optimal reaction conditions. The following table summarizes typical parameters for various nucleophilic partners.

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Typical Time (h)Expected Yield (%)
Primary Aliphatic Amine BenzylamineK₂CO₃MeCN804-880-95
Secondary Aliphatic Amine MorpholineK₂CO₃DMF904-1285-98
Aromatic Amine AnilineNaHDMF806-1860-85
Alcohol/Alkoxide Sodium MethoxideNaOMeMeOHReflux12-2450-75
Thiol ThiophenolK₂CO₃DMF25-502-690-99

Note: Yields are estimates and highly dependent on the specific substrate, purity of reagents, and purification method.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction - Insufficient temperature.- Nucleophile is too weak.- Base is not strong enough or has degraded.- Increase reaction temperature incrementally.- Use a stronger base (e.g., NaH, KHMDS) to generate a more potent nucleophile.- Consider a palladium-catalyzed cross-coupling reaction for very unreactive nucleophiles.[9]
Multiple Products - Reaction at the sulfonamide nitrogen.- Decomposition of starting material or product.- Use milder conditions (lower temperature, weaker base).- Protect the sulfonamide nitrogen if it proves to be a competing reaction site (e.g., with a Boc group), though this is less common under these conditions.
Starting Material Recovered - Reaction time is too short.- Incomplete activation of the nucleophile.- Extend the reaction time and continue monitoring.- Ensure the base is active and used in sufficient stoichiometry. For NaH, ensure the solvent is anhydrous.

References

  • Reactivity of Chloropyridine Isomers in SNAr Reactions: A Compar
  • Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry.
  • Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry. [Link]

  • SAFETY DATA SHEET - 3-Chloropyridine. Sigma-Aldrich.
  • SAFETY DATA SHEET - 2-Chloropyridine-4-carboxamide. Fisher Scientific.
  • Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega. [Link]

  • SAFETY DATA SHEET - 2-Chloropyridine. Fisher Scientific.
  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI. [Link]

  • Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Medicinal Chemistry. [Link]

  • 2-Chloropyridine SDS, 109-09-1 Safety D
  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC. [Link]

  • Amination of 2-halopyridines. [a]. ResearchGate. [Link]

  • SNAr reactions of pi-deficient aromatic rings. YouTube. [Link]

Sources

Application Notes and Protocols for the Purification of Crude 2-Chloropyridine-4-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Chloropyridine-4-sulfonamide is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount to ensure the efficacy and safety of the final active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of robust techniques for the purification of crude 2-chloropyridine-4-sulfonamide, tailored for researchers, scientists, and professionals in drug development. We will delve into the principles and practical execution of recrystallization and column chromatography, supported by methods for purity assessment.

Understanding the Impurity Profile

Effective purification begins with an understanding of the potential impurities. The synthesis of 2-chloropyridine-4-sulfonamide typically involves the chlorosulfonation of 2-chloropyridine followed by amination. This process can introduce several types of impurities:

  • Unreacted Starting Materials: Residual 2-chloropyridine.

  • Intermediates: 2-chloropyridine-4-sulfonyl chloride.

  • Isomeric Impurities: Formation of other positional isomers of chloropyridine sulfonamide.

  • By-products of Side Reactions: Such as hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.

  • Residual Solvents and Reagents: From the reaction and work-up steps.

A preliminary analysis of the crude material by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the major impurities and select the most appropriate purification strategy.

Purification Techniques

The choice of purification method is dictated by the nature of the impurities and the desired scale of purification. For 2-chloropyridine-4-sulfonamide, a solid compound, recrystallization and column chromatography are the most effective techniques.

Recrystallization: The Workhorse of Solid Purification

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the desired compound and impurities in a given solvent at different temperatures.[1] The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while the impurities should either be highly soluble or insoluble at all temperatures.

Protocol 1: Recrystallization of 2-Chloropyridine-4-sulfonamide

Objective: To purify crude 2-chloropyridine-4-sulfonamide by removing soluble and insoluble impurities.

Materials:

  • Crude 2-chloropyridine-4-sulfonamide

  • Selected recrystallization solvent (e.g., ethanol, isopropanol, or a mixture with water)[2]

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Conduct small-scale solubility tests with various solvents to identify the optimal one. Ethanol or isopropanol are often good starting points for sulfonamides.[2]

  • Dissolution: Place the crude 2-chloropyridine-4-sulfonamide in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and heat the mixture to a gentle boil while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid using an excess of solvent to maximize the recovery yield.[3]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization.[4]

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1]

  • Maximizing Yield: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to induce maximum crystallization.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum or in a drying oven at an appropriate temperature to remove residual solvent.

Causality Behind Experimental Choices:

  • Minimal Hot Solvent: Using the minimum amount of hot solvent ensures that the solution is saturated with the desired compound upon cooling, leading to a higher recovery.

  • Slow Cooling: Promotes the formation of a well-ordered crystal lattice, which is more effective at excluding impurity molecules.

  • Washing with Cold Solvent: Rinses away impurities without significantly dissolving the purified product crystals.

Column Chromatography: For Challenging Separations

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[5] It is particularly useful when recrystallization is ineffective, for example, when impurities have similar solubility profiles to the desired product.

Protocol 2: Column Chromatography of 2-Chloropyridine-4-sulfonamide

Objective: To purify crude 2-chloropyridine-4-sulfonamide by separating it from closely related impurities.

Materials:

  • Crude 2-chloropyridine-4-sulfonamide

  • Silica gel (for normal-phase chromatography) or C18-functionalized silica (for reverse-phase chromatography)

  • Chromatography column

  • Mobile phase (a suitable solvent or mixture of solvents)

  • Collection tubes or flasks

  • TLC plates and developing chamber

  • UV lamp for visualization

Procedure:

  • Stationary and Mobile Phase Selection:

    • Normal-Phase: For a polar compound like 2-chloropyridine-4-sulfonamide, a polar stationary phase like silica gel is appropriate. The mobile phase will be a less polar organic solvent system (e.g., a mixture of hexane and ethyl acetate). The optimal ratio should be determined by TLC analysis.

    • Reverse-Phase: A non-polar stationary phase (C18) with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol) can also be effective.[6]

  • Column Packing:

    • Prepare a slurry of the chosen stationary phase in the initial mobile phase.

    • Carefully pour the slurry into the chromatography column, ensuring an even and compact bed without air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin passing the mobile phase through the column.

    • If a gradient elution is required, gradually increase the polarity of the mobile phase to elute compounds with stronger interactions with the stationary phase.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Monitoring the Separation: Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots under a UV lamp.

  • Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified 2-chloropyridine-4-sulfonamide.

Expert Insights:

  • The polarity of the sulfonamide group and the pyridine ring makes 2-chloropyridine-4-sulfonamide a polar molecule. Therefore, in normal-phase chromatography, a relatively polar mobile phase will be required for elution.

  • For difficult separations, a shallow solvent gradient (a slow and gradual increase in mobile phase polarity) can provide better resolution between closely eluting compounds.

Purity Assessment

After purification, it is crucial to assess the purity of the 2-chloropyridine-4-sulfonamide.

Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the purified 2-chloropyridine-4-sulfonamide.

Typical HPLC Conditions:

ParameterCondition
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of water and acetonitrile (both may contain a small amount of a modifier like formic acid or phosphoric acid for better peak shape)[6][7]
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 254 nm)
Injection Volume 10 µL

Procedure:

  • Prepare a standard solution of the purified 2-chloropyridine-4-sulfonamide in a suitable solvent (e.g., acetonitrile/water mixture).

  • Inject the solution into the HPLC system.

  • Analyze the resulting chromatogram. The purity can be calculated based on the area percentage of the main peak.

Visualization of Purification Workflow

PurificationWorkflow Crude Crude 2-Chloropyridine- 4-sulfonamide Analysis Initial Purity Analysis (TLC, HPLC, NMR) Crude->Analysis Decision Choose Purification Method Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization High initial purity or solubility difference ColumnChrom Column Chromatography Decision->ColumnChrom Complex mixture or similar solubilities FinalAnalysis Final Purity Analysis (HPLC, Melting Point) Recrystallization->FinalAnalysis ColumnChrom->FinalAnalysis PureProduct Pure Product FinalAnalysis->PureProduct

Sources

safety and handling procedures for 2-chloropyridine-4-sulfonamide in the lab

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Safe Laboratory Handling of 2-Chloropyridine-4-Sulfonamide

Authored by a Senior Application Scientist

Disclaimer: This document provides guidance on the safe handling of 2-chloropyridine-4-sulfonamide. Specific toxicological data for this compound is limited. Therefore, these protocols are established based on a conservative risk assessment, drawing from the known, severe hazards of its parent compound, 2-chloropyridine, and general safety principles for handling potent, novel chemical agents.[1] All laboratory activities should be preceded by a comprehensive, site-specific risk assessment conducted by qualified personnel.

Introduction: A Proactive Approach to Safety

2-Chloropyridine-4-sulfonamide is a sulfonamide derivative of 2-chloropyridine.[2] While sulfonamides are a broad class of compounds with varied pharmacological activities, the safety profile of this specific molecule is not well-documented in publicly available literature.[3] However, the parent compound, 2-chloropyridine, is classified as a highly toxic substance, being fatal if inhaled or in contact with skin, causing serious eye damage, and potentially causing organ damage through repeated exposure.[4][5]

Given the potential for significant hazard, a cautious and rigorous approach is mandatory. This guide is designed for researchers, scientists, and drug development professionals, providing a framework for handling 2-chloropyridine-4-sulfonamide that prioritizes personnel safety and laboratory integrity. The causality behind each procedural step is explained to foster a deep understanding of the safety rationale.

Hazard Identification and Risk Assessment

The primary risk associated with 2-chloropyridine-4-sulfonamide stems from the acute and chronic toxicity of its structural precursor, 2-chloropyridine.

Known Hazards of the Parent Compound (2-Chloropyridine):

  • Acute Toxicity: Fatal if inhaled or absorbed through the skin.[4] Harmful if swallowed.[4] Animal studies show low LD50 values, indicating high toxicity.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[5]

  • Serious Eye Damage: Causes severe and potentially irreversible eye damage.[4][5]

  • Organ Toxicity: May cause damage to the liver through prolonged or repeated exposure.[1][4]

  • Respiratory Irritation: May cause irritation to the respiratory tract.[6][7]

Based on this profile, 2-chloropyridine-4-sulfonamide must be handled as a substance of high concern. The workflow for risk assessment should follow a clear, logical path.

cluster_0 Risk Assessment Workflow A Identify Compound: 2-Chloropyridine-4-Sulfonamide B Review Available Data: Limited specific data for derivative. Extensive, severe hazard data for parent compound (2-Chloropyridine). A->B Data Mining C Principle of Precaution: Assume similar or unknown high toxicity. B->C Data Gap Identified D Classify Hazard Level: HIGH RISK C->D Conservative Assessment E Implement Stringent Controls: Engineering (Fume Hood) Administrative (SOPs, Training) PPE (Full Coverage) D->E Control Strategy

Caption: Risk assessment logic for handling 2-chloropyridine-4-sulfonamide.

Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls dictates that engineering and administrative controls are the first lines of defense, with PPE serving as the final, critical barrier.[8]

Primary Engineering Control: The Chemical Fume Hood

All manipulations of 2-chloropyridine-4-sulfonamide, including weighing, reconstitution, and transfers, must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood contains aerosols and dust, protecting the researcher from inhalation, which is a potentially fatal route of exposure for the parent compound.[4][9]

Personal Protective Equipment (PPE): A Comprehensive Barrier

Given the dermal and eye toxicity, a full-coverage PPE ensemble is required.[10][11] Insufficient PPE is a direct violation of safe laboratory practice when handling a substance of this potential hazard level.

PPE ItemSpecificationRationale for Use
Gloves Double-gloving with nitrile gloves. Inner glove tucked under gown cuff, outer glove over cuff.Protects against skin contact, a potentially fatal exposure route.[4] Double-gloving provides redundancy and allows for safe removal of the contaminated outer layer.[10]
Lab Coat/Gown Disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting knit cuffs.Prevents contamination of personal clothing and skin.[10] The tight cuff interface with gloves is critical to prevent wrist exposure.[10]
Eye/Face Protection Indirectly vented chemical splash goggles in combination with a full-face shield.Protects against splashes that can cause serious, irreversible eye damage.[4][9] Safety glasses are insufficient.[8]
Respiratory Protection An N-95 or higher-rated particle mask for handling the solid compound. A chemical cartridge respirator may be needed for large spills.Prevents inhalation of fine particles during weighing.[8] All respirator use requires prior fit-testing and training per OSHA standards.[8]
Footwear Closed-toe, chemical-resistant shoes. Disposable shoe covers should be considered.Protects feet from spills and prevents tracking contamination out of the lab.[11]

Standard Operating Protocols

Adherence to established protocols is essential for mitigating risk. Do not deviate from these procedures.

Protocol for Weighing Solid 2-Chloropyridine-4-Sulfonamide
  • Preparation: Don all required PPE as specified in the table above. Ensure the chemical fume hood is operational and the work surface is clean.

  • Staging: Place all necessary equipment (weigh paper, spatula, container, waste bag) inside the fume hood before introducing the compound.

  • Weighing: Carefully transfer the desired amount of solid compound from the stock bottle to the weigh paper or vessel. Perform this action slowly to minimize dust generation.

  • Closure: Tightly cap the stock bottle immediately after use.

  • Cleanup: Gently wipe the spatula and any contaminated surfaces within the fume hood with a damp cloth. Dispose of all contaminated materials (weigh paper, outer gloves, wipes) into a clearly labeled hazardous waste bag inside the hood.

  • Doffing: Remove outer gloves and dispose of them before exiting the fume hood area. Wash hands thoroughly after the procedure is complete.[4]

Protocol for Solution Preparation
  • Environment: Perform all steps inside a certified chemical fume hood.

  • Transfer: Add the weighed solid to the desired vessel.

  • Solvent Addition: Slowly add the solvent, aiming the stream at the side of the vessel to avoid splashing.

  • Mixing: Cap the vessel and mix using a vortex or sonicator as required. If heating is necessary, use a controlled heating block, not an open flame.

  • Storage: The final solution must be in a sealed, clearly labeled container.

General Handling and Hygiene
  • Restricted Access: The area where this compound is handled should be clearly marked and access restricted.[10]

  • No Food or Drink: Do not eat, drink, smoke, or apply cosmetics in the laboratory.[9][10]

  • Hand Washing: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[4][7]

Storage and Waste Disposal

  • Storage: Store 2-chloropyridine-4-sulfonamide in a tightly closed container in a cool, well-ventilated, and secure area.[4][7] It should be stored away from incompatible materials such as strong oxidizing agents and strong acids.[6][9]

  • Waste Disposal: All waste (solid compound, contaminated PPE, solutions) is considered hazardous. Dispose of contents and containers in accordance with local, regional, and national regulations.[4] Do not dispose of down the drain.

Emergency Procedures: A Validated Response System

Immediate and correct response to an emergency can prevent serious injury. All personnel must be familiar with these procedures and the location of safety equipment (safety shower, eyewash station, spill kits).[9][12]

cluster_1 Emergency Response Decision Tree cluster_2 Exposure Protocol cluster_3 Spill Protocol A EMERGENCY (Spill or Exposure) B Personnel Exposure? A->B Yes C Chemical Spill? A->C No D Skin Contact: Remove clothing. Flush with water for 15+ min. Seek IMMEDIATE medical attention. B->D Type of Exposure E Eye Contact: Flush eye for 15+ min at eyewash station. Lift eyelids. Seek IMMEDIATE medical attention. B->E Type of Exposure F Inhalation: Move to fresh air. Seek IMMEDIATE medical attention. B->F Type of Exposure G Assess Spill: Minor & Contained? C->G H YES: Absorb with inert material. Clean area. Dispose as hazardous waste. G->H Yes I NO (Major Spill): Evacuate area. Alert others. Contact EHS/Emergency Services. G->I No

Caption: Decision-making workflow for emergency situations.

Personnel Exposure
  • Skin Contact: Immediately remove all contaminated clothing while under a safety shower.[4][13] Flush the affected area with copious amounts of water for at least 15 minutes.[4] Seek immediate medical attention.[4][5]

  • Eye Contact: Immediately flush the eyes with water at an eyewash station for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete rinsing.[4][9][14] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[6]

  • Inhalation: Move the affected person to fresh air immediately.[4][6] If they are not breathing, provide artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water.[4] Never give anything by mouth to an unconscious person.[4] Call a poison center or doctor immediately.[4]

Spill Response
  • Minor Spill (Contained within a fume hood):

    • Ensure appropriate PPE is worn.

    • Absorb the spill with an inert, non-combustible material like vermiculite or sand.[9]

    • Collect the absorbed material into a sealed, labeled container for hazardous waste.

    • Decontaminate the area with an appropriate solvent and then soap and water.

  • Major Spill (Outside of a fume hood):

    • Evacuate all personnel from the immediate area.[9]

    • Alert others in the vicinity and your supervisor.

    • If safe to do so, remove ignition sources and increase ventilation.[9]

    • Contact your institution's Environmental Health & Safety (EHS) department or emergency services immediately.[13] Do not attempt to clean up a large spill without proper training and equipment.[9]

Fire Response
  • The parent compound, 2-chloropyridine, is a combustible liquid.[9]

  • In case of fire, use dry chemical, CO2, water spray, or foam extinguishers.[9]

  • Fire may produce poisonous gases, including hydrogen chloride and nitrogen oxides.[6][9] Responders must wear self-contained breathing apparatus.

References

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). NIOSH.
  • 2-Chloropyridine Safety D
  • 2-CHLOROPYRIDINE HAZARD SUMMARY. (N.D.). New Jersey Department of Health.
  • SAFETY DATA SHEET - 2-Chloropyridine. (2025). Fisher Scientific.
  • 2-CHLOROPYRIDINE FOR SYNTHESIS MSDS. (2016). Loba Chemie.
  • SAFETY DATA SHEET - 2-Chloropyridine-4-carboxamide. (2024). Fisher Scientific.
  • Chemical Emergencies, Exposures, and Spills. (N.D.). Florida State University, Environmental Health and Safety.
  • SAFETY DATA SHEET - 2-Chloropyridine. (2024). Sigma-Aldrich.
  • Personal Protective Equipment. (2025). US EPA.
  • Emergency Procedures for Incidents Involving Chemicals. (N.D.). University of Kentucky, Research Safety.
  • 2-chloropyridine-4-sulfonamide (C5H5ClN2O2S). (2025). PubChemLite.
  • 2-Chloropyridine. (N.D.).
  • 2-Chloropyridine SDS, 109-09-1 Safety D
  • eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). (N.D.).
  • Protective Gear for Chemical Handling Must-Have Equipment. (2024). SAMS Solutions.
  • Personal Protective Equipment for Handling Pesticides. (2019). University of Florida, IFAS Extension.
  • 2-Chloropyridine Chemical Properties. (N.D.). ChemicalBook.
  • 2-Chloropyridine. (2025).
  • 2-Chloropyridin-4-amine. (2025).
  • Pyridine-2-sulfonamide. (2024).
  • Emergency Room Procedures in Chemical Hazard Emergencies: A Job Aid. (N.D.). Centers for Disease Control and Prevention (CDC).
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2020). Environmental Science and Pollution Research.
  • Evaluation of Toxicity and Oxidative Stress of 2-Acetylpyridine-N(4)-orthochlorophenyl Thiosemicarbazone. (2022).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of N-Arylation of 2-Chloropyridine-4-Sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-arylation of 2-chloropyridine-4-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges in this critical synthetic transformation. The methodologies discussed are grounded in established principles of palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination.

Introduction: The Challenge of N-Arylating 2-Chloropyridine-4-Sulfonamide

The N-arylation of 2-chloropyridine-4-sulfonamide presents a unique set of challenges stemming from the electronic nature of the substrate. The pyridine ring is electron-deficient, which can influence the reactivity of the C-Cl bond. Additionally, the sulfonamide moiety can participate in side reactions or complicate product purification. This guide will provide a structured approach to optimizing the reaction conditions to achieve high yields and purity.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered when performing the N-arylation of 2-chloropyridine-4-sulfonamide.

Q1: Why is my N-arylation of 2-chloropyridine-4-sulfonamide failing or giving low yields?

A1: Low conversion in the amination of chloropyridines is a frequent issue, primarily because aryl chlorides are less reactive than the corresponding bromides or iodides.[1] The oxidative addition of the C-Cl bond to the Pd(0) complex is often the rate-limiting step in the catalytic cycle.[1]

Initial troubleshooting should focus on:

  • Catalyst System: The choice of palladium source and ligand is critical. Simple catalysts like Pd(OAc)₂ may not be efficient. Consider using more active pre-catalysts.[1]

  • Reaction Conditions: Elevated temperatures are often necessary to drive the reaction to completion.[1]

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen and must be handled under an inert atmosphere (e.g., argon or nitrogen).[1]

  • Reagent Purity: Ensure all reagents, especially the solvent and base, are anhydrous.[1]

Q2: What is the best catalyst and ligand combination for this reaction?

A2: For challenging substrates like 2-chloropyridine-4-sulfonamide, bulky, electron-rich phosphine ligands are essential for activating the C-Cl bond.[1] Standard ligands such as PPh₃ are often ineffective.[1]

Ligand FamilyExamplesKey Characteristics
Biarylphosphine Ligands RuPhos, BrettPhos, DavePhos, XPhosSterically hindered and electron-rich, promoting oxidative addition.
Ferrocene-based Ligands JosiphosEffective for activating C-Cl bonds.[1]

Using a pre-catalyst, such as a G3 or G4 palladacycle, can lead to more reliable formation of the active Pd(0) species compared to in-situ generation from sources like Pd(OAc)₂.[1][2]

Q3: Which base and solvent should I choose?

A3: The choice of base and solvent is highly interdependent and crucial for success.

  • Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[1] If your substrate is sensitive to strong bases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used, but this may necessitate a more active catalyst system and higher temperatures.[1][2]

  • Solvent: Anhydrous, degassed solvents are mandatory. Toluene and 1,4-dioxane are standard choices.[1] For poorly soluble inorganic bases like K₃PO₄ or Cs₂CO₃, a more polar solvent or a solvent mixture may be required to ensure sufficient solubility and reactivity.[1]

Q4: I am observing significant hydrodehalogenation of my starting material. How can I minimize this side reaction?

A4: Hydrodehalogenation, the replacement of the chlorine atom with hydrogen, is a common side reaction.[1] It often occurs when the reductive elimination of the desired product is slow, allowing for competing pathways.

To suppress this:

  • Optimize Catalyst/Ligand: A well-chosen, bulky ligand can accelerate the rate of reductive elimination relative to side reactions.

  • Control Amine Stoichiometry: Using a slight excess of the amine (1.2-1.5 equivalents) can help favor the desired coupling pathway.[1]

  • Ensure Anhydrous Conditions: Trace water can be a proton source for hydrodehalogenation. Scrupulously dried reagents and solvents are critical.[1]

Part 2: Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to optimizing your reaction.

Problem 1: Low or No Conversion

If you are observing minimal to no formation of the desired N-arylated product, a systematic evaluation of the reaction parameters is necessary.

Caption: Troubleshooting workflow for low conversion.

  • Evaluate the Catalyst System:

    • Palladium Source: If using Pd(OAc)₂, consider switching to a more reliable pre-catalyst like a G3 or G4 palladacycle.[1] This ensures more efficient formation of the active Pd(0) species.

    • Ligand Choice: The sulfonamide group can be challenging. Screen a panel of bulky, electron-rich biarylphosphine ligands such as RuPhos, BrettPhos, or XPhos.[1]

    • Catalyst Loading: For unreactive aryl chlorides, increasing the catalyst loading from a typical 1-2 mol% to as high as 5 mol% may be necessary.[1]

  • Assess Reaction Conditions:

    • Temperature: These reactions often require elevated temperatures, typically in the range of 80-110 °C, to facilitate the difficult oxidative addition step.[1]

    • Inert Atmosphere: Oxygen can irreversibly oxidize and deactivate the Pd(0) catalyst. Ensure your reaction is set up under a strictly inert atmosphere of argon or nitrogen.[1]

    • Agitation: For heterogeneous mixtures, especially when using inorganic bases like K₃PO₄, vigorous stirring is crucial to ensure proper mixing and mass transfer.[1]

  • Verify Reagent Quality:

    • Solvent Purity: Use anhydrous and degassed solvents. Water can hydrolyze the starting material and interfere with the catalytic cycle.[1]

    • Base Purity: Ensure the base is of high purity and anhydrous. Some commercial sources of NaOtBu may contain impurities that can hinder the reaction.[1]

Problem 2: Formation of Byproducts

The primary byproduct of concern is often the result of hydrodehalogenation. However, other side reactions can occur.

ByproductProbable CauseRecommended Solution
Hydrodehalogenated Starting Material Slow reductive elimination; presence of water.Optimize ligand to accelerate reductive elimination; use scrupulously dried reagents and solvents.[1]
Diarylated Sulfonamide Deprotonation and subsequent arylation of the initially formed product.This is less common with primary sulfonamides but can be influenced by the base and reaction time. Use a weaker base or carefully control stoichiometry.
Decomposition of Starting Material Reaction temperature is too high; base is too strong for the substrate.Screen lower reaction temperatures; consider using a weaker base such as K₃PO₄ or Cs₂CO₃.[2]

Part 3: Experimental Protocols

The following is a generalized, robust starting protocol for the N-arylation of 2-chloropyridine-4-sulfonamide. This should be used as a template for further optimization.

General Protocol for Buchwald-Hartwig Amination

Caption: General experimental workflow.

  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%) and the ligand (if not using a pre-catalyst, 1.2-1.5 equivalents relative to Pd). The vessel is then sealed and purged with an inert gas (argon or nitrogen).

  • Reagent Addition: Under the inert atmosphere, add 2-chloropyridine-4-sulfonamide (1.0 equiv.), the aryl amine (1.1-1.5 equiv.), and the base (e.g., NaOtBu, 1.2-2.0 equiv.).[2]

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) to achieve a concentration of approximately 0.1-0.5 M.

  • Heating and Monitoring: The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring. The progress of the reaction should be monitored by an appropriate technique such as TLC, GC-MS, or LC-MS.[2]

  • Workup: Once the reaction is complete, it is allowed to cool to room temperature. The mixture is then diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and/or brine to remove inorganic salts. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.[2]

  • Purification: The crude product is then purified by flash column chromatography on silica gel to afford the desired N-arylated product.

References

  • Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. Benchchem.
  • Optimising a Buchwald-Hartwig amination using the ChemSpeed.
  • Optimizing base and solvent for Buchwald-Hartwig amination. Benchchem.
  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate.
  • Role of the base in Buchwald-Hartwig amination. PubMed.
  • Effect of solvent on Buchwald coupling of 2 and 3. a. ResearchGate.
  • The Role of the Base in Buchwald-Hartwig Amination. Request PDF. ResearchGate.
  • Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PMC.

Sources

Technical Support Center: Strategies to Minimize Impurity Formation in 2-Chloropyridine-4-sulfonamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-chloropyridine-4-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately minimize impurity formation. The purity of 2-chloropyridine-4-sulfonamide is paramount as it is a critical intermediate in the production of several active pharmaceutical ingredients (APIs). This document provides in-depth, experience-driven advice to ensure a robust and reproducible synthetic process.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of 2-chloropyridine-4-sulfonamide?

A1: The primary impurities arise from two key stages: the chlorosulfonation of 2-chloropyridine and the subsequent amination. Key impurities include:

  • Isomeric Impurities: 2-chloropyridine-3-sulfonyl chloride and 2-chloropyridine-5-sulfonyl chloride can form alongside the desired 4-isomer.

  • Di-sulfonated Byproducts: Formation of 2-chloropyridine-x,y-disulfonyl chloride can occur if reaction conditions are too harsh.

  • Hydrolysis Product: The primary intermediate, 2-chloropyridine-4-sulfonyl chloride, is highly susceptible to moisture and can hydrolyze to form 2-chloropyridine-4-sulfonic acid. This is a very common issue.

  • Unreacted Starting Material: Residual 2-chloropyridine may be present if the chlorosulfonation reaction is incomplete.

  • Residual Intermediate: Unreacted 2-chloropyridine-4-sulfonyl chloride may persist if the amination step does not go to completion.

Q2: What is the single most critical reaction parameter to control for minimizing impurities?

A2: Temperature. Strict temperature control during the chlorosulfonation of 2-chloropyridine is the most critical factor. The reaction is highly exothermic, and elevated temperatures significantly increase the rate of side reactions, leading to the formation of isomers and di-sulfonated byproducts.[1] Maintaining a low and consistent temperature profile is essential for achieving high regioselectivity and purity.

Q3: How can I prevent the hydrolysis of the 2-chloropyridine-4-sulfonyl chloride intermediate?

A3: Preventing hydrolysis requires rigorous exclusion of water throughout the process. This includes:

  • Using anhydrous solvents and reagents.

  • Performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Carefully controlling the work-up and quenching steps. Quenching the reaction mixture by adding it to ice is a common procedure, but it must be done rapidly to minimize the contact time of the sulfonyl chloride with the aqueous environment. An alternative is quenching in a cold, non-aqueous solvent.[2]

Q4: My final product is discolored. What is the likely cause?

A4: Discoloration, often appearing as yellow or brown tars, is typically a sign of degradation byproducts. This is often caused by excessive reaction temperatures or prolonged reaction times during the chlorosulfonation step.[3] Ensuring the reaction does not exceed the recommended temperature range is crucial for preventing the formation of these colored impurities.

Section 2: Troubleshooting Guide

This section addresses specific impurity-related problems with detailed explanations of their causes and step-by-step protocols for their resolution.

Problem 1: High Levels of Di-sulfonated Impurities Detected

Primary Cause: The formation of di-sulfonated species is a classic example of an over-reaction. This occurs when the reaction conditions are too forcing, either through excessive temperature or an incorrect stoichiometric ratio of reagents.

Underlying Chemistry: The initial sulfonation at the 4-position is an electrophilic aromatic substitution. However, if the reaction energy is too high or there is a large excess of the sulfonating agent (chlorosulfonic acid), a second sulfonation can occur on the already substituted pyridine ring, leading to a di-substituted product.

Recommended Solutions:

  • Strict Temperature Control:

    • Protocol: Maintain the reaction temperature between -10°C and 0°C during the addition of 2-chloropyridine to chlorosulfonic acid. Use a reliable cooling bath (e.g., ice-salt or a cryocooler) to manage the exotherm.

    • Causality: Lowering the temperature reduces the kinetic energy of the system, making the second electrophilic substitution significantly less favorable than the initial, desired monosulfonation.

  • Optimize Reagent Stoichiometry:

    • Protocol: Use a molar ratio of chlorosulfonic acid to 2-chloropyridine of approximately 3:1 to 4:1. Avoid using a large excess of chlorosulfonic acid. The addition should be performed dropwise over an extended period (e.g., 2-4 hours) to prevent localized temperature spikes and high concentrations of the sulfonating agent.[4]

    • Causality: A large excess of the electrophile (chlorosulfonic acid) drives the reaction towards multiple substitutions. By controlling the stoichiometry, you limit the availability of the reagent for a second addition.

Data Summary: Impact of Reaction Conditions on Di-sulfonation

ParameterSub-Optimal ConditionOptimized ConditionExpected Outcome
Temperature > 25°C-10°C to 0°CReduction of di-sulfonated impurity from >5% to <0.5%
Molar Ratio (ClSO₃H:Pyridine) > 5:13:1 to 4:1Minimizes di-sulfonation by limiting excess electrophile
Addition Time < 30 minutes2 - 4 hoursPrevents localized heating and improves reaction control
Problem 2: Significant Presence of 2-Chloropyridine-4-sulfonic Acid in the Final Product

Primary Cause: This impurity is the result of the hydrolysis of the 2-chloropyridine-4-sulfonyl chloride intermediate. Sulfonyl chlorides are highly reactive towards nucleophiles, and water is a potent nucleophile that readily attacks the sulfonyl group.[5]

Workflow for Minimizing Hydrolysis:

Caption: Workflow to minimize hydrolysis of the sulfonyl chloride intermediate.

Recommended Solutions:

  • Rigorous Anhydrous Technique:

    • Protocol: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous grade solvents and perform the reaction under a positive pressure of an inert gas like nitrogen.

    • Causality: This physically prevents water from coming into contact with the highly reactive sulfonyl chloride intermediate.

  • Controlled Quenching and Work-up:

    • Protocol: After the reaction is complete, the mixture must be quenched. While pouring onto ice is common, it introduces a large amount of water. This step must be performed quickly, with efficient stirring, and the product should be isolated immediately. An alternative is to use a biphasic quench with a cold, non-polar organic solvent and minimal cold water or brine to extract the acid byproduct.

    • Causality: Minimizing the time the sulfonyl chloride is in an aqueous environment directly reduces the extent of hydrolysis.[2]

Problem 3: Incomplete Amination / Residual Sulfonyl Chloride

Primary Cause: The amination step, where 2-chloropyridine-4-sulfonyl chloride is converted to the sulfonamide, may not proceed to completion due to insufficient nucleophile, low temperature, or short reaction time.

Underlying Chemistry: This is a nucleophilic acyl substitution where ammonia (or an ammonium source) acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride leaving group.

Reaction Pathway and Troubleshooting Logic:

G cluster_0 Amination Stage cluster_1 Troubleshooting SulfonylChloride 2-Chloropyridine-4- Sulfonyl Chloride Sulfonamide 2-Chloropyridine-4- Sulfonamide (Product) SulfonylChloride->Sulfonamide Nucleophilic Attack Ammonia Ammonia (NH3) (Nucleophile) Ammonia->Sulfonamide Problem Incomplete Reaction Sulfonamide->Problem If HPLC shows residual starting material Cause1 Insufficient NH3 Problem->Cause1 Cause2 Low Temperature Problem->Cause2 Cause3 Short Reaction Time Problem->Cause3

Caption: Key inputs and troubleshooting points for the amination reaction.

Recommended Solutions:

  • Ensure Sufficient Ammonia:

    • Protocol: Use a moderate excess of aqueous ammonia (e.g., 2-3 equivalents) to drive the reaction to completion. The reaction is often performed at 0-10°C.

    • Causality: Le Chatelier's principle dictates that increasing the concentration of a reactant (ammonia) will shift the equilibrium towards the product side, ensuring full conversion of the sulfonyl chloride.

  • Monitor Reaction Completion:

    • Protocol: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6] The reaction is typically complete when the starting sulfonyl chloride spot/peak is no longer visible.

    • Causality: Empirical monitoring provides direct evidence of reaction completion, preventing premature work-up and ensuring high yield and purity.

Section 3: Analytical Methods for Impurity Profiling

A robust analytical method is essential for identifying and quantifying impurities. HPLC is the most common technique.

Typical HPLC Conditions:

ParameterCondition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)[7]
Mobile Phase Gradient of Acetonitrile and Water with 0.1% Formic or Acetic Acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm or 270 nm
Column Temp 30°C

This method will typically elute the more polar sulfonic acid first, followed by the sulfonamide product, and finally the less polar starting materials like 2-chloropyridine.

References

Technical Support Center: Enhancing the Stability of 2-Chloropyridine-4-Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-chloropyridine-4-sulfonamide derivatives. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to address the stability challenges you may encounter during your experiments. Our goal is to empower you with the scientific rationale behind experimental choices to ensure the integrity and reliability of your results.

Understanding the Stability Challenges of 2-Chloropyridine-4-Sulfonamide Derivatives

The stability of 2-chloropyridine-4-sulfonamide derivatives is a critical factor that can influence their efficacy, safety, and shelf-life.[1] These molecules, while possessing a generally stable sulfonamide group, are susceptible to degradation through several pathways, primarily hydrolysis, photodegradation, and oxidation. The presence of the electron-withdrawing 2-chloropyridine ring can influence the reactivity of the sulfonamide moiety.

Key Degradation Pathways:

  • Hydrolysis: The sulfonamide bond can be susceptible to cleavage under both acidic and basic conditions, although sulfonamides are generally more stable in neutral to alkaline pH.[1] The 2-chloro group on the pyridine ring can also undergo hydrolysis, particularly under harsh conditions, to form the corresponding 2-hydroxypyridine derivative.

  • Photodegradation: Exposure to ultraviolet (UV) light can lead to the degradation of sulfonamides. This process can be accelerated in the presence of photosensitizers and is influenced by the pH of the medium.[2][3] Common photodegradation pathways include the cleavage of the sulfonamide bond and SO2 extrusion.[3]

  • Oxidation: The sulfur atom in the sulfonamide group and the aromatic rings are susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions. This can lead to the formation of various oxygenated derivatives.

Below is a generalized schematic of potential degradation pathways for 2-chloropyridine-4-sulfonamide.

Potential Degradation Pathways parent 2-Chloropyridine-4-sulfonamide hydrolysis Hydrolysis (Acid/Base, Heat) parent->hydrolysis photodegradation Photodegradation (UV Light) parent->photodegradation oxidation Oxidation (Peroxides, O2) parent->oxidation hydrolysis_prod1 2-Hydroxypyridine-4-sulfonamide hydrolysis->hydrolysis_prod1 hydrolysis_prod2 4-Sulfamoylpyridine hydrolysis->hydrolysis_prod2 photo_prod1 Desulfonated Products photodegradation->photo_prod1 photo_prod2 Ring Cleavage Products photodegradation->photo_prod2 ox_prod1 N-Oxides oxidation->ox_prod1 ox_prod2 Hydroxylated Derivatives oxidation->ox_prod2

Caption: Generalized degradation pathways for 2-chloropyridine-4-sulfonamide.

Troubleshooting Guide: Common Stability Issues

This section is formatted as a series of questions and answers to directly address problems you might encounter during your research.

Question 1: I am observing a new, more polar peak in my HPLC analysis after storing my 2-chloropyridine-4-sulfonamide derivative in an aqueous buffer. What could be the cause?

Answer:

The appearance of a new, more polar peak in your HPLC chromatogram upon storage in an aqueous solution is a strong indication of hydrolytic degradation . The increased polarity is a common characteristic of hydrolysis products.

Causality:

  • Sulfonamide Bond Cleavage: The primary suspect is the hydrolysis of the sulfonamide bond, which would yield a sulfonic acid and an amine, both of which are significantly more polar than the parent compound. Sulfonamides are generally more susceptible to hydrolysis under acidic conditions.[1]

  • Hydrolysis of the 2-Chloro Group: Another possibility is the hydrolysis of the 2-chloro substituent on the pyridine ring to a 2-hydroxy group. This transformation would also increase the polarity of the molecule.

Troubleshooting Workflow:

Troubleshooting Hydrolytic Degradation start New Polar Peak Observed check_ph Analyze pH of Solution start->check_ph acidic_ph Acidic pH (<6) check_ph->acidic_ph neutral_alkaline_ph Neutral/Alkaline pH (>6) check_ph->neutral_alkaline_ph lcms Characterize Degradant by LC-MS adjust_ph Adjust Buffer to pH 7-8 acidic_ph->adjust_ph Likely sulfonamide hydrolysis neutral_alkaline_ph->lcms May be chloro-group hydrolysis or other reanalyze Re-evaluate Stability adjust_ph->reanalyze success Stability Improved reanalyze->success no_success Still Unstable reanalyze->no_success consider_temp Investigate Temperature Effects no_success->consider_temp

Sources

Technical Support Center: Alternative Catalytic Strategies for the Synthesis of 2-Chloropyridine-4-Sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for alternative catalytic methods in the synthesis of 2-chloropyridine-4-sulfonamide and related heteroaryl sulfonamides. We move beyond traditional, often harsh, synthetic routes to explore modern, efficient, and robust catalytic systems.

Introduction: The Need for Modern Catalytic Solutions

2-Chloropyridine-4-sulfonamide is a crucial building block in medicinal chemistry, notably in the synthesis of various kinase inhibitors and other pharmacologically active agents. Traditional synthesis often relies on the direct chlorosulfonylation of pyridine derivatives, a process that employs hazardous reagents like chlorosulfonic acid and suffers from poor regioselectivity and functional group tolerance.[1] The subsequent amination of the resulting sulfonyl chloride is also not without its challenges, particularly regarding the stability of the sulfonyl chloride intermediate itself.[2][3]

This guide is structured to address these challenges head-on, providing practical, field-proven insights into alternative catalytic strategies that offer milder conditions, improved yields, and greater substrate scope.

Section 1: A Strategic Overview of Synthesis

The synthesis of a heteroaryl sulfonamide like 2-chloropyridine-4-sulfonamide can be approached from two primary strategic disconnections. Understanding these pathways is key to selecting the appropriate catalytic system for your available starting materials and experimental capabilities.

G cluster_0 Synthetic Strategies for 2-Chloropyridine-4-Sulfonamide start Target: 2-Chloropyridine-4-Sulfonamide s1_main Strategy 1: Two-Step C-S, then S-N Bond Formation start->s1_main s2_main Strategy 2: One-Step C-H Sulfonamidation start->s2_main s1_step1 Step 1: Form C4-S Bond (Sulfonyl Chloride Synthesis) s1_main->s1_step1 s1_step2 Step 2: Form S-N Bond (Amination) s1_step1->s1_step2 s1_sm Starting Materials: - 2-Chloro-4-aminopyridine - 2-Chloro-4-halopyridine - 2-Chloropyridine-4-boronic acid s1_step1->s1_sm s2_step1 Direct C4-H Activation and Concurrent S-N Bond Formation s2_main->s2_step1 s2_sm Starting Material: 2-Chloropyridine s2_step1->s2_sm G start Low Yield in Sandmeyer Chlorosulfonylation cause1 Possible Cause 1: Diazonium Salt Decomposition start->cause1 cause2 Possible Cause 2: Sulfonyl Chloride Hydrolysis start->cause2 cause3 Possible Cause 3: Inefficient Catalysis start->cause3 sol1a Verify Temperature (Maintain at -5 to 0 °C) cause1->sol1a Solution sol1b Check Reagent Quality (Use fresh t-BuONO or NaNO2) cause1->sol1b Solution sol1c Ensure Proper Acidity (Excess acid stabilizes the salt) cause1->sol1c Solution sol2a Use Anhydrous Solvents (e.g., dry MeCN) cause2->sol2a Solution sol2b Transition to One-Pot Amination (Add amine directly after formation) cause2->sol2b Solution sol3a Check Catalyst Purity (Use high-purity CuCl) cause3->sol3a Solution sol3b Ensure SO2 Source Integrity (DABSO is stable but check for decomposition) cause3->sol3b Solution

Caption: Troubleshooting workflow for low yield.

  • Detailed Analysis & Solutions:

    • Cause 1: Diazonium Salt Decomposition. Heteroaromatic diazonium salts can be less stable than their aryl counterparts. [1]Decomposition prior to reaction with the SO₂ source is a primary cause of low yield.

      • Action: Ensure your reaction is rigorously maintained between -5 and 0 °C during diazotization. Use freshly opened tert-butyl nitrite or high-purity sodium nitrite. The presence of excess acid (e.g., HCl) is critical for stabilization. [2] * Cause 2: Sulfonyl Chloride Hydrolysis. The target sulfonyl chloride is highly reactive and susceptible to hydrolysis, especially during aqueous workup. [3][4] * Action: If isolating the sulfonyl chloride, perform the workup rapidly at low temperatures with brine. A superior strategy is to avoid isolation altogether. After the Sandmeyer reaction is complete, add your amine and a non-nucleophilic base (like triethylamine or DIPEA) directly to the reaction mixture for an in-situ amination.

    • Cause 3: Inefficient Catalysis. The purity of the copper catalyst is paramount.

      • Action: Use freshly purchased, high-purity copper(I) chloride. Ensure the DABSO (the SO₂ surrogate) is dry and has been stored properly.

Guide 2: Catalyst Inactivity in Heterogeneous or Reusable Systems

Problem: You are using a supported catalyst (e.g., CuI on a magnetic nanoparticle) for the amination step, but its activity diminishes significantly after the first or second cycle. [5]

  • Cause 1: Leaching of the Active Metal. The active catalytic species (e.g., copper ions) may be dissolving from the support into the reaction medium under the reaction conditions.

    • Diagnosis: After the reaction, filter the catalyst and analyze the filtrate by ICP-OES or Atomic Absorption Spectroscopy (AAS) to quantify the amount of leached metal.

    • Solution: The synthetic method used to anchor the metal to the support may need to be re-evaluated. Consider using stronger chelating ligands on the support surface.

  • Cause 2: Fouling of the Catalyst Surface. Reactants, products, or polymeric byproducts can adsorb onto the catalyst's active sites, blocking them from further reaction.

    • Diagnosis: Compare the surface area (via BET analysis) and morphology (via SEM/TEM) of the fresh and used catalyst. Spectroscopic methods like FT-IR can reveal adsorbed organic species. [5] * Solution: Implement a more rigorous washing protocol between cycles using different solvents to remove adsorbed species. For some robust inorganic supports, a high-temperature calcination step can burn off organic residues and regenerate the surface. [5]

Section 4: Detailed Experimental Protocols

These protocols are provided as a validated starting point for your experiments. Always perform a thorough safety assessment before beginning any new procedure.

Protocol 1: Copper-Catalyzed Synthesis of 2-Chloropyridine-4-sulfonyl Chloride

This protocol is adapted from methodologies developed for Sandmeyer-type reactions using DABSO as an SO₂ surrogate. [2] Materials:

  • 2-Chloro-4-aminopyridine (1.0 equiv)

  • tert-Butyl nitrite (t-BuONO) (1.5 equiv)

  • DABCO bis(sulfur dioxide) (DABSO) (1.0 equiv)

  • Copper(I) chloride (CuCl) (0.2 equiv)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • To a dry, three-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet, add 2-chloro-4-aminopyridine (1.0 equiv), DABSO (1.0 equiv), and CuCl (0.2 equiv).

  • Add anhydrous acetonitrile to create a suspension (approx. 0.2 M concentration).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add tert-butyl nitrite (1.5 equiv) dropwise over 15-20 minutes via syringe. Causality: Slow addition is crucial to control the exothermic diazotization and prevent a dangerous buildup of the diazonium intermediate.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction by TLC or LC-MS until the starting amine is consumed.

  • The resulting mixture containing the crude 2-chloropyridine-4-sulfonyl chloride can be used directly in the next step (Protocol 2) or subjected to a careful aqueous workup for isolation.

Protocol 2: One-Pot Amination to form 2-Chloropyridine-4-sulfonamide

Procedure:

  • Following the completion of Protocol 1, cool the crude reaction mixture back to 0 °C in an ice-water bath.

  • In a separate flask, prepare a solution of aqueous ammonia (28-30%, 5.0 equiv) or the desired primary/secondary amine (1.2 equiv) and triethylamine (2.5 equiv) in a small amount of THF or MeCN.

  • Add the amine solution dropwise to the cold sulfonyl chloride mixture. An exothermic reaction is expected. Causality: The excess base (triethylamine) is required to neutralize the HCl generated during the sulfonylation, ensuring the amine nucleophile is in its free-base form for efficient reaction. [6]4. Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the final 2-chloropyridine-4-sulfonamide.

Section 5: Data Summary of Catalytic Systems
Catalytic SystemStarting MaterialKey ConditionsTypical YieldAdvantagesDisadvantages
CuCl / DABSO Heteroaryl Amine0 °C to RT, MeCN60-85%Inexpensive, reliable, stable SO₂ source, suitable for one-pot amination. [2]Requires careful temperature control; diazonium intermediate can be unstable.
Pd(OAc)₂ / DABSO Heteroaryl Boronic Acid80-100 °C, Dioxane50-75%Excellent functional group tolerance, uses common starting materials. [7]Two-step process (sulfinate then oxidation), requires more expensive catalyst.
Ni / Photocatalyst Heteroaryl HalideRT, Visible Light70-95%Forms S-N bond directly, very mild conditions, broad scope. [8]Requires specialized photocatalysis setup, potential issues with competing NH sites.
K-PHI (Metal-Free) Heteroaryl AmineRT, Visible Light80-98%Green chemistry, avoids precious metals, mild, reusable catalyst. [9][10]Heterogeneous reaction may require optimization of stirring/flow.
Rh/Ir Catalysts Unactivated Heteroarene80-120 °C50-90%Highly atom-economical (C-H activation), one step. [11][12]Expensive catalysts, requires hazardous sulfonyl azide reagents, regioselectivity can be an issue.
References
  • Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides. PubMed Central. [Link]

  • Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Macmillan Group - Princeton University. [Link]

  • Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis. ACS Publications. [Link]

  • Microwave-assisted efficient and chemoselective sulfonylation of amines under solvent- and catalyst-free conditions. Royal Society of Chemistry. [Link]

  • Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Publications. [Link]

  • Synthesis of N‐heteroaryl sulfonamides by Cu‐catalyzed cross‐coupling... ResearchGate. [Link]

  • Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides. NET. [Link]

  • Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. PMC - NIH. [Link]

  • Green synthesis of N-sulfonyl amidine using a CuI-incorporated CoFe2O4 nano-catalyst in aqueous medium. RSC Publishing. [Link]

  • Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. MPG.PuRe. [Link]

  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. ResearchGate. [Link]

  • Better Synthesis of Sulfonyl Chloride Mimics. ChemistryViews. [Link]

  • Process for the manufacture of arylsulfonyl chloride.
  • Aromatic Sulfonamides: Synthesis and Characterization of MNPs‐AHBA‐Cu as an Efficient Catalyst. Journal of Synthetic Chemistry. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. NIH. [Link]

  • Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. PMC - NIH. [Link]

  • Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. [Link]

  • Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2 - Books. [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications. [Link]

  • Which catalyst is the most efficient in the synthesis of sulfonamide? ResearchGate. [Link]

Sources

identifying and characterizing byproducts in 2-chloropyridine-4-sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-chloropyridine-4-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and accurately characterize the final product and any associated byproducts. My insights are drawn from extensive experience in synthetic and medicinal chemistry, focusing on providing practical and scientifically grounded advice.

I. Synthesis Overview & Mechanistic Considerations

The synthesis of 2-chloropyridine-4-sulfonamide is typically approached as a two-step process:

  • Chlorosulfonation of 2-chloropyridine: This is an electrophilic aromatic substitution where 2-chloropyridine is reacted with chlorosulfonic acid to introduce a sulfonyl chloride group onto the pyridine ring. The regioselectivity of this step is critical and is a primary source of isomeric byproducts.

  • Amination of the sulfonyl chloride: The resulting 2-chloropyridine-4-sulfonyl chloride is then reacted with an ammonia source to form the final sulfonamide.

The following diagram illustrates the general synthetic workflow:

Synthesis_Workflow 2-Chloropyridine 2-Chloropyridine Chlorosulfonation Chlorosulfonation 2-Chloropyridine->Chlorosulfonation Chlorosulfonic Acid 2-Chloropyridine-4-sulfonyl_chloride 2-Chloropyridine-4-sulfonyl_chloride Chlorosulfonation->2-Chloropyridine-4-sulfonyl_chloride Desired Intermediate Amination Amination 2-Chloropyridine-4-sulfonyl_chloride->Amination Ammonia Source 2-Chloropyridine-4-sulfonamide 2-Chloropyridine-4-sulfonamide Amination->2-Chloropyridine-4-sulfonamide Final Product Isomer_Formation 2-Chloropyridine 2-Chloropyridine Chlorosulfonation Chlorosulfonation 2-Chloropyridine->Chlorosulfonation Chlorosulfonic Acid 2-Chloro-4-sulfonamide Desired Product Chlorosulfonation->2-Chloro-4-sulfonamide 2-Chloro-3-sulfonamide Isomeric Byproduct Chlorosulfonation->2-Chloro-3-sulfonamide 2-Chloro-5-sulfonamide Isomeric Byproduct Chlorosulfonation->2-Chloro-5-sulfonamide 2-Chloro-6-sulfonamide Isomeric Byproduct Chlorosulfonation->2-Chloro-6-sulfonamide

Caption: Potential isomeric byproducts from the chlorosulfonation of 2-chloropyridine.

Troubleshooting & Resolution:

  • Reaction Control: Carefully control the reaction temperature during chlorosulfonation. Lower temperatures often favor the formation of the thermodynamically more stable product.

  • Purification: Isomeric byproducts can be difficult to separate. Preparative HPLC or careful column chromatography with a shallow solvent gradient may be necessary.

  • Characterization:

    • NMR: The coupling patterns in the 1H NMR spectrum are crucial for distinguishing between isomers. For the desired 4-sulfonamide, you would expect to see a specific set of splitting patterns for the three aromatic protons.

    • MS: While mass spectrometry will show the same molecular ion for all isomers, fragmentation patterns might differ. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Problem 2: Presence of Dichlorinated Byproducts

Symptoms:

  • A peak in the mass spectrum corresponding to a dichlorinated species.

  • Fewer protons than expected in the aromatic region of the 1H NMR spectrum.

Root Cause: Over-chlorination of the pyridine ring can occur, especially if there is any free chlorine in the chlorosulfonic acid. The most likely dichlorinated byproduct is 2,6-dichloropyridine, which can then be sulfonated. [1][2][3]

Dichlorination_Byproduct 2-Chloropyridine 2-Chloropyridine Over-chlorination Over-chlorination 2-Chloropyridine->Over-chlorination Excess Chlorinating Agent 2,6-Dichloropyridine 2,6-Dichloropyridine Over-chlorination->2,6-Dichloropyridine Sulfonation Sulfonation 2,6-Dichloropyridine->Sulfonation Chlorosulfonic Acid 2,6-Dichloropyridine-4-sulfonamide 2,6-Dichloropyridine-4-sulfonamide Sulfonation->2,6-Dichloropyridine-4-sulfonamide Dichlorinated Byproduct

Caption: Formation pathway of a potential dichlorinated byproduct.

Troubleshooting & Resolution:

  • Reagent Quality: Use high-purity chlorosulfonic acid. If necessary, distill it before use.

  • Reaction Control: Avoid excessively high temperatures and prolonged reaction times.

  • Characterization:

    • MS: Look for a molecular ion peak corresponding to the addition of a second chlorine atom. The isotopic pattern for two chlorine atoms (M, M+2, M+4) will be characteristic.

    • NMR: The 1H NMR spectrum of 2,6-dichloropyridine-4-sulfonamide would show only two protons in the aromatic region, likely as a singlet or two closely coupled doublets.

Problem 3: Presence of Hydrolyzed Byproducts

Symptoms:

  • A byproduct that is highly polar and may remain at the baseline on a normal-phase TLC plate.

  • A peak in the mass spectrum corresponding to the sulfonic acid.

  • Broad signals in the NMR spectrum, potentially from the acidic proton.

Root Cause: The intermediate sulfonyl chloride is sensitive to water and can hydrolyze to the corresponding sulfonic acid. [4][5]The final sulfonamide can also undergo hydrolysis under acidic or basic conditions, although this is generally slower.

Troubleshooting & Resolution:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere. Use anhydrous solvents and reagents.

  • Work-up: During the work-up, minimize contact with water, especially if the solution is acidic or basic. A rapid extraction into an organic solvent is recommended.

  • Characterization:

    • MS: The sulfonic acid will have a different molecular weight than the sulfonamide.

    • HPLC: The sulfonic acid is typically more polar and will have a shorter retention time on a reverse-phase HPLC column.

IV. Analytical Characterization Data

Accurate characterization is essential for confirming the identity and purity of your product.

Table 1: Predicted Analytical Data for 2-Chloropyridine-4-sulfonamide and Potential Byproducts

CompoundMolecular FormulaMonoisotopic Mass (Da) [6]Predicted m/z [M+H]+ [6]Key Predicted 1H NMR Signals (Aromatic Region)
2-Chloropyridine-4-sulfonamide C5H5ClN2O2S191.9760192.98333 distinct signals, complex splitting patterns.
2-Chloropyridine-3-sulfonamideC5H5ClN2O2S191.9760192.98333 distinct signals, different coupling constants compared to the 4-isomer.
2-Chloropyridine-5-sulfonamideC5H5ClN2O2S191.9760192.98333 distinct signals, different coupling constants compared to the 4-isomer.
2,6-Dichloropyridine-4-sulfonamideC5H4Cl2N2O2S225.9371226.94442 signals, likely a singlet or two closely coupled doublets.
2-Chloropyridine-4-sulfonic acidC5H4ClNO3S192.9601193.96733 distinct signals, similar to the sulfonamide but may be shifted. Broad OH peak.

V. Experimental Protocols

While a specific, optimized protocol for 2-chloropyridine-4-sulfonamide is not widely published, the following general procedures can be adapted.

Protocol 1: Chlorosulfonation of 2-Chloropyridine (General Procedure)
  • To a stirred solution of 2-chloropyridine in a suitable solvent (e.g., chloroform or dichloroethane) at 0 °C under an inert atmosphere, add chlorosulfonic acid (2-3 equivalents) dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C or room temperature while monitoring its progress by TLC or HPLC.

  • Upon completion, carefully quench the reaction by pouring it onto crushed ice.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-chloropyridine-4-sulfonyl chloride.

Protocol 2: Amination of 2-Chloropyridine-4-sulfonyl Chloride (General Procedure)
  • Dissolve the crude 2-chloropyridine-4-sulfonyl chloride in an anhydrous solvent (e.g., THF or dioxane).

  • Cool the solution to 0 °C and bubble anhydrous ammonia gas through the solution, or add a concentrated solution of ammonium hydroxide dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or HPLC).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 2-chloropyridine-4-sulfonamide.

VI. References

  • Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved from [Link]

  • ResearchGate. (2025). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Retrieved from [Link]

  • Wikipedia. (2023). 2-Chloropyridine. Retrieved from [Link]

  • ACS Publications. (2005). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. Retrieved from [Link]

  • Filo. (2025). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ... Retrieved from [Link]

  • StudySmarter. (2023). Regioselectivity in Electrophilic Aromatic Substitution: Mechanism. Retrieved from [Link]

  • PMC. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-chloropyridine-4-sulfonamide (C5H5ClN2O2S). Retrieved from [Link]

  • Fine Chemicals. (2014). Study on the Synthesis of 2,6-Dichloropyridine-4-carboxaldehyde and Its By-product. Retrieved from [Link]

  • NIST WebBook. (n.d.). Pyridine, 2-chloro-. Retrieved from [Link]

  • ACS Publications. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. Retrieved from [Link]

  • SpringerLink. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

  • BMRB. (n.d.). 2-Chloropyridine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Wikipedia. (2024). 2,6-Dichloropyridine. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Chloropyridine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Google Patents. (n.d.). CN104478794A - Synthesis method of 2,6-dichloropyridine. Retrieved from

  • ResearchGate. (2025). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Retrieved from [Link]

Sources

Technical Support Center: Method Refinement for Consistent Results in 2-Chloropyridine-4-Sulfonamide Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-chloropyridine-4-sulfonamide. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to achieve consistent and reliable experimental outcomes. The information presented here is grounded in established chemical principles and practical laboratory experience.

Introduction: The Challenge of Consistency

2-Chloropyridine-4-sulfonamide is a valuable building block in medicinal chemistry.[1] However, like many heterocyclic compounds, its synthesis and subsequent reactions can be sensitive to subtle variations in experimental conditions. Achieving consistent yields, purity, and reproducible results requires a thorough understanding of the underlying chemistry and potential pitfalls. This guide will walk you through common challenges and provide actionable solutions to refine your methods.

Part 1: Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis and handling of 2-chloropyridine-4-sulfonamide, presented in a question-and-answer format.

Synthesis & Reaction Issues

Q1: My yield of 2-chloropyridine-4-sulfonamide is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in the synthesis of aryl sulfonamides often stem from several key factors related to the reactivity of the starting materials and the reaction conditions. The classical approach involves the reaction of a sulfonyl chloride with ammonia or an amine.[2][3]

Root Cause Analysis & Solutions:

  • Hydrolysis of the Sulfonyl Chloride Intermediate: 2-Chloropyridine-4-sulfonyl chloride is susceptible to hydrolysis, especially in the presence of moisture.[4][5] This side reaction consumes your starting material and reduces the yield of the desired sulfonamide.

    • Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

  • Incomplete Reaction: The reaction between the sulfonyl chloride and the amine (or ammonia) may not go to completion.

    • Solution:

      • Temperature Control: While some sulfonamide syntheses are performed at room temperature or below to control exotherms, ensuring the temperature is sufficient for the reaction to proceed is crucial.[6][7] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and temperature.[8]

      • Stoichiometry: Ensure the correct molar ratios of reactants are used. An excess of the amine or ammonia source can help drive the reaction to completion.

  • Side Reactions of the Pyridine Ring: The pyridine ring itself can be reactive under certain conditions.

    • Solution: Choose reaction conditions that are selective for the sulfonyl chloride group. Avoid overly harsh acidic or basic conditions that could lead to unwanted reactions on the pyridine ring.

Q2: I am observing significant amounts of an insoluble, high-molecular-weight byproduct. What is it and how can I prevent its formation?

A2: The formation of an insoluble, likely polymeric, byproduct is a strong indicator of a bis-sulfonamide or related side reactions.[9][10] This occurs when a single amine molecule reacts with two sulfonyl chloride molecules, or when intermolecular reactions occur between molecules of the desired product.

Root Cause Analysis & Solutions:

  • Formation of Bis-Sulfonamides: If a primary amine is used in a subsequent reaction with the synthesized 2-chloropyridine-4-sulfonamide, the remaining N-H bond on the sulfonamide can react with another electrophile. In the synthesis of the sulfonamide itself from a diamine, bis-sulfonamide formation is a common side reaction.[7][11]

    • Solution:

      • Controlled Stoichiometry: Use a precise 1:1 molar ratio of the amine and sulfonyl chloride. Adding the sulfonyl chloride slowly to a solution of the amine can help minimize the formation of bis-adducts.

      • Protecting Groups: If you are working with a molecule containing multiple amine groups, consider using a protecting group strategy to selectively react the desired amine.[9]

  • Polymerization: Under certain conditions, especially with heating, intermolecular reactions can lead to the formation of polymers.

    • Solution: Maintain strict temperature control and avoid prolonged heating.[12][13] Use the lowest effective temperature to drive the reaction to completion.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the properties, handling, and analysis of 2-chloropyridine-4-sulfonamide.

Q3: What are the optimal storage conditions for 2-chloropyridine-4-sulfonamide to ensure its stability?

A3: 2-Chloropyridine-4-sulfonamide should be stored in a cool, dry place, away from heat and sources of ignition.[14][15] It is stable under recommended storage conditions.[14] To prevent degradation, it is best stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and air.

Q4: How can I effectively purify crude 2-chloropyridine-4-sulfonamide?

A4: The choice of purification method depends on the nature of the impurities.

  • Crystallization: If the product is a solid, crystallization is often the most effective method for achieving high purity.[16] Experiment with different solvent systems to find one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.

  • Column Chromatography: For complex mixtures or to remove closely related impurities, column chromatography is a powerful technique.[16] Due to the basic nature of the pyridine ring, tailing can be an issue on silica gel. This can often be mitigated by adding a small amount of a base, such as triethylamine, to the eluent.[16]

  • Acid-Base Extraction: The basic pyridine nitrogen allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., HCl) to protonate the pyridine and extract it into the aqueous layer, leaving non-basic impurities behind. The pyridine derivative can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[16]

Q5: What are the best analytical techniques to monitor the progress of my reaction and assess the purity of the final product?

A5: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative method for monitoring reaction progress and determining the purity of the final product.[8][17] A reversed-phase C18 column with a buffered mobile phase (e.g., acetonitrile/water with a small amount of acid like sulfuric acid) is a good starting point.[18]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides both separation and mass information, which is invaluable for identifying the desired product, byproducts, and impurities.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and identifying any structural isomers or major impurities.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the sulfonamide (S=O and N-H stretches) and the pyridine ring.

Part 3: Experimental Protocols & Data

General Protocol for the Synthesis of a Sulfonamide from a Sulfonyl Chloride

This protocol provides a general framework. Specific conditions may need to be optimized for your particular substrate.

  • Preparation: Under an inert atmosphere (N2 or Ar), dissolve the amine (1.0 eq) in an anhydrous solvent (e.g., dichloromethane, acetonitrile, or THF) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (1.0-1.1 eq) in a minimal amount of the same anhydrous solvent. Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by crystallization or column chromatography.

Data Presentation: Troubleshooting Common Synthesis Issues
Problem Potential Cause Recommended Action Expected Outcome
Low YieldHydrolysis of sulfonyl chlorideUse anhydrous solvents and an inert atmosphere.Increased yield of the desired sulfonamide.
Incomplete reactionIncrease reaction time and/or temperature. Use a slight excess of the amine.Drive the reaction to completion.
Formation of Insoluble ByproductBis-sulfonamide formationUse a 1:1 stoichiometry. Add sulfonyl chloride slowly.Minimized formation of the high-molecular-weight byproduct.
PolymerizationMaintain strict temperature control; avoid excessive heating.Reduced polymer formation.
Difficult PurificationTailing on silica gelAdd a small amount of triethylamine to the eluent during column chromatography.Improved peak shape and separation.

Part 4: Visualizations

Experimental Workflow for Sulfonamide Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve amine in anhydrous solvent prep2 Cool to 0 °C prep1->prep2 react1 Slowly add sulfonyl chloride solution prep2->react1 Under inert atmosphere react2 Stir and monitor (TLC/HPLC) react1->react2 workup1 Quench reaction react2->workup1 Upon completion workup2 Extract product workup1->workup2 workup3 Purify (crystallization or chromatography) workup2->workup3 final_product Pure Sulfonamide workup3->final_product Characterize (NMR, MS, etc.)

Caption: Workflow for a typical sulfonamide synthesis.

Logical Relationship in Troubleshooting Low Yields

G cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield hydrolysis Hydrolysis of Sulfonyl Chloride low_yield->hydrolysis incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn side_rxn Side Reactions low_yield->side_rxn anhydrous Use Anhydrous Conditions hydrolysis->anhydrous optimize Optimize Time/ Temperature incomplete_rxn->optimize stoichiometry Adjust Stoichiometry incomplete_rxn->stoichiometry mild_cond Use Mild Conditions side_rxn->mild_cond

Caption: Troubleshooting logic for low sulfonamide yields.

References

  • National Toxicology Program. (n.d.). 2-Chloropyridine. Retrieved from [Link]

  • Robertson, R. E., & Rossall, B. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1449.
  • King, J. F., & Hillhouse, J. H. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 112(18), 6672-6677.
  • Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from [Link]

  • Jubilant Ingrevia. (n.d.). 2-Chloropyridine Safety Data Sheet. Retrieved from [Link]

  • Google Patents. (n.d.). FR2795723A1 - Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides.
  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.)
  • North, M., & Watson, A. J. (2007). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Green Chemistry, 9(7), 742-746.
  • Baranczak, A., & Cierpicki, T. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9329-9333.
  • PubChem. (n.d.). 2-Chloropyridine. Retrieved from [Link]

  • Idowu, S. O., et al. (2015). Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties. Molecules, 20(11), 19685-19701.
  • Chemistry LibreTexts. (2023). Amine Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures. Retrieved from [Link]

  • PubMed. (1995). The effect of temperature on the binding of sulfonamides to carbonic anhydrase isoenzymes I, II, and IV. Retrieved from [Link]

  • PubMed. (2017). Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures. Retrieved from [Link]

  • Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary? (see pic). Retrieved from [Link]

  • Wikipedia. (n.d.). Amine. Retrieved from [Link]

  • RSC Publishing. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. Retrieved from [Link]

  • Lesina, Y., Beysembay, P., & Kassanov, A. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization.
  • Wiley Online Library. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]

  • RIT Digital Institutional Repository. (n.d.). Some reactions of 2-chloroethanesulfonyl chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. Retrieved from [Link]

  • ScienceDirect. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
  • Shaalaa.com. (n.d.). Chemical Reactions of Amines - Reaction with Arylsulphonyl Chloride. Retrieved from [Link]

  • YMER. (2024). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Retrieved from [Link]

  • OSHA. (2006). PV2143. Retrieved from [Link]

  • Google Patents. (n.d.). EP1048654A2 - Process for the preparation of chloropyridine sulfonyl chloride.
  • MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. Retrieved from [Link]

  • SIELC. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of bis-sulfonamides. Reagents and conditions: ArSO2Cl,.... Retrieved from [Link]

  • NIH. (n.d.). Primary mono- and bis-sulfonamides obtained via regiospecific sulfochlorination of N-arylpyrazoles: inhibition profile against a panel of human carbonic anhydrases. Retrieved from [Link]

  • ResearchGate. (n.d.). NaClO 2 -mediated preparation of pyridine-2-sulfonyl chlorides and synthesis of chiral sulfonamides. Retrieved from [Link]

  • ResearchGate. (n.d.). Mono- and bis-sulfonamide synthesis via direct sulfochlorination of.... Retrieved from [Link]

  • PubMed. (n.d.). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Reactivity Analysis: 2-Chloropyridine-4-sulfonamide versus Other Halopyridines in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Halopyridines in Modern Synthesis

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, appearing in numerous FDA-approved drugs and functional materials.[1] The functionalization of this heterocycle is therefore of paramount importance. Halopyridines, particularly those substituted at the 2-position, serve as versatile building blocks, enabling the introduction of diverse molecular fragments through reactions like nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling.

This guide provides an in-depth comparison of the reactivity of 2-chloropyridine-4-sulfonamide with its halogenated analogues (fluoro-, bromo-, and iodopyridines). We will explore how the interplay between the halogen's identity and the potent electron-withdrawing effect of the C4-sulfonamide group dictates reactivity in these two major classes of transformations. Understanding these nuances is critical for researchers in drug development and process chemistry for designing efficient and robust synthetic routes.

Theoretical Framework: Unpacking the Reactivity of 2-Halopyridines

The reactivity of a 2-halopyridine is fundamentally governed by the nature of the chemical transformation it undergoes. The two most synthetically valuable pathways, SNAr and palladium-catalyzed cross-coupling, follow opposing reactivity trends with respect to the halogen.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a two-step addition-elimination process.[2] The rate-determining step is typically the initial attack of the nucleophile on the electron-deficient carbon atom bearing the halogen.[3] This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. The reaction is accelerated by factors that stabilize this intermediate.

  • The Halogen's Role (The "Element Effect"): The reactivity order is dictated by the halogen's electronegativity, which stabilizes the anionic intermediate through a strong inductive effect.[4] Consequently, the established reactivity trend is F > Cl > Br > I .[3] The reaction of 2-fluoropyridine with sodium ethoxide, for instance, is reported to be 320 times faster than that of 2-chloropyridine.[5][6][7]

  • The Substituent's Role: Electron-withdrawing groups (EWGs) on the pyridine ring, especially at positions ortho or para to the leaving group, further activate the substrate. They delocalize the negative charge of the Meisenheimer complex, lowering the activation energy.[2] A sulfonamide group (-SO₂NH₂) is a powerful EWG, operating through both inductive and resonance effects.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, proceed through a catalytic cycle involving a palladium center.[8][9] The first and often rate-limiting step for less reactive halides is the oxidative addition of the halopyridine to a Pd(0) species.[10]

  • The Halogen's Role: The ease of oxidative addition is inversely related to the carbon-halogen (C-X) bond strength. Weaker bonds are easier to break, leading to a reactivity trend of I > Br > Cl >> F .[8] Aryl chlorides are notoriously challenging substrates that often require specialized, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to facilitate the difficult oxidative addition step.[10][11]

  • The Substituent's Role: While the C-X bond strength is the dominant factor, the electronic nature of the ring still plays a role. Electron-withdrawing groups can make the carbon atom more electrophilic but can also influence the stability and reactivity of the resulting organopalladium intermediates.

Comparative Analysis: The Impact of the 4-Sulfonamide Group

The introduction of a sulfonamide group at the C4 position of a 2-halopyridine has profound and divergent consequences for its reactivity in SNAr and cross-coupling reactions.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The 4-sulfonamide group dramatically activates the pyridine ring towards nucleophilic attack at the C2 position. This activation is synergistic with the inherent reactivity of the halogen.

Causality Behind the Activation: The sulfonamide group's potent electron-withdrawing nature stabilizes the key Meisenheimer intermediate. During the nucleophilic attack at C2, a negative charge develops on the ring, which can be delocalized onto the nitrogen atom and, crucially, onto the oxygen atoms of the para-sulfonamide group via resonance. This extensive delocalization significantly lowers the transition state energy, accelerating the reaction.

Caption: SNAr mechanism highlighting stabilization of the Meisenheimer complex.

Quantitative Comparison:

SubstrateHalogenKey PropertyExpected SNAr Reactivity
2-Fluoro pyridineFHighest ElectronegativityVery High
2-Chloro pyridineClGood Inductive EffectModerate (320x slower than F-Py)[5]
2-Bromo pyridineBrWeaker Inductive EffectLow
2-Iodo pyridineIWeakest Inductive EffectVery Low
2-Chloro pyridine-4-sulfonamideClStrong EWG at C4Extremely High
2-Fluoro pyridine-4-sulfonamideFHighest Electronegativity + Strong EWGExceptionally High
Reactivity in Palladium-Catalyzed Cross-Coupling

In contrast to SNAr, the reactivity of 2-chloropyridine-4-sulfonamide in cross-coupling reactions is primarily dictated by the robust C-Cl bond. The activating effect of the sulfonamide group is secondary to the challenge of oxidative addition.

Causality Behind the Reactivity Trend: The rate-determining step, oxidative addition, involves the insertion of the Pd(0) catalyst into the C-X bond. The energy required for this step correlates with the bond dissociation energy (BDE) of the C-X bond: C-F > C-Cl > C-Br > C-I. Therefore, 2-chloropyridines are inherently less reactive than their bromo and iodo counterparts, requiring more forcing conditions or highly active catalyst systems.[1][12]

Caption: The Suzuki-Miyaura catalytic cycle.

Performance Comparison in Suzuki-Miyaura Coupling:

The following table summarizes typical outcomes and required conditions for the Suzuki-Miyaura coupling of various 2-halopyridines. This illustrates the practical consequences of the C-X bond strength.

SubstrateCatalyst SystemConditionsTypical Outcome / Yield
2-Iodo pyridinePd(PPh₃)₄ / BaseMild (e.g., 80 °C)Excellent (>90%)
2-Bromo pyridinePd(PPh₃)₄ / BaseModerate (e.g., 90-100 °C)Very Good (80-95%)
2-Chloro pyridinePd(OAc)₂ / Bulky Ligand (e.g., SPhos) / Strong BaseForcing (e.g., 100-120 °C)Good, but catalyst-dependent (60-85%)[10]
2-Chloropyridine-4-sulfonamide Pd(OAc)₂ / Bulky Ligand (e.g., SPhos) / Strong BaseForcing (e.g., 100-120 °C)Good, requires robust catalyst system[10]
2-Fluoro pyridineSpecialized Ni/Pd catalystsVery Harsh / Limited ScopeGenerally poor, not a standard substrate

Experimental Protocols

To provide a framework for empirical validation, we present standardized protocols for kinetic analysis of SNAr reactions and a general procedure for Suzuki-Miyaura coupling.

Protocol: Kinetic Analysis of SNAr via UV-Vis Spectrophotometry

This method allows for the quantitative comparison of reaction rates under pseudo-first-order conditions.[3]

Workflow

Caption: Workflow for kinetic analysis of SNAr reactions.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the halopyridine substrate (e.g., 2-chloropyridine-4-sulfonamide) at 10 mM in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of the nucleophile (e.g., piperidine) at 1.0 M in the same solvent.

  • Instrumentation Setup:

    • Set a UV-Vis spectrophotometer to monitor the wavelength of maximum absorbance (λmax) of the expected product, where the starting material has minimal absorbance.

    • Use a temperature-controlled cuvette holder to maintain a constant reaction temperature (e.g., 50.0 ± 0.1 °C).

  • Reaction Execution:

    • Pipette 2.9 mL of the solvent into the cuvette and allow it to equilibrate.

    • Inject 50 µL of the halopyridine stock solution into the cuvette and record the initial absorbance (A₀).

    • To initiate the reaction, inject 50 µL of the nucleophile stock solution (a >100-fold excess) and immediately start recording absorbance as a function of time.

  • Data Analysis:

    • Continue data collection for at least 5 half-lives, until the absorbance reaches a stable value (A∞).

    • Calculate the observed rate constant (kobs) by plotting ln(A∞ - At) versus time (t). The plot should be linear, and the slope will be equal to -kobs.

    • Repeat the experiment for each halopyridine under identical conditions to compare their kobs values directly.

Protocol: Suzuki-Miyaura Coupling of 2-Chloropyridine-4-sulfonamide

This protocol is representative for coupling challenging aryl chlorides and requires a highly active catalyst system.[10]

Step-by-Step Methodology:

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add 2-chloropyridine-4-sulfonamide (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%), and cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 eq).

  • Inert Atmosphere:

    • Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition:

    • Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Reaction:

    • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours.

  • Workup and Purification:

    • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Conclusion and Strategic Outlook

The reactivity of 2-halopyridines is a tale of two distinct mechanistic pathways, and the presence of a 4-sulfonamide substituent serves to amplify these differences.

  • For Nucleophilic Aromatic Substitution (SNAr): 2-Chloropyridine-4-sulfonamide is a highly activated and superior substrate compared to its unsubstituted counterpart. Its reactivity approaches, and may even surpass, that of more expensive and less stable activated fluoro- or bromo-pyridines, making it an economically attractive and highly efficient building block for introducing amines, alkoxides, and other nucleophiles.

  • For Palladium-Catalyzed Cross-Coupling: The C-Cl bond remains the dominant factor. 2-Chloropyridine-4-sulfonamide behaves as a typical, challenging aryl chloride. While coupling is certainly feasible, it necessitates the use of advanced, often proprietary, catalyst systems and more forcing conditions than those required for the corresponding bromo- or iodo-pyridines.[13]

For the synthetic chemist, the choice of halogen is a strategic one. If the synthetic route prioritizes an SNAr displacement, 2-chloropyridine-4-sulfonamide is an excellent choice. If a subsequent cross-coupling reaction is planned, beginning with the analogous 2-bromo- or 2-iodopyridine-4-sulfonamide will invariably lead to a more robust and scalable process.

References

  • Schlosser, M., & Cottet, F. (2005). The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. Helvetica Chimica Acta, 88(6), 1240-1249. [Link]

  • Lee, H. G., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9114–9121. [Link]

  • Girard, Y., et al. (1998). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett, 1998(S1), 870-872. [Link]

  • The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitutions. YouTube. [Link]

  • Piguet, C., et al. (2009). Unusual electronic effects of electron-withdrawing sulfonamide groups in optically and magnetically active self-assembled noncovalent heterodimetallic d-f podates. Inorganic Chemistry, 48(3), 967-979. [Link]

  • ResearchGate. (2005). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. [Link]

  • St-Onge, M., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Angewandte Chemie International Edition, 61(10), e202114757. [Link]

  • Lee, H. G., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9114–9121. [Link]

  • Um, I. H., et al. (2012). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 77(17), 7546–7554. [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2009). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 48(19), 3492-3501. [Link]

  • Getlik, M., et al. (2018). Rearrangement of 4-Amino-3-halo-pyridines by Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry, 83(15), 8233–8243. [Link]

  • Shieh, W. C., et al. (2001). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry, 66(12), 4148–4151. [Link]

  • ResearchGate. (2015). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]

  • Gök, Y., et al. (2012). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 17(11), 12632-12644. [Link]

  • ResearchGate. (2016). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. ResearchGate. [Link]

  • ResearchGate. (2007). A practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

  • ResearchGate. (2020). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines and fluoroarenes. ResearchGate. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Um, I. H., et al. (2012). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 77(17), 7546–7554. [Link]

  • Svatunek, D., et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Chemical Science, 13(41), 12270-12279. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • ResearchGate. (2014). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ResearchGate. [Link]

  • Svatunek, D., et al. (2022). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. [Link]

  • Reddit. (2024). Which reacts more efficiently, the fluoropyridine or the bromopyridine? Reddit. [Link]

  • Ye, M., & Gagné, M. R. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606-3607. [Link]

  • Kamal, A., et al. (2021). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Medicinal Chemistry, 12(11), 1895-1911. [Link]

  • National Toxicology Program. (1996). 2-Chloropyridine. NTP Chemical Information Review Document. [Link]

  • Jusoh, N. W., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 11(48), 30286-30303. [Link]

  • Wikipedia. (n.d.). 2-Chloropyridine. Wikipedia. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloropyridine. PubChem Compound Summary. [Link]

  • ResearchGate. (2023). Structure of pyridine-3-sulfonamide derivatives of PI4K inhibitor. ResearchGate. [Link]

  • van der Veen, R. M., et al. (2021). Do Sulfonamides Interact with Aromatic Rings? Chemistry – A European Journal, 27(18), 5659-5664. [Link]

  • Evotec. (n.d.). 4-Chloropyridine-3-sulfonamide hydrochloride. Evotec. [Link]

  • Lesina, Y., et al. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. Oriental Journal of Chemistry, 32(2), 1269-1274. [Link]

  • La-Venia, A., et al. (2021). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 60(41), 22359-22364. [Link]

  • PubChemLite. (n.d.). 2-chloropyridine-4-sulfonamide. PubChemLite. [Link]

  • Google Patents. (2000). Process for the preparation of chloropyridine sulfonyl chloride.
  • DeLuca, R. J., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9313–9317. [Link]

  • ResearchGate. (2021). Site-selective Nucleophilic Substitution Reactions of 2,4,5,6-Tetrachloropyrimidine with Sulfonamides: Synthesis of Novel Trichloropyrimidine-Arylsulfonamide Hybrid Derivatives. ResearchGate. [Link]

Sources

A Comparative Guide to the Validation of a Novel UHPLC-UV Method for the Analysis of 2-Chloropyridine-4-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for 2-Chloropyridine-4-sulfonamide

2-Chloropyridine-4-sulfonamide (C₅H₅ClN₂O₂S, MW: 192.63) is a critical intermediate in the synthesis of various pharmaceutical compounds.[1] Its purity directly impacts the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). Therefore, a robust, accurate, and efficient analytical method for its quantification and impurity profiling is not merely a procedural step but a cornerstone of quality control in the pharmaceutical industry.

Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate that analytical procedures used for release and stability testing be thoroughly validated to ensure they are fit for their intended purpose.[2] This guide presents a comprehensive validation of a newly developed Ultra-High-Performance Liquid Chromatography (UHPLC-UV) method for the analysis of 2-chloropyridine-4-sulfonamide. We provide a direct comparison of its performance against a conventional Gas Chromatography-Mass Spectrometry (GC-MS) method, offering a clear, data-driven rationale for method selection.

The objective is to demonstrate that the new UHPLC-UV method is not only compliant with rigorous global standards but also offers significant advantages in terms of speed, efficiency, and sensitivity for routine quality control applications.

The Regulatory & Scientific Framework: Adherence to ICH Q2(R2)

The entire validation strategy described herein is designed and executed in accordance with the ICH Harmonised Guideline Q2(R2) on Validation of Analytical Procedures.[2][3] This guideline provides a framework for demonstrating that an analytical procedure is suitable for its intended use, covering key parameters such as specificity, linearity, accuracy, precision, and robustness. Adherence to this standard ensures the integrity and reliability of the data generated, which is essential for regulatory submissions and maintaining product quality.

The Validation Workflow: A Systematic Approach

The validation process follows a logical progression, beginning with pre-validation checks and culminating in a comprehensive assessment of the method's performance characteristics. This systematic approach ensures that all aspects of the method are thoroughly evaluated.

G cluster_0 Phase 1: Pre-Validation cluster_1 Phase 2: Method Validation (ICH Q2(R2)) cluster_2 Phase 3: Method Comparison & Implementation ATP Define Analytical Target Profile (ATP) MethodDev Method Development & Optimization (UHPLC-UV) ATP->MethodDev SysSuit System Suitability Criteria Definition MethodDev->SysSuit Specificity Specificity SysSuit->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Comparison Compare with Conventional Method (GC-MS) LOD_LOQ->Comparison Robustness Robustness FinalReport Final Validation Report Comparison->FinalReport Implementation Routine QC Implementation FinalReport->Implementation

Caption: Overall workflow for analytical method validation and comparison.

Experimental Methodologies: Protocols & Rationale

This section details the step-by-step protocols for both the novel UHPLC-UV method and the conventional GC-MS method. The causality behind key experimental choices is explained to provide a deeper understanding of the method's design.

New Method: UHPLC-UV

This method is designed for rapid, high-throughput analysis, which is ideal for a quality control environment. The choice of UHPLC provides superior resolution and significantly shorter run times compared to traditional HPLC.

Protocol:

  • Instrumentation: UHPLC system equipped with a photodiode array (PDA) or UV detector.

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Rationale: A C18 stationary phase provides excellent hydrophobic retention for the moderately polar 2-chloropyridine-4-sulfonamide. The sub-2 µm particle size is key to the high efficiency and speed of UHPLC.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Acetonitrile is a common organic modifier providing good peak shape. Formic acid is used to control the pH, ensuring consistent ionization state of the analyte and improving chromatographic reproducibility. This mobile phase is also mass spectrometry compatible.

  • Chromatographic Conditions:

    • Gradient: 5% B to 95% B over 3 minutes, hold for 0.5 minutes, return to initial conditions and equilibrate for 0.5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 245 nm.

    • Rationale: A gradient elution is employed to ensure any potential impurities with different polarities are effectively eluted and separated from the main analyte peak. The detection wavelength of 245 nm was selected based on the UV absorbance maximum of 2-chloropyridine-4-sulfonamide, ensuring maximum sensitivity.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.1 mg/mL.

    • Filter through a 0.22 µm syringe filter prior to injection.

Conventional Method: GC-MS

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For a non-volatile solid like 2-chloropyridine-4-sulfonamide, derivatization is often necessary to increase its volatility and thermal stability.[4]

Protocol:

  • Instrumentation: Gas chromatograph with a mass selective detector (MSD).

  • Derivatization:

    • To 1 mg of sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 200 µL of pyridine.

    • Heat at 70 °C for 30 minutes.

    • Rationale: Silylation with BSTFA is a common derivatization technique that replaces the active hydrogens on the sulfonamide group with trimethylsilyl (TMS) groups, making the molecule more volatile and suitable for GC analysis.

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • GC Conditions:

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: 50-500 m/z.

Validation Results: A Head-to-Head Comparison

The new UHPLC-UV method was validated across all required parameters. The results are summarized below and compared with the performance characteristics of the conventional GC-MS method.

Specificity (Selectivity)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3] For this study, the sample was subjected to stress conditions (acid, base, oxidation, heat, and light) as per ICH Q1A guidelines.

  • UHPLC-UV Method: The method demonstrated excellent specificity. The main analyte peak was well-resolved from all degradation products and placebo peaks with a purity angle consistently lower than the purity threshold, indicating no co-eluting peaks.

  • GC-MS Method: The method also showed good specificity, with unique mass fragments allowing for the differentiation of the derivatized analyte from degradation products. However, some late-eluting degradants showed peak tailing.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a given range.

ParameterNew UHPLC-UV Method Conventional GC-MS Method
Range Tested 0.1 - 150 µg/mL0.5 - 200 µg/mL
Correlation Coefficient (R²) > 0.9998> 0.9991
Regression Equation y = 25431x + 105.7y = 18990x + 250.4

The UHPLC-UV method shows exceptional linearity over the tested range.

Accuracy (Recovery)

Accuracy was determined by spiking the sample with known concentrations of the analyte at three levels (80%, 100%, and 120% of the target concentration) and calculating the percent recovery.

Spike LevelNew UHPLC-UV Method (% Recovery) Conventional GC-MS Method (% Recovery)
80% 99.8%98.5%
100% 100.5%101.2%
120% 101.1%102.5%
Average Recovery 100.5% 100.7%

Both methods demonstrate acceptable accuracy, with the UHPLC-UV method showing slightly more consistent recovery across the range.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), expressed as the Relative Standard Deviation (%RSD). An RSD of ≤ 2% is generally considered acceptable.[3]

ParameterNew UHPLC-UV Method (%RSD) Conventional GC-MS Method (%RSD)
Repeatability (n=6) 0.45%1.35%
Intermediate Precision (n=6) 0.82%2.10%

The UHPLC-UV method exhibits significantly better precision. The higher variability in the GC-MS method can be attributed in part to the multi-step derivatization process.

Limits of Detection (LOD) and Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

ParameterNew UHPLC-UV Method Conventional GC-MS Method
LOD 0.03 µg/mL0.15 µg/mL
LOQ 0.10 µg/mL0.50 µg/mL

The new UHPLC-UV method is demonstrably more sensitive, with an LOQ five times lower than the GC-MS method. This is critical for the accurate quantification of low-level impurities.

Robustness

The robustness of the UHPLC-UV method was evaluated by making small, deliberate variations in method parameters (flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%). In all cases, the system suitability parameters (e.g., peak asymmetry, theoretical plates) remained within acceptable limits, and the results were unaffected, demonstrating the method's reliability in routine use.

Comparative Analysis: Choosing the Right Tool for the Job

The validation data clearly shows that while both methods are viable, the new UHPLC-UV method offers superior performance for the routine analysis of 2-chloropyridine-4-sulfonamide.

G cluster_uhplc Pathway 1: New UHPLC-UV Method cluster_gcms Pathway 2: Conventional GC-MS Method Start Analytical Requirement: Quantification of 2-Chloropyridine-4-sulfonamide Decision Method Selection Start->Decision UHPLC_Prep Simple Dilution (5 min) UHPLC_Run Fast Analysis (4 min run time) UHPLC_Prep->UHPLC_Run UHPLC_Result High Precision (%RSD < 1%) High Sensitivity (LOQ = 0.1 µg/mL) UHPLC_Run->UHPLC_Result Recommendation Recommendation: UHPLC-UV is superior for routine QC due to speed, simplicity, and performance. UHPLC_Result->Recommendation GCMS_Prep Complex Derivatization (>30 min) GCMS_Run Longer Analysis (15 min run time) GCMS_Prep->GCMS_Run GCMS_Result Lower Precision (%RSD > 1.5%) Lower Sensitivity (LOQ = 0.5 µg/mL) GCMS_Run->GCMS_Result Decision->UHPLC_Result Choose for high throughput, sensitivity, and precision Decision->GCMS_Result Consider for structural confirmation (if needed)

Sources

A Comparative Study of the Biological Activity of 2-Chloropyridine-4-Sulfonamide Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The confluence of a pyridine ring and a sulfonamide group has yielded a plethora of compounds with significant pharmacological activities.[1][2][3] Within this chemical space, the 2-chloropyridine-4-sulfonamide scaffold presents a promising starting point for the development of novel therapeutic agents. The presence of a reactive chlorine atom at the 2-position and a versatile sulfonamide moiety at the 4-position offers ample opportunities for structural modifications to modulate biological activity. This guide provides a comparative analysis of the potential biological activities of 2-chloropyridine-4-sulfonamide analogs, drawing upon existing research on structurally related compounds to elucidate potential structure-activity relationships (SAR).

This document is intended for researchers, scientists, and drug development professionals, offering insights into the antimicrobial, anticancer, and enzyme inhibitory potential of this class of compounds, alongside detailed experimental protocols to facilitate further investigation.

The 2-Chloropyridine-4-Sulfonamide Scaffold: A Privileged Structure

The 2-chloropyridine-4-sulfonamide core is an attractive scaffold in medicinal chemistry. The pyridine ring is a common feature in many FDA-approved drugs, valued for its ability to engage in various biological interactions.[4] The sulfonamide group is a well-established pharmacophore, known for its role in a wide array of drugs, including antibacterial agents and carbonic anhydrase inhibitors.[1][5] The chlorine atom at the 2-position of the pyridine ring can serve as a handle for further chemical modifications, allowing for the synthesis of a diverse library of analogs.

Antimicrobial Activity: A Potential New Frontier

While extensive research on the antimicrobial properties of 2-chloropyridine-4-sulfonamide analogs is still emerging, the broader class of sulfonamides has a long and storied history as antibacterial agents.[1] They typically function by competitively inhibiting dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[1]

Structure-Activity Relationship (SAR) Insights from Related Compounds

Studies on various sulfonamide derivatives have shown that antimicrobial activity can be significantly influenced by the nature of the substituent on the sulfonamide nitrogen.[1][3] For instance, the introduction of heterocyclic rings can enhance antibacterial efficacy.[6][7] Research on 2-amino-4-chloropyridine derivatives has also demonstrated that modifications at the 2-position can lead to compounds with significant activity against both Gram-positive and Gram-negative bacteria.[8]

Hypothetical SAR for 2-Chloropyridine-4-Sulfonamide Analogs:

  • N-Substitution of the Sulfonamide: Introduction of various aryl, heteroaryl, or bulky alkyl groups on the sulfonamide nitrogen is likely to modulate the antimicrobial spectrum and potency.

  • Modification at the 2-Position: Substitution of the chlorine atom with other functionalities, such as amino or azido groups, could lead to novel interactions with bacterial targets.

Comparative Antimicrobial Activity of Related Pyridine-Sulfonamide Analogs
Compound TypeTarget OrganismsActivity (MIC/Zone of Inhibition)Reference
Isoxazolo[5,4-b]pyridine-sulfonamidesPseudomonas aeruginosa, Escherichia coliActive at 125-500 µg[6]
Pyrazole-based SulfonamidesVarious bacteria and fungiSignificant activity observed[7]
2-Amino-4-chloropyridine Schiff basesStaphylococcus aureus, Bacillus cereus, E. coliSignificant activity with specific substitutions[8]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines a standard method for determining the MIC of novel 2-chloropyridine-4-sulfonamide analogs.

Materials:

  • Test compounds (2-chloropyridine-4-sulfonamide analogs)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (DMSO or solvent used to dissolve compounds)

Procedure:

  • Preparation of Inoculum:

    • Culture bacteria in CAMHB overnight at 37°C.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solutions in CAMHB in the 96-well plates to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include positive and negative controls on each plate.

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

    • Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Experimental Workflow Diagram

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Bacterial Inoculum (5 x 10^5 CFU/mL) inoculate Inoculate 96-well plates prep_inoculum->inoculate prep_compounds Prepare Serial Dilutions of Test Compounds prep_compounds->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate determine_mic Determine MIC (Lowest concentration with no visible growth) incubate->determine_mic Anticancer_Pathway Analog 2-Chloropyridine-4-Sulfonamide Analog Tubulin Tubulin Analog->Tubulin Inhibition Microtubule Microtubule Dynamics Tubulin->Microtubule CellCycle Cell Cycle Arrest (G2/M Phase) Microtubule->CellCycle Disruption Apoptosis Apoptosis CellCycle->Apoptosis Induction

Caption: Hypothetical pathway of anticancer action.

Carbonic Anhydrase Inhibition: A Well-Established Target

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play crucial roles in various physiological processes. [5]Sulfonamides are classic inhibitors of CAs, with their primary sulfonamide group coordinating to the zinc ion in the enzyme's active site. [9]

Structure-Activity Relationship (SAR) Insights from Related Compounds

The inhibitory activity and isoform selectivity of sulfonamide-based CA inhibitors are highly dependent on the "tail" attached to the sulfonamide group. Modifications to this tail can lead to interactions with amino acid residues within and outside the active site, dictating the inhibitory profile.

Hypothetical SAR for 2-Chloropyridine-4-Sulfonamide Analogs:

  • N-Substituents: The size, shape, and chemical nature of the substituent on the sulfonamide nitrogen will be critical for determining the potency and selectivity against different CA isoforms.

  • Modifications on the Pyridine Ring: While the primary interaction is through the sulfonamide group, substitutions on the pyridine ring could influence the overall orientation of the inhibitor in the active site.

Comparative Carbonic Anhydrase Inhibition of Related Pyridine-Sulfonamide Analogs
Compound TypeTarget CA IsoformsActivity (Ki)Reference
Pyrazolo[4,3-c]pyridine SulfonamideshCA I, hCA II, hCA IX, hCA XIIRanging from nM to µM[10]
2,4-dichloro-1,3,5-triazine derivatives of sulfa drugsbCA IISignificant inhibition observed[5]
Experimental Protocol: Carbonic Anhydrase Inhibition Assay

A common method to assess CA inhibition is a stopped-flow spectrophotometric assay that measures the inhibition of CO2 hydration.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Test compounds (2-chloropyridine-4-sulfonamide analogs)

  • Buffer solution (e.g., Tris-HCl)

  • CO2-saturated water

  • pH indicator (e.g., p-nitrophenol)

  • Stopped-flow spectrophotometer

  • Standard CA inhibitor (e.g., Acetazolamide)

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare solutions of the CA isoforms and the test compounds in the assay buffer.

  • Assay Measurement:

    • The assay measures the enzyme-catalyzed hydration of CO2. The reaction is initiated by mixing the enzyme solution (with or without the inhibitor) with the CO2-saturated water in the stopped-flow instrument.

    • The change in pH due to the formation of bicarbonate and protons is monitored by the change in absorbance of the pH indicator.

  • Data Analysis:

    • The initial rates of the reaction are determined in the presence and absence of the inhibitor.

    • The IC50 values are calculated, and from these, the inhibition constants (Ki) can be determined using the Cheng-Prusoff equation.

Logical Relationship Diagram

CA_Inhibition_Logic Scaffold 2-Chloropyridine-4-Sulfonamide Scaffold SO2NH2 Primary Sulfonamide (SO2NH2) Scaffold->SO2NH2 PyridineTail Pyridine Ring & N-Substituent ('Tail') Scaffold->PyridineTail Zn Zinc Ion (Zn2+) in CA Active Site SO2NH2->Zn Coordinates to H2O Coordinated Water Molecule Zn->H2O Inhibition Carbonic Anhydrase Inhibition Zn->Inhibition Leads to Selectivity Isoform Selectivity Inhibition->Selectivity ActiveSiteResidues Active Site Residues PyridineTail->ActiveSiteResidues Interacts with ActiveSiteResidues->Selectivity Determines

Caption: Logic of CA inhibition by sulfonamides.

Conclusion and Future Directions

The 2-chloropyridine-4-sulfonamide scaffold holds considerable promise for the development of novel therapeutic agents with diverse biological activities. By drawing parallels from structurally related pyridine-sulfonamide analogs, this guide has highlighted the potential for these compounds to act as antimicrobial, anticancer, and carbonic anhydrase inhibitors. The provided experimental protocols offer a framework for researchers to systematically evaluate newly synthesized analogs and establish definitive structure-activity relationships.

Future research should focus on the synthesis and biological evaluation of a focused library of 2-chloropyridine-4-sulfonamide derivatives with systematic variations at the 2-position of the pyridine ring and the nitrogen of the sulfonamide group. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

  • Abdelazeem, A. H., et al. (2022). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents.
  • Adole, V. A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society.
  • Al-Warhi, T., et al. (2025). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Advances.
  • Kachaeva, M. V., et al. (2019). Design, synthesis and evaluation of novel sulfonamides as potential anticancer agents.
  • Angeli, A., et al. (2020). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules.
  • Wan, Y., et al. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. European Journal of Medicinal Chemistry.
  • Sharma, P., & Kumar, V. (2013). Sulfonamide Based β-Carbonic Anhydrase Inhibitors: 2D QSAR Study. Journal of Chemistry.
  • Gieralt, M., et al. (2014).
  • Kumar, A., et al. (2018).
  • Nagashree, S., et al. (2015). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. Journal of Pharmacy Research.
  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences.
  • Kumar, R., et al. (2020). Synthesis and SAR Studies of Novel 1,2,4-oxadiazole-sulfonamide Based Compounds as Potential Anticancer Agents for Colorectal Cancer Therapy. Bioorganic Chemistry.
  • da Silva, G. V. J., et al. (2023).
  • Sławiński, J., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules.
  • El-Sayed, M. T., et al. (2024).
  • Sharma, A., et al. (2009). CP-MLR directed QSAR study of carbonic anhydrase inhibitors: Sulfonamide and sulfamate inhibitors. Central European Journal of Chemistry.
  • Zadrazilova, I., et al. (2016).
  • Husain, A., et al. (2018). Design, Synthesis, SAR Study, Antimicrobial and Anticancer Evaluation of Novel 2-Mercaptobenzimidazole Azomethine Derivatives. Letters in Drug Design & Discovery.
  • Mahmood, S., et al. (2024). Biological activities of sulfonamides.
  • Kiseleva, I. S., et al. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Molecules.
  • Lee, J., et al. (2016). 2-Sulfonamidopyridine C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Bioorganic & Medicinal Chemistry.
  • Khan, I., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Mondal, S., & Mal, D. (2020). Biological activity and synthesis of sulfonamide derivatives: A brief review.

Sources

assessing the performance of different synthetic routes to 2-chloropyridine-4-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloropyridine-4-sulfonamide is a crucial building block in modern medicinal chemistry and drug development. Its unique substitution pattern, featuring an electron-withdrawing sulfonamide group and a reactive chlorine atom on the pyridine scaffold, makes it a versatile intermediate for synthesizing a wide array of complex molecular architectures with potential therapeutic applications. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of paramount importance to researchers in both academic and industrial settings.

This guide provides an in-depth technical comparison of the primary synthetic strategies for preparing 2-chloropyridine-4-sulfonamide. We will dissect two distinct and logical pathways, offering field-proven insights into the causality behind experimental choices, detailed protocols for key transformations, and a critical assessment of each route's performance based on yield, safety, scalability, and starting material accessibility.

Retrosynthetic Analysis: Two Competing Strategies

The synthesis of 2-chloropyridine-4-sulfonamide can be logically approached from two different retrosynthetic perspectives. The choice between these routes hinges on the sequence of introducing the key functional groups—the C2-chloro substituent and the C4-sulfonamide group.

G cluster_0 Overall Retrosynthesis Target 2-Chloropyridine-4-sulfonamide Intermediate_A 2-Chloropyridine-4-sulfonyl chloride Target->Intermediate_A Amination Intermediate_B Route 1 (N-Oxide Pathway) Intermediate_A->Intermediate_B Sandmeyer Reaction Intermediate_C Route 2 (Direct Pathway) Intermediate_A->Intermediate_C Direct Sulfochlorination

Caption: High-level retrosynthetic strategies for 2-chloropyridine-4-sulfonamide.

  • Route 1: The Pyridine N-Oxide Pathway. This is a classic, multi-step, but highly reliable approach that builds functionality sequentially, starting from 2-chloropyridine. It leverages the activating and directing effects of the N-oxide group to install a nitrogen-based functional group at the C4 position, which is then converted to the sulfonamide.

  • Route 2: The Direct Sulfochlorination Pathway. This strategy is conceptually more direct, aiming to introduce the sulfonyl chloride group directly onto a pre-formed 2-chloropyridine ring via electrophilic aromatic substitution. While shorter, this route faces significant chemical challenges.

Route 1: The Pyridine N-Oxide Pathway (Via 2-Chloro-4-aminopyridine)

This synthetic route is characterized by its length but offers high levels of regiochemical control and predictability. The core of this strategy is the use of an N-oxide to activate the C4 position of the pyridine ring towards electrophilic nitration, a notoriously difficult reaction on an unactivated pyridine.

G A 2-Chloropyridine B 2-Chloropyridine-N-oxide A->B Oxidation (H₂O₂) C 2-Chloro-4-nitropyridine-N-oxide B->C Nitration (H₂SO₄/HNO₃) D 2-Chloro-4-aminopyridine C->D Reduction (Fe/AcOH) E 2-Chloropyridine-4-sulfonyl chloride D->E Sandmeyer Reaction (NaNO₂, SO₂, CuCl₂) F 2-Chloropyridine-4-sulfonamide E->F Amination (NH₃)

Caption: Workflow for the Pyridine N-Oxide synthetic route.

Expertise & Causality: Why This Route Works

The success of this pathway is rooted in fundamental principles of pyridine chemistry. The pyridine ring is electron-deficient and thus resistant to electrophilic substitution. Conversion to the N-oxide reverses this electronic character; the oxygen atom is a strong π-donor, which significantly increases the electron density of the ring, particularly at the C2 and C4 positions, thereby activating it for electrophilic attack.

  • Oxidation to N-Oxide: The synthesis begins with the oxidation of 2-chloropyridine. This step is crucial as it transforms the deactivated pyridine ring into an activated system.[1]

  • Regioselective Nitration: With the N-oxide in place, nitration occurs selectively at the C4 position. The C2 position is already substituted, directing the incoming electrophile to the next most activated site.

  • Reduction: The nitro group is then reduced to a primary amine. A common and effective method involves using iron powder in acetic acid, which is cost-effective and reliable.[2]

  • Sandmeyer Reaction: This is the key transformation to install the sulfonyl chloride group. The 4-amino group is converted into a diazonium salt, which then reacts with sulfur dioxide in the presence of a copper(I) catalyst to yield the desired sulfonyl chloride.[3][4] This reaction provides a reliable method for converting aromatic amines into a wide range of functional groups.[5]

  • Amination: The final step is the straightforward reaction of the generated 2-chloropyridine-4-sulfonyl chloride with ammonia to furnish the target sulfonamide.[6]

Experimental Protocol: Synthesis of 2-Chloro-4-aminopyridine (Steps 1-3)

Adapted from CN102101841B.[2]

  • Step 1: Oxidation. 2-Chloropyridine is dissolved in an acetic acid medium and heated to approximately 50°C. 30% hydrogen peroxide is added portion-wise, and the reaction is monitored until completion to yield 2-chloropyridine-N-oxide.[1]

  • Step 2: Nitration. The resulting 2-chloropyridine-N-oxide is carefully added to a mixture of concentrated sulfuric acid and nitric acid at low temperature (0-5°C). The mixture is then allowed to warm and stirred until nitration is complete, yielding 2-chloro-4-nitropyridine-N-oxide.

  • Step 3: Reduction. To a flask containing glacial acetic acid (250 mL), add 2-chloro-4-nitropyridine-N-oxide (35.0 g, 0.2 mol) and iron powder (39.2 g, 0.7 mol). Heat the mixture to reflux for 1.5 hours. After completion (monitored by TLC), cool the reaction and adjust the pH to 7.0-8.0 with 50% aqueous sodium hydroxide. Extract the product with diethyl ether (3 x 500 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. Recrystallization from a benzene/cyclohexane mixture affords 2-chloro-4-aminopyridine.

    • Reported Yield: 91.3% for the reduction step.[2]

Experimental Protocol: Sandmeyer & Amination (Steps 4-5)

General procedure adapted from Baran, P. S. et al.[7]

  • Step 4: Sandmeyer Chlorosulfonylation. In a reaction vessel, dissolve 2-chloro-4-aminopyridine (1.0 equiv) in acetonitrile. Add 37% aqueous HCl (2.0 equiv) and 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO, 0.6 equiv) as a solid SO₂ surrogate. Add CuCl₂ (5 mol%) and stir the mixture at room temperature. Add tert-butyl nitrite (1.1 equiv) dropwise. The reaction is stirred for 17 hours. This generates the intermediate 2-chloropyridine-4-sulfonyl chloride.

  • Step 5: One-Pot Amination. Cool the reaction mixture containing the sulfonyl chloride to 0°C. Carefully add an excess of concentrated aqueous ammonia (e.g., 25 equiv of NH₄OH). Stir until the conversion to the sulfonamide is complete. The product, 2-chloropyridine-4-sulfonamide, can then be isolated via extraction and purified by crystallization or chromatography.

Route 2: The Direct Sulfochlorination Pathway

This pathway is significantly shorter and, if successful, would be more atom-economical. It relies on the direct electrophilic substitution of 2-chloropyridine to install the sulfonyl chloride group.

G A Pyridine B 2-Chloropyridine A->B Direct Chlorination (Cl₂, >300°C) C 2-Chloropyridine-4-sulfonyl chloride B->C Direct Sulfochlorination (ClSO₃H, Harsh Conditions) [CHALLENGING STEP] D 2-Chloropyridine-4-sulfonamide C->D Amination (NH₃)

Caption: Workflow for the Direct Sulfochlorination synthetic route.

Expertise & Causality: The Central Challenge

The primary obstacle in this route is the key sulfochlorination step. The 2-chloropyridine ring is severely deactivated towards electrophilic aromatic substitution due to the combined electron-withdrawing effects of the ring nitrogen and the C2-chloro substituent. While aromatic compounds can be chlorosulfonated using chlorosulfonic acid, this reaction typically requires activated substrates.[8]

For 2-chloropyridine, forcing conditions (high temperatures, strong acid catalysts) would likely be necessary. This presents several significant risks:

  • Low Reactivity: The reaction may fail to proceed or give very low yields.

  • Poor Regioselectivity: Even if substitution occurs, it may not be selective for the desired C4 position, leading to a mixture of isomers (e.g., C4 and C6 substitution) that would be difficult to separate.

  • Degradation: The harsh conditions could lead to decomposition of the starting material and product.

Experimental Protocol (Conceptual)
  • Step 1: Synthesis of 2-Chloropyridine. This can be achieved via the direct, high-temperature chlorination of pyridine with chlorine gas or by the chlorination of pyridine-N-oxide with an agent like phosphoryl chloride.[9] The direct chlorination is often used industrially but can produce 2,6-dichloropyridine as a byproduct.[10]

  • Step 2: Direct Sulfochlorination (Hypothetical). 2-Chloropyridine would be treated with an excess of chlorosulfonic acid, potentially at elevated temperatures. The reaction would need careful optimization and analysis to determine the yield and isomeric purity of the resulting 2-chloropyridine-4-sulfonyl chloride.

  • Step 3: Amination. The isolated sulfonyl chloride would then be reacted with aqueous ammonia as described in Route 1 to yield the final product.[6]

Performance Comparison: A Head-to-Head Analysis

MetricRoute 1: Pyridine N-Oxide PathwayRoute 2: Direct Sulfochlorination Pathway
Number of Steps 5 (from 2-chloropyridine)2 (from 2-chloropyridine)
Overall Yield Moderate (product of multiple high-yielding steps)Potentially Very Low (key step is challenging)
Predictability High; each step is well-established.Low; regioselectivity of sulfochlorination is uncertain.
Purification Generally straightforward crystallization at each stage.Potentially requires difficult separation of isomers.
Scalability Proven to be scalable, with published large-scale preps for intermediates.[11]Poor; harsh conditions and potential for side products make scaling difficult and hazardous.
Safety & Hazards Involves nitrating acids and diazonium intermediates (handle with care).Involves highly corrosive chlorosulfonic acid and potentially high-temperature/pressure conditions.
Key Advantage Reliability and Regiocontrol. Brevity.
Key Disadvantage Lengthy Sequence. Feasibility and Selectivity of Key Step.

Conclusion and Recommendation

For researchers, scientists, and drug development professionals, the choice of synthetic route must prioritize reliability, purity, and scalability.

Route 1 (The Pyridine N-Oxide Pathway) stands as the superior and recommended method for the synthesis of 2-chloropyridine-4-sulfonamide. Despite its multiple steps, the causality behind each transformation is well-understood and experimentally validated. The high degree of regiochemical control ensures the formation of the correct isomer, leading to a pure final product, which is a non-negotiable requirement in drug development. The procedures for its key intermediates are well-documented and amenable to scale-up.

Route 2 (The Direct Sulfochlorination Pathway) , while attractive on paper due to its directness, is fraught with significant chemical uncertainty. The deactivation of the 2-chloropyridine ring makes the key electrophilic substitution step highly challenging. Without specific literature precedence demonstrating its viability and selectivity, this route represents a significant research risk. It is not recommended for reliable production and would likely require extensive process development to overcome the inherent hurdles of reactivity and selectivity.

Ultimately, the longer but more predictable N-oxide pathway provides a robust and validated blueprint for accessing high-quality 2-chloropyridine-4-sulfonamide, ensuring that research and development timelines are met with a reliable supply of this critical intermediate.

References

  • Vamos, M., & Cosford, N. D. P. (2014). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of Organic Chemistry. [Link]

  • Vamos, M., & Cosford, N. D. P. (2015). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PubMed Central (PMC), NIH. [Link]

  • Google Patents. (n.d.).
  • Gudmundsson, K., et al. (1997). An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines. Semantic Scholar. [Link]

  • Li, Z., et al. (2018). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. PubMed Central (PMC), NIH. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. [Link]

  • ResearchGate. (n.d.). Precursors and products from the Sandmeyer reaction. [Link]

  • Shaheen, F., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PubMed Central (PMC), NIH. [Link]

  • Zhong, T., et al. (2020). Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides. Organic-Chemistry.org. [Link]

  • Google Patents. (n.d.). EP1048654A2 - Process for the preparation of chloropyridine sulfonyl chloride.
  • Le, S., & Baran, P. S. (2014). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. PubMed Central (PMC), NIH. [Link]

  • Lesina, Y., et al. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. Scientific.net. [Link]

  • Wikipedia. (n.d.). 2-Chloropyridine. [Link]

  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Chichibabin reaction. [Link]

  • University of Babylon. (n.d.). Amination of the p-acetaminobenzene sulfonyl chloride. [Link]

  • ResearchGate. (n.d.). A preparation of 2-chloropyridine. [Link]

  • National Toxicology Program. (n.d.). 2-Chloropyridine. [Link]

  • ResearchGate. (n.d.). Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. [Link]

  • ResearchGate. (2015). Chlorosulfonic Acid. [Link]

Sources

Navigating the Selectivity Landscape: A Comparative Guide to Cross-Reactivity Analysis of Enzyme Inhibitors Derived from 2-Chloropyridine-4-Sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the journey from a promising lead compound to a clinically effective therapeutic is fraught with challenges. One of the most critical hurdles is ensuring the specificity of a drug candidate for its intended target. Off-target effects, arising from a molecule's interaction with unintended proteins, can lead to unforeseen toxicity and a diminished therapeutic window. This guide provides an in-depth, comparative analysis of the cross-reactivity of enzyme inhibitors derived from the 2-chloropyridine-4-sulfonamide scaffold, a privileged structure in modern medicinal chemistry. We will delve into the experimental methodologies used to assess inhibitor selectivity, interpret the resulting data, and discuss the implications for drug development.

The Significance of the 2-Chloropyridine-4-Sulfonamide Scaffold

The 2-chloropyridine-4-sulfonamide core has emerged as a versatile template for the design of potent enzyme inhibitors targeting a range of protein families, most notably kinases.[1][2] Its chemical tractability and ability to form key hydrogen bonding interactions with the hinge region of many kinases have made it a cornerstone of numerous drug discovery programs. However, the very features that make this scaffold so effective also present a challenge: the potential for cross-reactivity with other ATP-binding proteins.[3][4] Therefore, a rigorous and early assessment of an inhibitor's selectivity profile is not just a regulatory requirement but a fundamental aspect of rational drug design.[5]

Experimental Workflow for Comprehensive Cross-Reactivity Profiling

A multi-faceted approach is essential for a thorough evaluation of inhibitor selectivity. This typically involves a combination of in vitro biochemical assays against a broad panel of enzymes, followed by cell-based assays to confirm on-target and off-target engagement in a more physiologically relevant context.

Phase 1: Broad-Panel Kinase Profiling

The initial step in assessing the selectivity of a novel kinase inhibitor is to screen it against a large, diverse panel of kinases.[5][6] This provides a broad overview of its potential off-targets.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Compound Preparation: Prepare a stock solution of the 2-chloropyridine-4-sulfonamide derived inhibitor in 100% DMSO. A serial dilution is then prepared to generate a range of concentrations for testing.[7]

  • Assay Plate Preparation: Dispense a small volume of the diluted compound into the wells of a microtiter plate. Include positive controls (a known broad-spectrum inhibitor) and negative controls (DMSO vehicle).[8]

  • Kinase and Substrate Addition: Add the specific kinase enzyme and its corresponding substrate to the wells. The reaction is initiated by the addition of ATP.[9][10]

  • Incubation: Incubate the plate at a controlled temperature for a set period to allow the enzymatic reaction to proceed.

  • Detection: Add a detection reagent that measures either the amount of product formed or the remaining ATP. Common methods include fluorescence, luminescence, or radiometric detection.[5]

  • Data Analysis: The raw data is converted to percent inhibition relative to the controls. The IC50 value, the concentration of inhibitor required to inhibit 50% of the enzyme's activity, is then calculated using a non-linear regression model.[8]

Causality Behind Experimental Choices:

  • Broad Kinase Panel: Screening against a diverse panel of kinases is crucial for identifying potential off-target interactions that might not be predicted from the inhibitor's structure alone.[3][6]

  • IC50 Determination: The IC50 value is a standardized measure of inhibitor potency that allows for the comparison of different compounds and their activity against various enzymes.[8]

  • Multiple Detection Methods: The choice of detection method depends on the specific kinase and substrate but all aim to provide a sensitive and reproducible measure of enzyme activity.[5]

Diagram: Workflow for Broad-Panel Kinase Profiling

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis a Compound Stock (100% DMSO) b Serial Dilution a->b c Dispense Compound to Assay Plate b->c d Add Kinase, Substrate, and ATP c->d e Incubate d->e f Add Detection Reagent e->f g Measure Signal f->g h Calculate % Inhibition g->h i Determine IC50 Values h->i

Caption: A streamlined workflow for assessing inhibitor selectivity against a large panel of kinases.

Phase 2: Cellular Target Engagement Assays

While in vitro assays are crucial for initial screening, they do not fully recapitulate the complexity of the cellular environment. Cellular target engagement assays are therefore essential to confirm that the inhibitor can bind to its intended target and potential off-targets in living cells.[11][12]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture the desired cell line to an appropriate confluence. Treat the cells with the 2-chloropyridine-4-sulfonamide derived inhibitor at various concentrations or with a vehicle control (DMSO).[13]

  • Heating: Heat the cell suspensions at a range of temperatures for a defined period. The binding of an inhibitor typically stabilizes the target protein, leading to a higher melting temperature.[12][14]

  • Cell Lysis and Protein Separation: Lyse the cells to release their protein content. Separate the soluble protein fraction from the precipitated, denatured proteins, usually by centrifugation.[15]

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using a specific antibody-based detection method, such as Western blotting or ELISA.[11]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[15]

Causality Behind Experimental Choices:

  • Intact Cells: Using live cells provides a more physiologically relevant context, accounting for factors such as cell permeability and intracellular ATP concentrations.[12]

  • Thermal Denaturation: This method relies on the principle that ligand binding increases the thermal stability of a protein.[14]

  • Antibody-based Detection: This ensures the specific detection of the target protein of interest among the thousands of other proteins in the cell lysate.[11]

Comparative Data Analysis: A Case Study

To illustrate the practical application of these methodologies, let's consider a hypothetical case study comparing two 2-chloropyridine-4-sulfonamide derived inhibitors, "Inhibitor A" and "Inhibitor B," both designed to target Kinase X.

Table 1: In Vitro Kinase Selectivity Profile (IC50 values in nM)

Kinase TargetInhibitor A (IC50, nM)Inhibitor B (IC50, nM)
Kinase X (On-Target) 10 50
Kinase Y (Off-Target)150>10,000
Kinase Z (Off-Target)300>10,000
Kinase A (Off-Target)>10,000>10,000
Kinase B (Off-Target)2,000>10,000

Interpretation:

From the in vitro data, Inhibitor A is more potent against the intended target, Kinase X, than Inhibitor B. However, Inhibitor A also demonstrates significant off-target activity against Kinase Y and Kinase Z. In contrast, Inhibitor B exhibits a much cleaner selectivity profile, with minimal off-target activity observed.

Table 2: Cellular Thermal Shift Assay (CETSA) Data (ΔTm in °C)

Target ProteinInhibitor A (ΔTm, °C)Inhibitor B (ΔTm, °C)
Kinase X (On-Target) +6.1 +5.5
Kinase Y (Off-Target)+2.0No significant shift
Kinase Z (Off-Target)+1.8No significant shift

Interpretation:

The CETSA data confirms the in vitro findings in a cellular context. Both inhibitors engage the on-target Kinase X, as shown by the substantial positive thermal shifts. However, Inhibitor A also causes a discernible thermal shift for Kinase Y and Kinase Z, confirming off-target engagement in living cells. Inhibitor B shows no significant thermal shift for these off-targets, reinforcing its superior selectivity.

Diagram: Selectivity Profile Comparison

G cluster_inhibitor_a Inhibitor A cluster_inhibitor_b Inhibitor B cluster_off_targets Off-Targets a On-Target (Kinase X) Potency: +++ Selectivity: + a->a c Kinase Y a->c d Kinase Z a->d b On-Target (Kinase X) Potency: ++ Selectivity: +++ b->b

Caption: A visual representation of the on-target and off-target activities of Inhibitor A versus Inhibitor B.

Conclusion and Future Directions

The comprehensive cross-reactivity analysis of enzyme inhibitors derived from the 2-chloropyridine-4-sulfonamide scaffold is a critical component of the drug discovery process. A combination of broad-panel in vitro screening and cellular target engagement assays provides a robust framework for identifying and characterizing both on-target and off-target activities. As demonstrated in our case study, this dual approach allows for a nuanced understanding of an inhibitor's selectivity profile, enabling medicinal chemists to make data-driven decisions to optimize lead compounds and mitigate the risk of off-target related toxicity. The insights gained from such studies are invaluable in guiding the development of safer and more effective therapeutics.

References

  • In vitro kinase assay. Protocols.io. [Link]

  • In vitro NLK Kinase Assay. PMC - NIH. [Link]

  • In vitro kinase assay v1. ResearchGate. [Link]

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • In vitro kinase assay. Bio-protocol. [Link]

  • 2.3. In vitro kinase assay. Bio-protocol. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • CETSA. Pär Nordlund Lab. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. PMC. [Link]

  • The selectivity of protein kinase inhibitors: a further update. Discovery Research Portal. [Link]

  • Experimental approach to the kinetic study of unstable site-directed irreversible inhibitors: kinetic origin of the apparent positive co-operativity arising from inactivation of trypsin by p-amidinophenylmethanesulphonyl fluoride. PMC - NIH. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC - PubMed Central. [Link]

  • How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. Conduct Science. [Link]

  • An evidence-based approach for providing cautionary recommendations to sulfonamide-allergic patients and determining cross-reactivity among sulfonamide-containing medications. PubMed. [Link]

  • Universal enzyme inhibition measurement could boost drug discovery. Clinical Trials Arena. [Link]

  • Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Publications. [Link]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI. [Link]

  • Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. PubMed. [Link]

  • Clinical Pharmacy Corner: Sulfonamide Allergy and Cross-Reactivity. Clinical Correlations. [Link]

  • Sulfonamide cross-reactivity. PubMed. [Link]

  • Cross-Reactivity of Sulfonamide Drugs. Pharmacist's Letter. [Link]

Sources

benchmarking the efficacy of 2-chloropyridine-4-sulfonamide-based compounds

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Data Gathering

I'm starting by diving into Google searches, meticulously seeking data on 2-chloropyridine-4-sulfonamide compounds. My focus is on understanding their working principles, common uses, and any existing literature gaps. I'm prioritizing diverse sources to build a robust foundation for analysis.

Exploring Alternative Treatments

My research has expanded to include competitor compounds and established therapies for similar medical applications. I'm actively seeking standardized experimental protocols and suitable comparative benchmarks. I've begun structuring a detailed guide, starting with an overview of the importance of 2-chloropyridine-4-sulfonamide derivatives in the field. I'm focusing on their mechanism of action with a diagram of the signaling pathway and I'm drafting experimental protocols.

Deep Diving for Insights

I'm now zeroing in on 2-chloropyridine-4-sulfonamide compounds, starting with a deep dive into Google searches to gather data on their mechanisms, applications, and any available efficacy data. Simultaneously, I'm researching established alternatives to determine the standard of care and identify appropriate benchmarks for comparisons. My aim is to extract standard experimental protocols, specifically targeting in vitro and in vivo studies. The end goal is a structured, comparative analysis.

Refining Initial Search

I've made great strides in the initial research phase. My focus now is on the mechanism of action for sulfonamides. The general anticancer benefits seem promising, and I'm diving deeper into preclinical testing methodologies to see which options are most relevant.

Expanding Mechanistic Understanding

I'm now fully immersed in the nuances of sulfonamide derivatives. My understanding of their diverse mechanisms is growing. I've pinpointed carbonic anhydrase inhibition, cell cycle disruption, and microtubule destabilization as key anticancer effects. I am also assessing existing efficacy data with in-depth analysis of IC50 and GI50 values, gaining deeper understanding of their potential across a spectrum of cancer cell lines.

Pinpointing Key Inhibitors

I've got a comprehensive grasp of sulfonamide mechanisms now. I am focusing on identifying the most relevant compounds with the exact 2-chloropyridine-4-sulfonamide structure, and will be looking for direct comparisons against standard therapies. My next step will be analyzing available data regarding their anticancer activities, including IC50 and GI50 values, in order to find the most promising candidates.

Prioritizing Specificity Refinement

My understanding has been enhanced, and I've identified several key aspects of my approach. Although I initially cast a wide net with sulfonamides, I now need to zero in on derivatives containing the specific "2-chloropyridine-4-sulfonamide" structure. The identified mechanisms – CA inhibition, cell cycle arrest, and microtubule disruption – provide a solid base. Moreover, I'm focusing my efforts on finding direct comparisons of these compounds against standard therapies, and also formulating detailed in vitro assay protocols. I'm also considering creating a Graphviz diagram to represent the effects of sulfonamides on CA and VEGFR-2 pathways.

Pinpointing Relevant Compounds

I've made real headway with the secondary searches! I've dug up some very promising articles. They focus on pyridine-sulfonamide derivatives and their anticancer punch, especially when they take down carbonic anhydrase IX. This feels like a turning point!

Gathering Efficacy Data

I've got more specific data in hand now! Found papers on pyridine-sulfonamides and their anticancer activities, focusing on CA IX/XII and VEGFR-2 inhibition. I've also found details on IC50 and Ki values for various derivatives, and standard chemo like Doxorubicin provides good comparative benchmarks. In vitro and in vivo protocols look very solid too. This feels like substantial progress toward the project's goals.

Assessing Compound Specificity

The second wave of research has broadened my horizons. I've pinpointed papers discussing pyridine-sulfonamide derivatives, specifically those inhibiting CA IX/XII and VEGFR-2. I now have IC50 and Ki values for various derivatives, as well as detailed protocols for in vitro and in vivo studies. However, I still need data for the specific 2-chloro, 4-sulfonamide pattern to confidently benchmark the targeted derivative. I'm focusing on finding a direct match for that compound.

Narrowing Focus for Accuracy

I've hit a small snag, but I'm confident! I now have heaps of great information, but I still need to track down data for compounds with the exact 2-chloro, 4-sulfonamide pattern to be super precise. Otherwise, I'll need to use similar examples. I've also found details on CA IX and VEGFR-2's signaling pathways, and detailed step-by-step experiment protocols for in vitro MTT and in vivo xenograft studies.

Refining Structural Search

I've made a breakthrough in identifying promising structural analogs. My latest search is really paying off, pinpointing the efficacy of 4-substituted pyridine-3-sulfonamides as carbonic anhydrase inhibitors. This is remarkably close to the target of a "2-chloropyridine-4". I believe this could be a great starting point.

Summarizing Key Findings

I'm feeling really confident with the information I've gathered. The recent findings on 4-substituted pyridine-3-sulfonamides are perfect for creating a strong comparison. This data, plus the head-to-head VEGFR-2 comparisons, will give a solid foundation for the benchmarking section. I've decided on the guide's structure and will title it soon. I'm ready to synthesize the content and finalize the response.

Synthesizing the Data

I've gathered enough information to finalize the guide's structure and begin synthesizing the content. The 4-substituted pyridine-3-sulfonamides serve as excellent proxies for "2-chloropyridine-4-sulfonamides," and I'll explicitly address this in the introduction. Additional data on sulfonamides and VEGFR-2 inhibitors provide a strong foundation for the benchmarking section. I'll outline the document, addressing mechanisms, efficacy, and comparisons using in vitro data and key references.

I'm now outlining the final guide, which will cover the sulfonamide scaffold, the role of carbonic anhydrases and VEGFR-2, and compare in vitro efficacy of representative compounds against cancer targets. I'll showcase 4-substituted pyridine-3-sulfonamides as proxies for the target structure. Experimental protocols will detail efficacy assessment, and Graphviz diagrams will be used for visualization.

Drafting the Detailed Outline

I've finalized the structure of the guide, and it's detailed. The 4-substituted pyridine-3-sulfonamide data provides a solid foundation, especially Ki values against CA IX and XII. Benchmarking will compare these with standards, and I'll outline experimental protocols. The guide's structure includes dual inhibition mechanisms, in vitro data, in vivo protocols, and future research directions. I'm ready to start drafting.

A Comparative Guide to the Definitive Structural Confirmation of 2-Chloropyridine-4-Sulfonamide: An In-Depth Analysis of X-ray Crystallography versus Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel compounds such as 2-chloropyridine-4-sulfonamide, a molecule of interest in medicinal chemistry, precise structural confirmation is paramount for understanding its physicochemical properties, predicting its biological activity, and ensuring intellectual property protection. This guide provides a comprehensive comparison of X-ray crystallography, the gold standard for structural elucidation, with other widely used spectroscopic techniques. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Imperative of Unambiguous Structure: Beyond a Simple Formula

The molecular formula, C₅H₅ClN₂O₂S, and the 2D representation of 2-chloropyridine-4-sulfonamide provide a foundational understanding of its atomic composition and connectivity. However, this is insufficient for the rigorous demands of modern pharmaceutical science. Key molecular features such as bond lengths, bond angles, torsional angles, and intermolecular interactions in the solid state can only be definitively determined through high-resolution structural analysis. These parameters govern a molecule's conformation, its potential polymorphic forms, and its ability to interact with biological targets.

X-ray Crystallography: The Unrivaled Arbiter of Solid-State Structure

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful technique for obtaining a precise and accurate three-dimensional model of a molecule in the solid state. The fundamental principle lies in the diffraction of X-rays by the ordered arrangement of atoms within a crystal lattice. The resulting diffraction pattern is mathematically deconstructed to generate an electron density map, from which the atomic positions can be determined with exceptional precision.

Causality in Experimental Design: Why Crystal Quality is Paramount

The success of an X-ray crystallographic experiment is critically dependent on the quality of the single crystal. A well-ordered, single crystal of sufficient size (typically 0.1-0.3 mm in each dimension) is required to produce a strong and well-resolved diffraction pattern. The process of crystallization is therefore a crucial and often challenging step. The choice of solvent, temperature, and crystallization technique (e.g., slow evaporation, vapor diffusion) is guided by the solubility and stability of the compound. For 2-chloropyridine-4-sulfonamide, a polar molecule, solvents such as ethanol, methanol, or acetonitrile, or mixtures thereof, would be logical starting points for crystallization screening.

A Self-Validating Protocol for SCXRD of 2-Chloropyridine-4-Sulfonamide

The following protocol outlines the key steps for the structural determination of 2-chloropyridine-4-sulfonamide, incorporating internal validation checks.

Step 1: Crystallization

  • Objective: To obtain high-quality single crystals.

  • Procedure:

    • Dissolve 2-chloropyridine-4-sulfonamide in a minimal amount of a suitable solvent (e.g., hot ethanol).

    • Allow the solution to cool slowly to room temperature, followed by further cooling at 4°C.

    • Alternatively, employ vapor diffusion by placing a concentrated solution of the compound in a small vial inside a larger sealed container with a less polar anti-solvent (e.g., diethyl ether).

  • Validation: Visually inspect the resulting crystals under a microscope for well-defined faces and the absence of twinning or aggregation.

Step 2: Data Collection

  • Objective: To collect a complete and high-resolution diffraction dataset.

  • Procedure:

    • Mount a suitable crystal on a goniometer head.

    • Center the crystal in the X-ray beam of a diffractometer.

    • Collect diffraction data over a wide range of angles (2θ).

  • Validation: The data collection software will provide real-time feedback on data quality, including resolution, completeness, and signal-to-noise ratio.

Step 3: Structure Solution and Refinement

  • Objective: To determine the atomic positions and refine the structural model.

  • Procedure:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the phase problem using direct methods or Patterson synthesis to obtain an initial electron density map.

    • Build an initial molecular model into the electron density map.

    • Refine the model against the experimental data, adjusting atomic positions, and thermal parameters.

  • Validation: The quality of the final refined structure is assessed by various crystallographic R-factors (e.g., R1, wR2) and the goodness-of-fit (GooF), which should be as low as possible. The final electron density map should be featureless, indicating that the model accurately accounts for all the scattering data.

A Comparative Analysis: X-ray Crystallography vs. Spectroscopic Alternatives

While X-ray crystallography provides the ultimate structural confirmation, other spectroscopic techniques offer complementary and often more readily accessible information. The following table compares the performance of these techniques for the structural elucidation of 2-chloropyridine-4-sulfonamide.

TechniqueInformation ProvidedStrengthsLimitations
Single-Crystal X-ray Diffraction Precise 3D atomic coordinates, bond lengths, bond angles, torsional angles, intermolecular interactions, absolute configuration.Unambiguous and definitive structural determination in the solid state.Requires a high-quality single crystal, which can be difficult to obtain. Provides information on the solid-state conformation, which may differ from the solution or gas phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C). Provides connectivity information through scalar coupling.Excellent for determining the carbon-hydrogen framework and connectivity in solution. Non-destructive.Provides information on the time-averaged structure in solution. Does not directly provide bond lengths or angles.
Mass Spectrometry (MS) Precise molecular weight and elemental composition. Fragmentation patterns can provide structural clues.High sensitivity and accuracy in determining molecular weight.Does not provide direct information on stereochemistry or the 3D arrangement of atoms. Isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.Quick and easy to perform. Good for identifying characteristic functional groups (e.g., -SO₂NH₂, C-Cl, pyridine ring).Provides limited information on the overall molecular structure. Spectra can be complex and difficult to interpret fully.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for structural confirmation and the logical relationship between the different analytical techniques.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis synthesis Synthesis of 2-chloropyridine-4-sulfonamide purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy purification->nmr Initial Confirmation ms Mass Spectrometry purification->ms Molecular Weight ir IR Spectroscopy purification->ir Functional Groups xrd X-ray Crystallography purification->xrd Definitive Structure

Caption: Experimental workflow for the synthesis and structural confirmation of 2-chloropyridine-4-sulfonamide.

logical_relationship xrd X-ray Crystallography (Definitive 3D Structure) structure Complete Structural Confirmation xrd->structure Primary Evidence nmr NMR Spectroscopy (Connectivity & Solution Structure) nmr->structure Supporting Evidence ms Mass Spectrometry (Molecular Formula) ms->structure Supporting Evidence ir IR Spectroscopy (Functional Groups) ir->structure Supporting Evidence

Caption: Logical relationship between different analytical techniques for complete structural confirmation.

Conclusion: An Integrated Approach for Authoritative Structural Assignment

References

  • Structural-based analysis of sulfonamide derivatives: from solid states to acetolactate synthase enzyme interactions. (2024). ResearchGate. [Link]

  • Synthesis, structural analysis and antibacterial activity of new potent sulfonamide derivatives. (2011). ResearchGate. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). National Library of Medicine. [Link]

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. (n.d.). National Library of Medicine. [Link]

  • Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirfeld Analysis, and Cytotoxicity against A549 Cells. (2025). ACS Publications. [Link]

  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. (2025). ResearchGate. [Link]

  • X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. (n.d.). MDPI. [Link]

  • 2-chloropyridine-4-sulfonamide (C5H5ClN2O2S). (n.d.). PubChem. [Link]

  • Crystal Structures of Pyridine Sulfonamides and Sulfonic Acids. (n.d.). National Library of Medicine. [Link]

  • Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. (2022). MDPI. [Link]

A Comparative Guide to the Molecular Docking of 2-Chloropyridine-4-Sulfonamide Derivatives: Unlocking Therapeutic Potential Across Enzyme Families

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the sulfonamide moiety stands as a privileged scaffold, integral to a wide array of therapeutic agents. When incorporated into a pyridine ring, specifically as a 2-chloropyridine-4-sulfonamide framework, a versatile chemical entity emerges with the potential to interact with a diverse range of biological targets. This guide provides a comparative analysis of the molecular docking of 2-chloropyridine-4-sulfonamide derivatives, offering insights into their binding mechanisms against various enzyme classes. By examining both computational predictions and corroborating experimental data, we aim to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships that govern the therapeutic promise of this chemical series.

The Rationale for Comparative Docking Studies

Molecular docking serves as a powerful computational tool to predict the preferred orientation of a ligand when bound to a receptor, providing valuable insights into binding affinity and interaction patterns.[1] For a scaffold like 2-chloropyridine-4-sulfonamide, which possesses key pharmacophoric features—a hydrogen bond-accepting pyridine nitrogen, a hydrogen bond-donating sulfonamide group, and a reactive chlorine atom that can be further functionalized—comparative docking studies are instrumental. They allow for a head-to-head comparison of how subtle structural modifications influence binding to different enzyme active sites, thereby guiding the design of more potent and selective inhibitors.

This guide will delve into the comparative docking of pyridine sulfonamide derivatives against two prominent enzyme families: carbonic anhydrases and telomerase, drawing upon published research to illustrate the principles of their molecular recognition.

Comparative Docking Analysis: Carbonic Anhydrases vs. Telomerase

Carbonic Anhydrase Inhibition: A Case Study in Pyridine-3-Sulfonamides

While direct comparative docking studies on 2-chloropyridine-4-sulfonamide derivatives are not extensively documented in a single publication, a closely related study on 4-substituted pyridine-3-sulfonamides provides a robust framework for understanding their interaction with human carbonic anhydrases (hCAs).[2][3] Carbonic anhydrases are metalloenzymes that play a crucial role in physiological processes, and their inhibition has therapeutic applications in various conditions, including glaucoma and cancer.[2][3]

A series of 4-substituted pyridine-3-sulfonamides were synthesized and evaluated for their inhibitory activity against four hCA isoforms: hCA I, hCA II, hCA IX, and hCA XII.[2][3] The study combined experimental inhibition data (Kᵢ values) with molecular docking to elucidate the binding modes.

Key Findings from Docking on Carbonic Anhydrases:

The docking studies revealed that the sulfonamide group is crucial for binding, with the nitrogen atom coordinating to the zinc ion in the active site. The pyridine ring and its substituents extend into the active site cavity, forming interactions with key amino acid residues. The selectivity of the inhibitors for different hCA isoforms was attributed to the interactions of the substituted "tail" of the molecule with non-conserved residues at the entrance of the active site.[2][3]

For instance, in hCA II, the sulfonamide moiety forms a critical hydrogen bond with the backbone of Thr199, stabilizing the ionic bond with the zinc atom.[3] In the cancer-associated isoform hCA IX, the "tail" of the molecule can interact with a more hydrophilic region of the active site, offering a pathway to achieve isoform selectivity.[2][3]

Compound (Pyridine-3-sulfonamide derivative)Target IsoformExperimental Kᵢ (nM)Predicted Binding Energy (kcal/mol)Key Interacting Residues (from docking)
Compound 4 hCA IX137.5Not explicitly statedThr199, Gln92, His64
Compound 4 hCA II>10,000Not explicitly statedThr199
Compound 6 hCA IX271.5Not explicitly statedThr199, Gln92, His64
Compound 6 hCA XII91Not explicitly statedThr199, Val131, Leu198

Data synthesized from a study on 4-substituted pyridine-3-sulfonamides, which serves as a close proxy for the target compounds of this guide.[2][3]

The ability to achieve selectivity for the tumor-associated hCA IX and XII isoforms over the ubiquitous hCA I and II is a significant goal in the development of anticancer sulfonamides.[2][3] This study underscores the power of combining experimental screening with computational docking to rationalize and predict isoform-specific inhibition.

Telomerase Inhibition: A Potential Anticancer Avenue for 2-Chloropyridine Derivatives

In a separate line of investigation, derivatives of 2-chloropyridine have been explored as potential antitumor agents through the inhibition of telomerase.[4][5][6] Telomerase is an enzyme responsible for maintaining the length of telomeres, and its upregulation is a hallmark of many cancers. A study on 2-chloropyridine derivatives possessing a 1,3,4-oxadiazole moiety demonstrated significant telomerase inhibitory activity.[4]

Docking of a 2-Chloropyridine Derivative into Telomerase:

To understand the molecular basis of this inhibition, a docking simulation was performed to position the most active compound (6o) into the active site of telomerase (PDB ID: 3DU6).[4] The docking study aimed to identify the probable binding model and the key interactions responsible for the observed inhibitory effect.

While the specific binding energy was not reported, the docking simulation revealed that the 2-chloropyridine derivative could be accommodated within the active site of the telomerase reverse transcriptase (TERT) subunit. The predicted binding mode highlighted the importance of the substituted 1,3,4-oxadiazole ring in forming interactions with the catalytic residues of the enzyme.

This example illustrates that the 2-chloropyridine scaffold can be adapted to target enzymes with fundamentally different active site architectures compared to carbonic anhydrases. The chlorine atom at the 2-position provides a synthetic handle for introducing diverse functionalities that can be tailored to interact with the specific residues of a given target.

Experimental Protocols: A Validated Workflow for Comparative Docking

To ensure the scientific integrity of comparative docking studies, a well-defined and validated workflow is essential. The following protocol represents a synthesis of common procedures reported in the literature for the molecular docking of small molecule inhibitors.[1]

Step 1: Protein Preparation
  • Retrieval of Protein Structure: Obtain the three-dimensional crystal structure of the target protein from the Protein Data Bank (PDB). For this guide, we would use structures of human carbonic anhydrase II (e.g., PDB ID: 2VVA) and human telomerase reverse transcriptase (e.g., PDB ID: 3DU6).

  • Preparation and Refinement: Remove water molecules, co-crystallized ligands, and any non-essential protein chains. Add hydrogen atoms and assign appropriate protonation states to ionizable residues at a physiological pH.

  • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes and optimize the hydrogen-bonding network.

Step 2: Ligand Preparation
  • 2D to 3D Conversion: Draw the 2D structures of the 2-chloropyridine-4-sulfonamide derivatives using chemical drawing software.

  • Energy Minimization and Conformer Generation: Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94). Generate a set of low-energy conformers for each ligand to account for its flexibility.

Step 3: Molecular Docking
  • Active Site Definition: Define the binding site on the protein. This is typically done by specifying a grid box centered on the co-crystallized ligand (if available) or on catalytically important residues identified from the literature.

  • Docking Simulation: Use a validated docking program (e.g., AutoDock, GOLD, Glide) to dock the prepared ligands into the defined active site. The docking algorithm will explore various poses (orientations and conformations) of the ligand within the binding pocket.

  • Scoring and Ranking: The docking program will use a scoring function to estimate the binding affinity of each pose. The poses are then ranked based on their scores, with the top-ranked pose representing the most probable binding mode.

Step 4: Analysis and Validation
  • Interaction Analysis: Visualize the top-ranked docking poses and analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, salt bridges, etc.) between the ligand and the protein.

  • Comparison with Experimental Data: Correlate the docking scores and predicted binding modes with experimental data, such as IC₅₀ or Kᵢ values. A good correlation provides confidence in the predictive power of the docking protocol.

  • Structure-Activity Relationship (SAR) Analysis: Use the docking results to explain the observed SAR of the compound series. For example, explain why certain substitutions lead to increased or decreased activity.

Visualizing the Docking Workflow

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Validation PDB Retrieve Protein Structure (PDB) PrepProt Prepare Protein (Add H, remove water, etc.) PDB->PrepProt Ligands Design/Select Ligand Library PrepLig Prepare Ligands (2D to 3D, minimize energy) Ligands->PrepLig Grid Define Binding Site (Grid Box) PrepProt->Grid Dock Perform Molecular Docking PrepLig->Dock Grid->Dock Score Score and Rank Poses Dock->Score Analyze Analyze Binding Interactions Score->Analyze Correlate Correlate with Experimental Data (IC50, Ki) Analyze->Correlate SAR Elucidate Structure-Activity Relationship (SAR) Correlate->SAR

Caption: A generalized workflow for comparative molecular docking studies.

Structure-Activity Relationships and Future Directions

The comparative analysis of docking studies for pyridine sulfonamide derivatives reveals several key structure-activity relationships:

  • The Sulfonamide Moiety as a Key Anchor: Across different enzyme targets, the sulfonamide group consistently plays a crucial role in anchoring the ligand to the active site, often through interactions with a metal cofactor or key polar residues.

  • The Pyridine Ring as a Versatile Scaffold: The pyridine ring serves as a rigid core that can be functionalized at multiple positions to achieve specific interactions with the target protein. The nitrogen atom can act as a hydrogen bond acceptor, further stabilizing the ligand-protein complex.

  • The Importance of the "Tail": The substituents on the pyridine ring (the "tail") are critical for determining both potency and selectivity. By modifying the tail, it is possible to exploit differences in the active site topographies of various enzymes or enzyme isoforms.

Future research in this area should focus on synthesizing and evaluating 2-chloropyridine-4-sulfonamide derivatives against a broader range of therapeutic targets, including kinases, proteases, and epigenetic enzymes. A multi-target screening approach, combining high-throughput docking with experimental validation, will be instrumental in unlocking the full therapeutic potential of this promising chemical scaffold. By systematically exploring the chemical space around the 2-chloropyridine-4-sulfonamide core, it will be possible to develop novel drug candidates with improved efficacy and selectivity for a variety of diseases.

References

  • Synthesis, biological evaluation, and molecular docking studies of 2-chloropyridine derivatives possessing 1,3,4-oxadiazole moiety as potential antitumor agents. Bioorganic & Medicinal Chemistry.

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences.

  • Synthesis and Molecular Docking Studies of Novel 2-chloro-pyridine Derivatives Containing Flavone Moieties as Potential Antitumor Agents. Bioorganic & Medicinal Chemistry Letters.

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. International Journal of Molecular Sciences.

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI.

  • Synthesis, biological evaluation, and molecular docking studies of 2-chloropyridine derivatives possessing 1,3,4-oxadiazole moiety as potential antitumor agents. Sigma-Aldrich.

Sources

The 2-Chloropyridine-4-Sulfonamide Scaffold: A Comparative Guide to Evaluating Drug-like Properties for Accelerated Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification of novel molecular scaffolds with promising biological activity is merely the first step. The true challenge lies in the meticulous evaluation and optimization of their drug-like properties to ensure that a potent compound can become a viable therapeutic agent. The 2-chloropyridine-4-sulfonamide core represents a compelling starting point for the development of targeted therapies, particularly in oncology and infectious diseases, owing to the versatile chemistry of the pyridine ring and the established pharmacophoric nature of the sulfonamide group.

This guide provides a comprehensive framework for the evaluation of drug-like properties of novel 2-chloropyridine-4-sulfonamide derivatives. We will delve into the critical experimental assays, from target engagement to metabolic stability, offering not just protocols but the strategic rationale behind their application. By presenting a comparative analysis of a hypothetical series of derivatives, this document aims to equip researchers with the insights to navigate the multifaceted process of lead optimization and candidate selection.

The Strategic Importance of Early ADME Assessment

The attrition of drug candidates in late-stage clinical trials due to poor pharmacokinetic profiles remains a significant bottleneck in pharmaceutical R&D. Early and integrated assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is therefore not just a screening step, but a foundational pillar of a successful drug discovery campaign. For the 2-chloropyridine-4-sulfonamide scaffold, understanding how structural modifications impact these properties is paramount. The presence of the chlorine atom, the sulfonamide linker, and the substitution patterns on any appended rings will profoundly influence solubility, permeability, protein binding, and metabolic fate.

Comparative Evaluation of 2-Chloropyridine-4-Sulfonamide Derivatives

To illustrate the principles of evaluating drug-like properties, let us consider a hypothetical series of 2-chloropyridine-4-sulfonamide derivatives designed as inhibitors of a key oncogenic kinase. The core scaffold is functionalized at the sulfonamide nitrogen with different cyclic amines to explore the impact on potency and physicochemical properties.

Hypothetical Derivatives for Evaluation:

  • CPS-1: N-((2-chloropyridin-4-yl)sulfonyl)morpholine

  • CPS-2: 1-((2-chloropyridin-4-yl)sulfonyl)piperidine

  • CPS-3: 1-((2-chloropyridin-4-yl)sulfonyl)-4-methylpiperazine

  • CPS-4: N-((2-chloropyridin-4-yl)sulfonyl)azetidine

Table 1: Comparative Profile of 2-Chloropyridine-4-Sulfonamide Derivatives
Compound ID Target Kinase IC50 (nM)a Aqueous Solubility (µM)b Caco-2 Permeability (Papp, 10-6 cm/s)c HLM Stability (% remaining at 60 min)d LogD7.4e
CPS-1 501505.2851.8
CPS-2 35808.9722.5
CPS-3 753502.1951.2
CPS-4 1202007.5652.1
Reference Drug 2525010.5902.0
  • Data is hypothetical and for illustrative purposes.

  • a Potency against the target kinase.

  • b Kinetic solubility in phosphate-buffered saline (PBS) at pH 7.4.

  • c Apparent permeability in the Caco-2 cell model.

  • d Stability in human liver microsomes.

  • e Distribution coefficient at pH 7.4.

Experimental Protocols and Rationale

The following sections detail the experimental workflows for generating the data presented in Table 1. The causality behind each experimental choice is explained to provide a deeper understanding of the drug discovery process.

Target Engagement and Potency: Kinase Inhibition Assay

Rationale: The primary measure of a compound's potential is its ability to interact with its intended biological target. For our hypothetical kinase inhibitors, a biochemical assay to determine the half-maximal inhibitory concentration (IC50) is the first critical experiment. This data informs the structure-activity relationship (SAR) and guides further chemical modifications.

Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation: Prepare a reaction buffer containing the target kinase, substrate peptide, and ATP.

  • Compound Dilution: Serially dilute the test compounds (CPS-1 to CPS-4) in DMSO to create a concentration gradient.

  • Kinase Reaction: In a 384-well plate, add the kinase, substrate, and test compounds. Initiate the reaction by adding ATP. Incubate at room temperature for 1 hour.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP formed and inversely proportional to the kinase activity. Calculate IC50 values by fitting the data to a four-parameter logistic curve.

Workflow for ADP-Glo™ Kinase Inhibition Assay.
Physicochemical Properties: Aqueous Solubility

Rationale: Poor aqueous solubility is a major hurdle for oral drug absorption and can also lead to unreliable results in biological assays.[1] Assessing solubility early allows for the identification of liabilities within a chemical series. The sulfonamide moiety can influence solubility through its hydrogen bonding capacity, while the overall lipophilicity of the molecule plays a crucial role.

Protocol: Kinetic Solubility Assay by Nephelometry

  • Stock Solution: Prepare a 10 mM stock solution of each test compound in DMSO.

  • Serial Dilution: Add the DMSO stock to a 96-well plate and serially dilute with DMSO.

  • Aqueous Dilution: Add phosphate-buffered saline (PBS, pH 7.4) to each well and mix.

  • Incubation: Incubate the plate at room temperature for 2 hours to allow for precipitation.

  • Measurement: Measure the turbidity of each well using a nephelometer.

  • Data Analysis: The concentration at which the turbidity signal significantly increases above the background is determined as the kinetic solubility.

In Vitro Absorption: Caco-2 Permeability Assay

Rationale: To be effective, an orally administered drug must be able to permeate the intestinal epithelium. The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer of polarized epithelial cells that serves as a well-established in vitro model for predicting human intestinal permeability.

Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a tight monolayer.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Apical to Basolateral (A-B) Permeability: Add the test compound to the apical (A) side of the monolayer and incubate. At specified time points, collect samples from the basolateral (B) side.

  • Basolateral to Apical (B-A) Permeability: In a separate set of wells, add the test compound to the basolateral side and collect samples from the apical side to determine the efflux ratio.

  • Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration.

  • Efflux Ratio: Calculate the efflux ratio (Papp B-A / Papp A-B) to assess the potential for active efflux by transporters like P-glycoprotein.

G cluster_0 Apical (A) cluster_1 Basolateral (B) A_chamber Compound Added Caco2 Caco-2 Monolayer A_chamber->Caco2 Permeation B_chamber Sample Collected Caco2->B_chamber Permeation

Caco-2 Permeability Assay Model.
Metabolic Stability: Human Liver Microsome (HLM) Assay

Rationale: The metabolic stability of a compound is a key determinant of its in vivo half-life and oral bioavailability. Human liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of phase I drug metabolism. Assessing stability in this system provides an early indication of a compound's susceptibility to hepatic clearance.

Protocol: HLM Stability Assay

  • Reaction Mixture: Prepare a reaction mixture containing human liver microsomes and NADPH (a cofactor for CYP enzymes) in a phosphate buffer.

  • Compound Addition: Add the test compound to the reaction mixture and incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the amount of the parent compound remaining at each time point using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).

Structure-Property Relationships and Future Directions

The hypothetical data in Table 1 allows for an initial assessment of the structure-property relationships within the 2-chloropyridine-4-sulfonamide series. For instance, the increased lipophilicity of the piperidine-containing CPS-2 (LogD7.4 = 2.5) correlates with improved permeability but lower aqueous solubility and metabolic stability compared to the more polar morpholino-containing CPS-1 . The basic nitrogen in the piperazine ring of CPS-3 leads to the highest aqueous solubility but also the lowest permeability, likely due to its charge state at physiological pH.

These initial findings would guide the next round of chemical synthesis. For example, to improve the metabolic stability of CPS-2 , modifications could be made to the piperidine ring to block potential sites of metabolism. To enhance the permeability of CPS-3 while retaining its favorable solubility, the basicity of the piperazine nitrogen could be modulated.

Conclusion

The 2-chloropyridine-4-sulfonamide scaffold holds considerable promise for the development of novel therapeutics. However, success is contingent upon a rigorous and early evaluation of drug-like properties. The integrated application of in vitro assays for potency, solubility, permeability, and metabolic stability, as outlined in this guide, provides a robust framework for identifying and advancing lead candidates with a higher probability of success in preclinical and clinical development. By understanding the interplay between chemical structure and ADME properties, research teams can navigate the complexities of drug discovery with greater efficiency and precision.

References

  • Di, L., & Kerns, E. H. (2016).
  • Kerns, E. H., & Di, L. (2008). Drug-like properties: Concepts, structure-activity relationships, and methods. Academic Press. [Link]

  • U.S. Food and Drug Administration. (2020). In Vitro Metabolism and Transporter-Mediated Drug-Drug Interaction Studies Guidance for Industry. [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature protocols, 2(9), 2111–2119. [Link]

Sources

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Novel Therapeutics Derived from Pyridine Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a clinically effective therapeutic is both arduous and intricate. The pyridine sulfonamide moiety, particularly derivatives of chloropyridine sulfonamide, represents a cornerstone in medicinal chemistry, giving rise to a plethora of compounds with diverse pharmacological activities.[1] This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of drugs synthesized from this versatile chemical starting point, with a focus on their applications as carbonic anhydrase inhibitors and anticancer agents. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and analyze the frequent disparities and correlations between laboratory findings and whole-organism responses.

The Significance of the Pyridine Sulfonamide Scaffold

The sulfonamide group is a privileged structure in drug design, renowned for its ability to bind with high affinity to various enzymes, including carbonic anhydrases, kinases, and proteases.[1][2] When incorporated into a pyridine ring, the resulting molecule gains specific electronic and steric properties that can be fine-tuned to achieve desired biological activity and selectivity. The chlorine atom on the pyridine ring serves as a versatile handle for further chemical modifications, allowing for the synthesis of extensive compound libraries for screening.

I. In Vitro Efficacy Assessment: The Proving Ground

In vitro assays are the initial and indispensable step in evaluating the therapeutic potential of newly synthesized compounds. These tests are conducted in a controlled laboratory environment, typically using isolated enzymes, cultured cells, or microorganisms. The primary objective is to determine the intrinsic biological activity of a compound and to establish a preliminary structure-activity relationship (SAR).

A. Carbonic Anhydrase Inhibition: A Key Therapeutic Target

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[3] Dysregulation of CA activity is implicated in several pathologies, including glaucoma, epilepsy, and cancer, making them a prime target for therapeutic intervention.[4] Sulfonamides are classic CA inhibitors, and derivatives of pyridine sulfonamides have been extensively studied for their potent and selective inhibitory effects.[5]

The following table summarizes the in vitro inhibitory activity of a series of 4-substituted pyridine-3-sulfonamides against four human carbonic anhydrase isoforms. While not directly synthesized from 2-chloropyridine-4-sulfonamide, these compounds originate from the closely related 4-chloropyridine-3-sulfonamide and serve as excellent illustrative examples.

CompoundhCA I (KI nM)hCA II (KI nM)hCA IX (KI nM)hCA XII (KI nM)
Acetazolamide (Standard) 25012255.8
Compound 15 >10000123824.838.4
Compound 16 1056135.428.522.7
Compound 17 540058.519.516.8
Compound 18 357098.348.635.5
Compound 19 243085.234.228.9

Data adapted from Slawiński et al., Eur J Med Chem. 2013 Nov;69:701-10.[5]

Interpretation of In Vitro CA Inhibition Data: The data reveals that these pyridine sulfonamide derivatives exhibit potent inhibition of the tumor-associated isoforms hCA IX and hCA XII, with some compounds (e.g., 17, 19) showing comparable or superior potency to the clinically used drug Acetazolamide.[5] The selectivity for these cancer-related isoforms over the ubiquitous cytosolic isoforms (hCA I and II) is a critical parameter for minimizing off-target effects.

This protocol describes a colorimetric method for determining the inhibitory activity of test compounds against carbonic anhydrase based on the esterase activity of the enzyme.[6][7]

Materials:

  • Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Substrate: p-Nitrophenyl acetate (p-NPA)

  • Test compounds and a known CA inhibitor (e.g., Acetazolamide)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the CA enzyme in cold Assay Buffer.

    • Dissolve p-NPA in acetonitrile or DMSO to prepare a fresh substrate stock solution.

    • Prepare serial dilutions of the test compounds and the standard inhibitor.

  • Assay Setup:

    • In a 96-well plate, add the Assay Buffer to the appropriate wells.

    • Add the test compound dilutions or the standard inhibitor.

    • Add the CA enzyme solution to all wells except the blank.

    • Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the p-NPA substrate solution to all wells.

    • Immediately measure the absorbance at 400-405 nm in kinetic mode at 30-second intervals for 10-30 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) from the linear portion of the absorbance vs. time curve.

    • Determine the percent inhibition for each compound concentration.

    • Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) and the KI value.

Diagram of the Carbonic Anhydrase Inhibition Assay Workflow:

CA_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Enzyme Prepare CA Enzyme Solution Add_Reagents Add Buffer, Inhibitor, and Enzyme to 96-well plate Prep_Enzyme->Add_Reagents Prep_Substrate Prepare p-NPA Substrate Add_Substrate Add p-NPA to initiate reaction Prep_Substrate->Add_Substrate Prep_Inhibitor Prepare Inhibitor Dilutions Prep_Inhibitor->Add_Reagents Incubate Incubate for 15 min Add_Reagents->Incubate Incubate->Add_Substrate Measure Measure Absorbance at 405 nm (kinetic) Add_Substrate->Measure Calculate_Rates Calculate Reaction Rates Measure->Calculate_Rates Calculate_Inhibition Determine % Inhibition Calculate_Rates->Calculate_Inhibition Calculate_IC50_Ki Calculate IC50 and Ki values Calculate_Inhibition->Calculate_IC50_Ki

Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.

B. Anticancer Activity: Cytotoxicity Screening

For compounds designed as anticancer agents, the initial in vitro evaluation focuses on their ability to kill or inhibit the proliferation of cancer cells.

The following table presents the in vitro cytotoxic activity of two sulfonamide derivatives against several human cancer cell lines.

CompoundHeLa (IC₅₀ µM)MDA-MB-231 (IC₅₀ µM)MCF-7 (IC₅₀ µM)
N-ethyl toluene-4-sulfonamide 19.2212.7410.91
2,5-Dichlorothiophene-3-sulfonamide 7.24.627.13
Cisplatin (Standard) ---
Doxorubicin (Standard) ---

Data adapted from Alanazi et al., Molecules. 2023 Apr 27;28(9):3793.[8][9]

Interpretation of In Vitro Cytotoxicity Data: The data indicates that these sulfonamide derivatives exhibit significant cytotoxic activity against breast and cervical cancer cell lines, with IC₅₀ values in the micromolar range.[8][9] Compound 2,5-Dichlorothiophene-3-sulfonamide demonstrates more potent cytotoxicity than N-ethyl toluene-4-sulfonamide across all tested cell lines.[8][9]

The MTT assay is a widely used colorimetric method to assess cell viability.[10][11]

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., RPMI-1640) with supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and incubate for 24 hours to allow for attachment.[11]

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 72 hours.[11]

  • Cell Viability Assessment:

    • Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[10]

    • Add a solubilization solution to dissolve the formazan crystals.[10]

  • Data Analysis:

    • Measure the absorbance of the purple solution at 540 nm using a microplate reader.[10]

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC₅₀ value from the dose-response curve.

Diagram of the MTT Assay Workflow:

MTT_Assay cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_viability Viability Assessment cluster_analysis Data Analysis Seed_Cells Seed Cancer Cells in 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compounds Add Serial Dilutions of Test Compounds Incubate_24h->Add_Compounds Incubate_72h Incubate for 72h Add_Compounds->Incubate_72h Add_MTT Add MTT Solution Incubate_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Measure_Absorbance Measure Absorbance at 540 nm Add_Solubilizer->Measure_Absorbance Calculate_Viability Calculate % Cell Viability Measure_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Caption: Workflow for the in vitro cytotoxicity MTT assay.

II. In Vivo Efficacy Assessment: The Reality Check

While in vitro studies provide crucial initial data, they do not fully recapitulate the complex biological environment of a living organism. In vivo studies, conducted in animal models, are essential to evaluate a drug's pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), pharmacodynamics, and overall therapeutic efficacy and toxicity in a whole-system context.

A. Anticancer Efficacy in Xenograft Models

A common in vivo model for evaluating anticancer drugs involves implanting human tumor cells into immunocompromised mice (xenograft model).

The sulfonamide E7010, N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide, demonstrated significant in vivo antitumor activity in various rodent and human tumor xenograft models.[12]

Tumor ModelTreatmentTumor Growth Inhibition (%)
Colon 38 Carcinoma (mouse) 25-100 mg/kg/day, p.o.60-99%
M5076 Fibrosarcoma (mouse) Not specified75%
SST-2 Mammary Carcinoma (rat) Not specified84%
H-81 Gastric Cancer Xenograft Not specified60-78%
H-143 Colon Cancer Xenograft Not specified58-83%
LC-376 Lung Cancer Xenograft Not specified63-82%
H-31 Breast Cancer Xenograft Not specified79-87%

Data adapted from Yoshimatsu et al., Cancer Res. 1997 Oct 1;57(19):4298-302.[12]

Interpretation of In Vivo Anticancer Data: E7010 showed broad-spectrum antitumor activity when administered orally, significantly inhibiting the growth of various human tumor xenografts in mice.[12] This demonstrates that the compound possesses favorable pharmacokinetic properties that allow it to reach the tumor site in sufficient concentrations to exert its therapeutic effect.

This protocol outlines a general procedure for assessing the antitumor efficacy of a test compound in a human tumor xenograft model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude)

  • Human cancer cell line

  • Test compound and vehicle

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of the mice.

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.

  • Compound Administration: Administer the test compound or vehicle to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).

  • Tumor Measurement and Body Weight Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume. Monitor the body weight of the mice as an indicator of toxicity.

  • Efficacy Endpoint: At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) as a percentage relative to the control group.

Diagram of the In Vivo Tumor Growth Inhibition Workflow:

InVivo_Anticancer Start Start Implant_Tumor Implant Human Tumor Cells into Mice Start->Implant_Tumor Monitor_Tumor Monitor Tumor Growth Implant_Tumor->Monitor_Tumor Randomize Randomize Mice into Groups Monitor_Tumor->Randomize Administer_Drug Administer Test Compound or Vehicle Randomize->Administer_Drug Measure_Tumor Measure Tumor Volume and Body Weight Administer_Drug->Measure_Tumor Repeatedly Measure_Tumor->Administer_Drug Endpoint End of Study: Euthanize and Excise Tumors Measure_Tumor->Endpoint At study termination Analyze_Data Calculate Tumor Growth Inhibition (TGI) Endpoint->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vivo tumor growth inhibition study.

III. Bridging the Divide: Correlating In Vitro and In Vivo Data

A critical aspect of drug development is understanding the relationship between in vitro potency and in vivo efficacy. A compound that is highly active in a cell-based assay may fail in an animal model due to poor pharmacokinetic properties, rapid metabolism, or unforeseen toxicity.

Key Considerations for Correlation:

  • Pharmacokinetics (ADME): A drug must be absorbed into the bloodstream, distribute to the target tissue, and remain at a therapeutic concentration for a sufficient duration. Poor oral bioavailability or rapid clearance can lead to a lack of in vivo efficacy despite high in vitro potency.

  • Metabolism: The liver and other tissues can metabolize drugs into inactive or even toxic byproducts. In vitro metabolic stability assays can help predict the in vivo fate of a compound.

  • Toxicity: A compound may exhibit toxicity in an animal model that was not apparent in in vitro cytotoxicity assays, which often use immortalized cell lines that may not be representative of all cell types in an organism.

  • Target Engagement: It is crucial to confirm that the drug is reaching its intended target in the animal model and exerting the expected biological effect.

IV. Conclusion: An Integrated Approach to Drug Development

The development of effective therapeutics from the 2-chloropyridine-4-sulfonamide scaffold, and related structures, necessitates a carefully integrated approach that leverages the strengths of both in vitro and in vivo experimental models. In vitro assays provide a rapid and cost-effective means of identifying promising lead compounds and establishing structure-activity relationships. However, in vivo studies are indispensable for evaluating the true therapeutic potential of these compounds in a complex biological system. By understanding the principles behind these experimental methodologies and carefully correlating the data they generate, researchers can navigate the challenging path from chemical synthesis to clinical application with greater efficiency and success.

V. References

  • Zak, O., and O'Reilly, T. (1991). Animal models in the evaluation of antimicrobial agents. Antimicrobial Agents and Chemotherapy, 35(8), 1527-1531. [Link]

  • Zak, O., & O'Reilly, T. (1991). Animal models in the evaluation of antimicrobial agents. Antimicrobial agents and chemotherapy, 35(8), 1527–1531. [Link]

  • ASM Journals. Human-Simulated Antimicrobial Regimens in Animal Models: Transparency and Validation Are Imperative. [Link]

  • GARDP. Animal models to study the activity of antibiotics. [Link]

  • Oxford Academic. Animal models: The in-vivo evaluation of ciprofloxacin. [Link]

  • Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). [Link]

  • PubMed Central. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines. [Link]

  • Alanazi, A. M., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules (Basel, Switzerland), 28(9), 3793. [Link]

  • protocols.io. Carbonic Anhydrase Activity Assay. [Link]

  • Asadi, M., et al. (2012). Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. Iranian journal of pharmaceutical research : IJPR, 11(3), 805–811. [Link]

  • Ghorab, M. M., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules (Basel, Switzerland), 26(22), 7019. [Link]

  • Slawiński, J., et al. (2013). Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. European journal of medicinal chemistry, 69, 701–710. [Link]

  • Gören, A. C., et al. (2017). Synthesis of some natural sulphonamide derivatives as carbonic anhydrase inhibitors. Organic Communications, 10(1), 15-23. [Link]

  • Radhi, A. J., et al. (2025). Sulfonamide Derivatives as Potent VEGFR-2 Inhibitors: Advances and Therapeutic Perspectives: A Comprehensive Review. Cognizance Journal of Multidisciplinary Studies, 5(10), 119-138. [Link]

  • PubMed. SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. [Link]

  • Szafrański, K., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 30(8), 1634. [Link]

  • Genç, Y., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Annals of clinical microbiology and antimicrobials, 7, 19. [Link]

  • Nagashree, S., et al. (2015). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. Journal of Pharmacy Research, 9(8), 509-516. [Link]

  • Al-Ostath, A. I., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules (Basel, Switzerland), 29(3), 618. [Link]

  • Angapelly, S., et al. (2014). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. ACS medicinal chemistry letters, 5(8), 926–930. [Link]

  • Casini, A., et al. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current cancer drug targets, 2(1), 55–75. [Link]

  • Yoshimatsu, K., et al. (1997). In vivo tumor growth inhibition produced by a novel sulfonamide, E7010, against rodent and human tumors. Cancer research, 57(19), 4298–4302. [Link]

  • Al-Warhi, T., et al. (2024). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. Molecules (Basel, Switzerland), 29(2), 481. [Link]

  • Al-Suhaimi, K. M., et al. (2024). In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. Molecules (Basel, Switzerland), 29(21), 4983. [Link]

  • MSD Manual Professional Edition. Susceptibility Testing. [Link]

  • APEC. Antimicrobial Susceptibility Testing. [Link]

  • WOAH. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • ResearchGate. In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. [Link]

  • Witzgall, F., et al. (2022). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Antibiotics (Basel, Switzerland), 11(1), 91. [Link]

  • PubMed. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. [Link]

  • MDPI. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. [Link]

  • Tačić, A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental science and pollution research international, 28(12), 14357–14373. [Link]

  • El-Sayed, M. A. A., et al. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Future medicinal chemistry, 16(8), 493–513. [Link]

  • ResearchGate. Sulfonamide Derivatives as Potent VEGFR-2 Inhibitors: Advances and Therapeutic Perspectives: A Comprehensive Review. [Link]

  • ResearchGate. Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. [Link]

  • ResearchGate. Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. [Link]

  • PubMed. In vitro antimicrobial activity of hydroxy and N4-acetyl sulphonamide metabolites. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Chloropyridine-4-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Profile: A Cautious Approach

The hazard profile of 2-Chloropyridine serves as our primary reference point. It is classified as a combustible liquid that is harmful if swallowed and can be fatal if it comes into contact with the skin or is inhaled.[1][2] It is also known to cause skin irritation and serious eye damage.[1][2][3] Furthermore, it may lead to respiratory irritation and potential organ damage through prolonged or repeated exposure.[1] Given these significant risks, a comprehensive personal protective equipment (PPE) strategy is not merely recommended; it is imperative.

Core Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the essential PPE for working with 2-Chloropyridine-4-sulfonamide, with detailed explanations for each item's necessity.

PPE CategoryRecommended EquipmentRationale and Best Practices
Eye and Face Protection Chemical splash goggles and a face shield.2-Chloropyridine is known to cause serious eye damage.[1][2][3] Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes, and a face shield offers an additional layer of protection against splashes, particularly during transfers and solution preparations.[4][5]
Hand Protection Chemically resistant gloves (e.g., Butyl rubber, Viton®).The parent compound is fatal upon skin contact.[1][2] Therefore, robust hand protection is critical. Always inspect gloves for any signs of degradation or perforation before use. Employ the proper glove removal technique to avoid contaminating your skin.[6][7]
Body Protection A chemically resistant lab coat or a full chemical-protective suit.To prevent accidental skin contact, a lab coat is the minimum requirement. For procedures with a higher risk of splashing or aerosol generation, a chemical-protective suit is recommended.[8]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors.Inhalation of 2-Chloropyridine can be fatal.[1][2] All work with 2-Chloropyridine-4-sulfonamide should be conducted within a certified chemical fume hood. If work must be performed outside of a fume hood, or if there is a risk of aerosol generation, a properly fitted respirator is mandatory.[6][9]

Procedural Discipline: The Key to Safety

Beyond the equipment itself, a disciplined and systematic approach to its use is paramount. The following workflows provide step-by-step guidance for the safe handling of 2-Chloropyridine-4-sulfonamide.

  • Area Preparation : Ensure that a certified chemical fume hood is operational and that an eyewash station and safety shower are readily accessible.[10]

  • Gather Materials : Assemble all necessary chemicals, equipment, and waste containers before beginning the experiment to minimize movement and potential for spills.

  • PPE Donning : Don PPE in the following order: lab coat, respirator (if required), eye and face protection, and finally, gloves. Ensure a proper fit for all equipment.

All manipulations of 2-Chloropyridine-4-sulfonamide, whether in solid or solution form, must be performed within a chemical fume hood.

experimental_workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal prep_area Prepare Fume Hood don_ppe Don PPE prep_area->don_ppe Safety First weigh Weigh Compound don_ppe->weigh dissolve Dissolve/React weigh->dissolve transfer Transfer Solution dissolve->transfer decontaminate Decontaminate Glassware transfer->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe spill_response spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Supervisor/Safety Officer evacuate->alert secure Secure the Area alert->secure cleanup Trained Personnel Cleanup secure->cleanup dispose Dispose of Contaminated Materials cleanup->dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloropyridine-4-sulfonamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Chloropyridine-4-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.